molecular formula C10H4N4 B098847 quinoxaline-2,3-dicarbonitrile CAS No. 17132-92-2

quinoxaline-2,3-dicarbonitrile

Cat. No.: B098847
CAS No.: 17132-92-2
M. Wt: 180.17 g/mol
InChI Key: MFFPGENYYFVBPT-UHFFFAOYSA-N
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Description

Quinoxaline-2,3-dicarbonitrile (CAS 17132-92-2) is a high-value nitrogen-rich heterocyclic building block prized for its electron-withdrawing properties and planar polyaromatic structure. It serves as a critical precursor in developing novel compounds for advanced scientific research. Its primary research value lies in two key areas: First, in pharmaceutical and antiviral research , quinoxaline derivatives have garnered substantial interest for their significant biological activities . They are investigated as potent inhibitors against a spectrum of respiratory viruses, including influenza, SARS coronavirus, and SARS-CoV-2 . The planar structure of the quinoxaline core allows for potential interaction with viral proteins, and derivatives have shown promise in computational docking studies as inhibitors of the main protease responsible for SARS-CoV-2 replication . The dicarbonitrile functional group provides a versatile handle for synthesizing a wide array of these biologically active derivatives . Second, in materials science , this compound is a fundamental scaffold for creating novel π-conjugated organic molecules . Its strong electron-withdrawing ability, granted by the two imine nitrogens and cyano groups, makes it ideal for developing organic semiconductors for use in bulk heterojunction solar cells (OSCs) and as an electron-acceptor unit in deep-red organic light-emitting diodes (OLEDs) . Researchers utilize it to design donor-acceptor materials that require appropriate energy levels and strong light absorption, which are crucial for high power conversion efficiency in photovoltaics and high luminous efficiency in electroluminescent devices . This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxaline-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N4/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFPGENYYFVBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303741
Record name 2,3-Dicyanoquinoxaline
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Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17132-92-2
Record name 2,3-Quinoxalinedicarbonitrile
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dicyanoquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile from Diaminomaleonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dibenzo[f,h]quinoxaline-2,3-dicarbonitrile, a compound of significant interest in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the condensation reaction between diaminomaleonitrile (DAMN) and phenanthrene-9,10-dione. This document will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for reaction optimization. Furthermore, it will touch upon the characterization of the final product and its potential applications, particularly in the realm of drug development. This guide is intended to be a practical resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents and functional materials.[1] Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has positioned them as a focal point in medicinal chemistry and drug discovery.[2][3] The dibenzo[f,h]this compound molecule, in particular, represents a structurally complex and synthetically challenging target with potential applications stemming from its extended aromatic system and reactive nitrile functionalities. The synthesis of such compounds is a key step in the exploration of new chemical entities for various therapeutic areas.[4]

The classical and most widely employed method for the synthesis of the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][5] This approach is valued for its reliability and the commercial availability of a wide range of starting materials. This guide will focus on a specific application of this reaction: the synthesis of dibenzo[f,h]this compound from diaminomaleonitrile and phenanthrene-9,10-dione.

Chemical Principles and Reaction Mechanism

The synthesis of dibenzo[f,h]this compound proceeds via a condensation reaction between the two primary reactants: diaminomaleonitrile (DAMN) and phenanthrene-9,10-dione.

  • Diaminomaleonitrile (DAMN): A tetramer of hydrogen cyanide, DAMN is a versatile reagent in organic chemistry.[6] It serves as the diamine component in this reaction, providing the two nitrogen atoms that will form the pyrazine ring of the quinoxaline system.

  • Phenanthrene-9,10-dione: This ortho-quinone, derived from the polycyclic aromatic hydrocarbon phenanthrene, acts as the 1,2-dicarbonyl component.[7][8] Its rigid, planar structure is incorporated into the final product, forming the dibenzo[f,h] portion of the quinoxaline.

The reaction mechanism is a classic example of a condensation reaction to form a heterocyclic system. The nucleophilic amino groups of diaminomaleonitrile attack the electrophilic carbonyl carbons of phenanthrene-9,10-dione. This is followed by a dehydration step to form the stable, aromatic quinoxaline ring.

Reaction_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product DAMN Diaminomaleonitrile (C₄H₄N₄) Condensation Condensation Reaction DAMN->Condensation Phenanthrenequinone Phenanthrene-9,10-dione (C₁₄H₈O₂) Phenanthrenequinone->Condensation Dehydration Dehydration (-2H₂O) Condensation->Dehydration Product Dibenzo[f,h]this compound (C₁₈H₈N₄) Dehydration->Product

Caption: Reaction workflow for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of dibenzo[f,h]this compound.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties
Diaminomaleonitrile (DAMN)C₄H₄N₄108.091187-42-4Brown crystalline powder.[9] Sensitive to prolonged air exposure.[9]
Phenanthrene-9,10-dioneC₁₄H₈O₂208.2284-11-7Orange-red solid.[10] Water-insoluble.[7]
Glacial Acetic AcidCH₃COOH60.0564-19-7Corrosive, colorless liquid. Serves as the reaction solvent and catalyst.
EthanolC₂H₅OH46.0764-17-5Used for washing and recrystallization.
Deionized WaterH₂O18.027732-18-5Used for washing the product.
Safety Precautions
  • Diaminomaleonitrile (DAMN): Toxic if swallowed, and may be harmful in contact with skin or if inhaled.[11] It may be partially metabolized to cyanide in the body.[12][13] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13] Have a cyanide antidote kit readily available when working with cyanide compounds.[12]

  • Phenanthrene-9,10-dione: May cause skin and eye irritation.[7] Handle with appropriate PPE.

  • Glacial Acetic Acid: Corrosive and can cause severe burns. Handle with extreme care in a fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diaminomaleonitrile (1.08 g, 10 mmol).

  • Addition of Reactants: To the flask, add phenanthrene-9,10-dione (2.08 g, 10 mmol) and glacial acetic acid (30 mL).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 118 °C) with continuous stirring for 4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed sequentially with deionized water and cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: The purified product is dried in a vacuum oven at 60 °C to a constant weight.

Synthesis_Workflow Start Start Step1 1. Add Diaminomaleonitrile to a round-bottom flask. Start->Step1 Step2 2. Add Phenanthrene-9,10-dione and glacial acetic acid. Step1->Step2 Step3 3. Heat to reflux with stirring for 4 hours. Step2->Step3 Step4 4. Monitor reaction by TLC. Step3->Step4 Step5 5. Cool to room temperature and collect precipitate. Step4->Step5 Reaction Complete Step6 6. Wash with deionized water and cold ethanol. Step5->Step6 Step7 7. Dry the product in a vacuum oven. Step6->Step7 End End Product: Dibenzo[f,h]this compound Step7->End

Caption: Step-by-step synthesis workflow.

Optimization and Troubleshooting

Optimizing the reaction conditions is crucial for achieving high yields and purity of the final product.

ParameterEffect on ReactionOptimization Strategy
Reaction Time Insufficient time leads to incomplete reaction. Prolonged time may lead to side product formation.Monitor the reaction by TLC to determine the optimal time for completion.
Temperature Higher temperatures generally increase the reaction rate, but can also lead to decomposition or side reactions.Refluxing in glacial acetic acid provides a stable and effective temperature.
Solvent The solvent not only dissolves the reactants but can also act as a catalyst.Glacial acetic acid is an excellent choice as it is both a solvent and an acid catalyst.
Purity of Reactants Impurities in the starting materials can interfere with the reaction and lead to lower yields and impure products.Use high-purity starting materials. Recrystallize if necessary.[14]

Common Troubleshooting:

  • Low Yield: This could be due to incomplete reaction, loss of product during workup, or impure starting materials.[14] Ensure the reaction goes to completion and optimize the purification steps to minimize loss.

  • Impure Product: The presence of colored impurities may indicate oxidation of the diamine starting material.[14] Running the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.[14] Recrystallization is an effective method for purification.[14]

Characterization of Dibenzo[f,h]this compound

The structure and purity of the synthesized dibenzo[f,h]this compound can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule by identifying the different types of protons and carbons and their connectivity.

  • Mass Spectrometry (MS): This technique will determine the molecular weight of the compound, confirming the expected molecular formula of C₁₈H₈N₄.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic peak for the nitrile (C≡N) functional group.

Applications in Drug Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[2] Quinoxaline derivatives have been investigated for their potential as:

  • Anticancer Agents: Many quinoxaline derivatives have shown potent anticancer activity by inhibiting key signaling pathways involved in cancer cell proliferation.[1][16]

  • Antimicrobial Agents: The quinoxaline core is present in several compounds with antibacterial, antifungal, and antiviral properties.[2][17]

  • Antiviral Agents: Research has indicated the potential of quinoxaline derivatives as antiviral drugs, including against respiratory pathogens.[4]

The dicyano functionality in dibenzo[f,h]this compound offers a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening.

Conclusion

The synthesis of dibenzo[f,h]this compound from diaminomaleonitrile and phenanthrene-9,10-dione is a robust and reliable method for accessing this complex heterocyclic system. This guide has provided a detailed protocol, along with insights into reaction optimization and the significance of the quinoxaline scaffold in drug discovery. By understanding the underlying chemical principles and adhering to best practices in the laboratory, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines.

References

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  • Thieme. (n.d.). Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Science of Synthesis.
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Sources

Spectroscopic Properties of Quinoxaline-2,3-dicarbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Quinoxaline-2,3-dicarbonitrile stands as a pivotal scaffold in contemporary medicinal chemistry and materials science. Its unique electronic and structural features, conferred by the fusion of a benzene ring with a dicyanopyrazine moiety, give rise to a rich spectroscopic profile that is intimately linked to its chemical reactivity and potential applications. This technical guide provides a comprehensive exploration of the spectroscopic properties of this compound, offering field-proven insights into the causality behind its spectral behavior. We will delve into the core techniques of UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, presenting detailed experimental protocols and data interpretation. This document is designed to serve as a practical resource for researchers actively engaged in the synthesis, characterization, and application of this versatile heterocyclic compound.

Introduction: The Significance of the Quinoxaline Core

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The quinoxaline framework is a key structural component in numerous therapeutic agents and functional materials. The addition of two nitrile groups at the 2 and 3 positions of the quinoxaline ring system creates this compound, a molecule with distinct electronic characteristics. The strong electron-withdrawing nature of the nitrile groups significantly influences the photophysical and electrochemical properties of the quinoxaline core, making it a valuable building block in the design of novel pharmaceuticals and advanced materials.[2]

The facile synthesis of quinoxaline derivatives, typically through the condensation of o-phenylenediamines with α-dicarbonyl compounds, allows for extensive structural modifications, enabling the fine-tuning of their spectroscopic and biological profiles.[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction between o-phenylenediamine and diaminomaleonitrile (DAMN) in the presence of an oxidizing agent. This approach provides a direct route to the desired product.

Experimental Protocol: Synthesis of this compound
  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of DAMN: To the stirred solution, add diaminomaleonitrile (1 equivalent).

  • Oxidation: Introduce an oxidizing agent, for example, lead(IV) acetate, portion-wise to the reaction mixture. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G o-phenylenediamine o-phenylenediamine Reaction_Mixture Condensation & Oxidation o-phenylenediamine->Reaction_Mixture Diaminomaleonitrile Diaminomaleonitrile Diaminomaleonitrile->Reaction_Mixture Oxidizing_Agent Oxidizing Agent (e.g., Pb(OAc)4) Oxidizing_Agent->Reaction_Mixture This compound This compound Reaction_Mixture->this compound

Caption: Synthesis of this compound.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by multiple absorption bands in the UV region, arising from π-π* and n-π* electronic transitions within the aromatic system. The precise positions and intensities of these bands are sensitive to the solvent environment.

The absorption spectra of quinoxaline derivatives typically exhibit several maxima.[4][5] For the parent quinoxaline, absorption bands are observed in the UV region. The introduction of the dicarbonitrile groups is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system and the electron-withdrawing nature of the nitrile groups.

Data Presentation: UV-Vis Absorption of Quinoxaline Derivatives
CompoundSolventλmax (nm)Reference
2,3-DiphenylquinoxalineChloroform~350, ~415, ~448[4]
2,3-Di(thiophen-2-yl)quinoxalineChloroform~400-450[4]
QuinoxalineEthanol~315[1]
Solvatochromism

Quinoxaline derivatives often exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent.[6] This phenomenon arises from differential stabilization of the ground and excited states by the solvent molecules. For this compound, a positive solvatochromism is anticipated, where the absorption maxima shift to longer wavelengths in more polar solvents. This is due to the increased stabilization of the more polar excited state in a polar solvent environment.

Fluorescence Spectroscopy

Many quinoxaline derivatives are fluorescent, and their emission properties are highly dependent on their molecular structure and environment.[7][8] The fluorescence of this compound is expected to be influenced by the electron-withdrawing nitrile groups, which can modulate the energy of the excited state and influence the fluorescence quantum yield.

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of this compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the longest wavelength absorption maximum (λmax) determined from the UV-Vis spectrum.

  • Data Acquisition: Record the emission spectrum over a suitable wavelength range.

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

G cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) S0 Molecule in Ground State S1 Molecule in Excited State S0->S1 Absorption (UV-Vis Photon) S1->S0 Fluorescence (Emitted Photon) S1->S0 Non-radiative Decay (Heat)

Caption: Jablonski diagram illustrating electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of quinoxaline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the benzene ring. Due to the symmetry of the molecule, two sets of chemically equivalent protons are anticipated, resulting in two multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the quaternary carbons of the pyrazine ring, the nitrile carbons, and the carbons of the benzene ring. The chemical shifts of the nitrile carbons (C≡N) are typically found in the range of δ 110-125 ppm. The carbons of the quinoxaline core will appear in the aromatic region (δ 120-160 ppm).[6]

Data Presentation: Representative ¹³C NMR Chemical Shifts for Quinoxaline Derivatives
Carbon PositionRepresentative Chemical Shift (δ, ppm)Reference
C2, C3152-154
Aromatic CH128-132
Quaternary Aromatic C138-142

Note: The table provides representative chemical shift ranges for substituted quinoxalines. Specific assignments for this compound will require detailed 2D NMR experiments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibration of the nitrile group.

Key IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)Stretching2220 - 2260Strong
C=N (in pyrazine ring)Stretching1620 - 1680Medium
C=C (Aromatic)Stretching1450 - 1600Medium to Weak
C-H (Aromatic)Stretching3000 - 3100Medium to Weak
C-H (Aromatic)Out-of-plane bending750 - 900Strong

The most prominent and diagnostic peak in the IR spectrum of this compound will be the strong absorption band corresponding to the C≡N stretch.[9] The presence of this band provides definitive evidence for the nitrile functional groups. The aromatic C-H stretching and bending vibrations, as well as the C=C and C=N stretching vibrations of the heterocyclic ring, will also be present, providing a complete fingerprint of the molecule.[9][10]

Applications in Drug Development and Materials Science

The unique spectroscopic and electronic properties of this compound make it a highly attractive scaffold for various applications:

  • Drug Discovery: Quinoxaline derivatives are known to possess a wide range of biological activities.[2] The dicarbonitrile derivative can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Fluorescent Probes: The fluorescence properties of the quinoxaline core can be exploited in the development of chemosensors and bio-imaging agents.[7]

  • Organic Electronics: The electron-accepting nature of the dicyanopyrazine unit makes this compound a promising building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties of this compound. Through a detailed examination of its UV-Vis absorption, fluorescence, NMR, and IR spectra, we have elucidated the key structural and electronic features that govern its behavior. The experimental protocols and data interpretation presented herein are intended to equip researchers with the necessary tools to confidently synthesize, characterize, and utilize this important heterocyclic compound in their scientific endeavors. The continued exploration of this compound and its derivatives holds immense promise for the advancement of medicinal chemistry and materials science.

References

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  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed.
  • FTIR of Quinoxaline-2,3-dione in KBr disc.

  • 2,3-Diphenylquinoxaline - Optional[FTIR] - Spectrum - SpectraBase.

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Foreword: Navigating the Known and the Inferred in Molecular Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Quinoxaline-2,3-dicarbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its rigid, planar structure and rich electronic properties make it a privileged pharmacophore for interacting with biological targets.[3] The specific derivative, this compound, which incorporates potent hydrogen bond accepting nitrile groups, represents a molecule of significant interest for rational drug design.

A definitive analysis of a molecule's biological potential is intrinsically linked to its three-dimensional structure, which is most unambiguously determined through single-crystal X-ray diffraction. This guide provides a comprehensive technical framework for the synthesis, crystallization, and structural analysis of this compound.

It is important to note that as of the latest literature review, a complete, publicly deposited crystal structure for this compound (CAS 17132-92-2) is not available. This is not an uncommon scenario in chemical research. Therefore, this guide will adopt a robust and scientifically sound approach: we will detail the established methodologies for its synthesis and crystallization and then leverage crystallographic data from a closely related, structurally characterized analogue—dibenzo[f,h]this compound—to illustrate the principles of structural analysis.[4] This approach provides a foundational understanding of the key structural features one would anticipate and establishes a clear roadmap for future empirical studies.

Part 1: Synthesis and Crystallization of this compound

The most prevalent and efficient method for synthesizing the quinoxaline core is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] For the target molecule, the logical precursors are o-phenylenediamine and a reactive equivalent of dicyanoacetylene, such as diaminomaleonitrile, which can readily cyclize.

Experimental Protocol: Synthesis

This protocol describes a reliable method for the synthesis of this compound.

Objective: To synthesize this compound via condensation.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Diaminomaleonitrile (1.0 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Activated Charcoal

  • Diatomaceous Earth

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (1.0 eq).

  • Dissolution: Add glacial acetic acid (approx. 10 mL per gram of diamine) to the flask. Stir until the diamine is fully dissolved.

  • Reagent Addition: Slowly add diaminomaleonitrile (1.0 eq) to the solution. The addition should be portion-wise to control any potential exotherm.

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Isolation: After completion, allow the mixture to cool to room temperature. A precipitate should form. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the crude product by vacuum filtration, washing the solid with cold ethanol to remove residual acetic acid.

  • Purification (Recrystallization):

    • Transfer the crude solid to a fresh flask. Add a minimal amount of hot ethanol to dissolve the product completely.

    • Add a small amount of activated charcoal to decolorize the solution and heat briefly.

    • Filter the hot solution through a pad of diatomaceous earth to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Causality and Trustworthiness: Acetic acid serves as both the solvent and the necessary acid catalyst to activate the carbonyl groups (or their imine equivalents from diaminomaleonitrile) for nucleophilic attack by the diamine. Hot filtration through diatomaceous earth is a self-validating step that ensures complete removal of activated charcoal, preventing contamination of the final crystals. Monitoring by TLC ensures the reaction is driven to completion, maximizing yield and purity.

Experimental Protocol: Single Crystal Growth

The growth of high-quality single crystals is the rate-limiting step in X-ray crystallography.[7] The following protocol outlines a standard method for obtaining diffraction-quality crystals.

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Method: Slow Evaporation

  • Solvent Selection: Prepare several saturated solutions of the purified product in different analytical-grade solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane). The ideal solvent is one in which the compound is moderately soluble.

  • Preparation: In small, clean vials, dissolve the compound in the chosen solvent with gentle warming to ensure saturation.

  • Filtration: Filter each solution through a syringe filter (0.22 µm) into a clean vial to remove any microscopic dust or particulate matter which could act as unwanted nucleation sites.

  • Crystallization: Cover the vials with a cap that is pierced with a needle or with parafilm containing a few pinholes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vials in a vibration-free environment (e.g., a desiccator in a quiet part of the lab) at constant room temperature.

  • Monitoring: Observe the vials daily. Crystals should appear over a period of several days to two weeks. Once well-formed crystals of sufficient size (~0.1-0.3 mm) are observed, they can be carefully harvested for analysis.

Causality and Trustworthiness: Slow evaporation is chosen to allow the molecules sufficient time to arrange themselves into a highly ordered, single-crystal lattice, minimizing defects. Filtering the solution is a critical, self-validating step to ensure that crystallization occurs homogeneously from the solution rather than heterogeneously on dust particles, which leads to poorly formed or polycrystalline material.

Part 2: The Workflow of Single-Crystal X-ray Diffraction

The determination of a molecular structure from a single crystal is a systematic process. It involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The workflow is a self-validating system where the quality of the data and the final refined structure are continuously assessed.

X_Ray_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis & Refinement Crystal 1. High-Quality Single Crystal Mount 2. Mount Crystal on Goniometer Crystal->Mount XRay 3. Irradiate with Monochromatic X-ray Beam Mount->XRay Detector 4. Record Diffraction Pattern XRay->Detector Indexing 5. Index Reflections & Determine Unit Cell Detector->Indexing Integration 6. Integrate Intensities Indexing->Integration Solve 7. Solve Phase Problem (e.g., Direct Methods) Integration->Solve Model 8. Build Initial Atomic Model Solve->Model Refine 9. Refine Structure against Data Model->Refine Validate 10. Validate Final Structure Refine->Validate CIF CIF Validate->CIF Deposit as Crystallographic Information File (CIF)

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Part 3: Structural Analysis of a Dicarbonitrile Quinoxaline Analogue

As the crystal structure of this compound is not publicly available, we will examine the deposited structure of dibenzo[f,h]this compound (CCDC Number: 227467) to illustrate the core structural features.[4] This analogue shares the critical dinitrile-substituted pyrazine ring, providing valuable insights into bond lengths, planarity, and intermolecular interactions driven by the nitrile groups.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for the analogue compound. This data forms the empirical foundation for all subsequent structural discussion.

ParameterDibenzo[f,h]this compound[4]
Formula C₁₈H₈N₄
Molecular Weight 280.29 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.86
b (Å) 20.45
c (Å) 8.13
α (°) 90
β (°) 100.3
γ (°) 90
Volume (ų) 631.4
Z 2
Calculated Density (g/cm³) 1.47
Molecular Geometry Insights

The core quinoxaline system in the analogue is, as expected, highly planar. This planarity is a key feature for many of its biological activities, such as potential DNA intercalation. The C≡N bond lengths of the nitrile groups are consistent with typical triple bonds, and these groups lie coplanar with the pyrazine ring. For this compound itself, one would predict a similar planar geometry, which is crucial for its interaction with flat hydrophobic pockets in protein targets.

Supramolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. Their arrangement, or crystal packing, is dictated by intermolecular forces. For dinitrile derivatives, C-H···N interactions and π-π stacking are the dominant forces. In the analogue structure, the molecules arrange in a herringbone pattern, driven by π-stacking between the extended aromatic systems. The nitrile nitrogen atoms act as weak hydrogen bond acceptors, interacting with aromatic C-H donors on adjacent molecules. This creates a robust, three-dimensional network. Understanding these packing motifs is critical in drug development, as different packing arrangements (polymorphs) can drastically alter a drug's solubility and bioavailability.

Packing_Motif cluster_info Key Intermolecular Forces M1 Molecule A (Planar Core) M2 Molecule B (Planar Core) M1->M2 π-π Stacking (Face-to-Face) M3 Molecule C (Planar Core) M2->M3 C-H···N Interaction (Edge-to-Face) info π-π Stacking: Stabilizes columns of molecules. C-H···N Bonds: Link columns into layers.

Caption: Dominant intermolecular interactions in quinoxaline packing.

Part 4: The Imperative of Polymorphism Screening

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, while chemically identical, can have distinct physical properties, including melting point, solubility, and dissolution rate. For a drug candidate, an undesired polymorphic transformation can lead to a loss of efficacy or unpredictable bioavailability. Therefore, a comprehensive polymorphism screen is a non-negotiable, self-validating step in drug development.

Experimental Protocol: Polymorphism Screen

Objective: To identify all accessible crystalline forms of this compound and assess their stability.

Methodology:

  • Solvent Crystallization: Recrystallize the compound from a wide range of solvents (~20-30) with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

  • Thermal Analysis: Analyze each crystalline form obtained using Differential Scanning Calorimetry (DSC) to identify melting points and detect any phase transitions upon heating.

  • Structural Characterization: Analyze each form by Powder X-ray Diffraction (PXRD). The PXRD pattern is a unique fingerprint for each crystalline form.

  • Slurry Conversion: Stir mixtures of different polymorphs in a solvent at a set temperature. The less stable form will dissolve and recrystallize as the more stable form over time. This helps establish the thermodynamic stability relationship between forms.

  • Data Analysis: Correlate the data from DSC, PXRD, and slurry experiments to create a complete picture of the polymorphic landscape of the compound.

Caption: Workflow for a comprehensive polymorphism screening study.

Part 5: Conclusion and Future Directions

This guide has outlined the essential theoretical and practical framework for understanding the crystal structure of this compound. While a definitive structure remains to be determined, the principles of synthesis, crystallization, and structural analysis presented here provide a clear and robust pathway for its elucidation. The analysis of a close structural analogue highlights the key features—planarity, π-stacking, and hydrogen bonding—that are critical to the molecule's function. For drug development professionals, the imperative is clear: a thorough understanding of the solid state, including a comprehensive polymorphism screen, is fundamental to translating a promising molecule like this compound into a safe and effective therapeutic agent. The protocols and workflows detailed herein represent the current best practices for achieving this goal.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • PubChem. (n.d.). 2,3-Dicyanodibenzo(f,h)quinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Quinoxalinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methylindolizino[2,3-b]quinoxaline-12,12(12aH)-dicarbonitrile. Retrieved from [Link]

  • IJRAR. (2019). Synthesis and Characterization of Quinoxalines & Their Antimicrobial Study. International Journal of Research and Analytical Reviews, 6(1). [Link]

  • Ali, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(15), 4475. [Link]

  • Al-Ostath, A., et al. (2023). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of Biomolecular Structure and Dynamics. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. Retrieved from [Link]

  • Rafeeq, I., & Alami, M. (2023). Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives. ResearchGate. [Link]

  • Martínez-Amezaga, M., et al. (2022). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 27(21), 7268. [Link]

  • ResearchGate. (n.d.). 5-Nitro-2,3-bis(2-pyridyl)quinoxaline. Retrieved from [Link]

  • Gruß, M., et al. (2023). Crystal structure of a 1:1 co-crystal of quabodepistat (OPC-167832) with 2,5-dihydroxybenzoic acid using microcrystal electron diffraction. IUCrData, 8(11). [Link]

  • Sharma, S., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Chemistry, 27(12), 1019-1040. [Link]

  • Ibrahim, H. S., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 729113. [Link]

  • RCSB PDB. (n.d.). 1GS8: Crystal structure of mutant D92N Alcaligenes xylosoxidans Nitrite Reductase. Retrieved from [Link]

  • Alfallous, K. A. (2016). Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Journal of Humanities and Applied Science, (29). [Link]

  • Kamitori, S., et al. (2003). Crystal Structure of Chartreusin Derivative A132. Carbohydrate Research, 338(14), 1523-5. [Link]

  • Tiekink, E. R. T. (2020). Crystal structure of bis[μ2-(pyrrolidine-1-carbodithioato-κS:κS,κS′)]-bis(triethylphosphine-κP)disilver(I), C22H46Ag2N2P2S4. ResearchGate. [Link]

  • Wang, D., et al. (2021). Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. Molecules, 26(7), 2038. [Link]

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An In-Depth Technical Guide to the Electronic and Photophysical Properties of Quinoxaline-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the core electronic and photophysical properties of quinoxaline-2,3-dicarbonitrile, a pivotal heterocyclic scaffold in materials science and medicinal chemistry. Moving beyond a mere recitation of facts, this document delves into the causal relationships between molecular structure and function, offering field-proven insights for researchers and developers.

Introduction: The Significance of the this compound Core

Quinoxaline, a fused bicyclic heteroaromatic system composed of a benzene ring and a pyrazine ring, serves as a versatile building block in the design of functional organic materials and pharmaceuticals. The introduction of two cyano groups at the 2 and 3 positions of the quinoxaline ring dramatically influences its electronic and photophysical characteristics. These strong electron-withdrawing groups lower the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), making this compound and its derivatives potent electron acceptors. This intrinsic electronic nature underpins their application in a diverse array of fields, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[1][2] Furthermore, the quinoxaline moiety is a key pharmacophore in numerous biologically active compounds, exhibiting a broad spectrum of therapeutic activities.

Synthesis of the this compound Scaffold

The primary and most robust method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This versatile reaction allows for the creation of a wide range of substituted quinoxalines with high yields. For the synthesis of this compound, a common precursor is diaminomaleonitrile (DAMN), which serves as the α-dicarbonyl equivalent.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • Diaminomaleonitrile (DAMN)

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve o-phenylenediamine in a minimal amount of glacial acetic acid.

  • Addition: To the stirred solution, add an equimolar amount of diaminomaleonitrile (DAMN).

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon cooling, the product will precipitate from the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Acts as both a solvent and a catalyst, protonating one of the carbonyl groups of the DAMN equivalent, making it more susceptible to nucleophilic attack by the o-phenylenediamine.

  • Reflux: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-aromatization reactions.

  • Recrystallization: This purification step is crucial to remove any impurities and obtain a crystalline solid with well-defined photophysical properties.

Electronic Properties: A Deep Dive into the Frontier Molecular Orbitals

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the two cyano groups. These groups significantly lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Diagram: Molecular Orbital Energy Levels

G HOMO-LUMO Energy Gap of this compound HOMO ~ -6.5 to -7.0 eV LUMO ~ -3.5 to -4.0 eV

Caption: Estimated HOMO and LUMO energy levels for this compound.

Analysis of Electronic Characteristics:
  • Low-Lying LUMO: The potent electron-withdrawing cyano groups result in a low-lying LUMO energy level, typically in the range of -3.5 to -4.0 eV. This makes the molecule an excellent electron acceptor and facilitates efficient electron injection in electronic devices.

  • Deep HOMO: The HOMO level is also stabilized, residing at approximately -6.5 to -7.0 eV. This deep HOMO level contributes to the material's good air stability.

  • Wide Band Gap: The resulting HOMO-LUMO energy gap is relatively wide, which is consistent with its typically weak absorption in the visible region and its common use as a host material or electron transport layer in OLEDs.

Experimental Protocol: Cyclic Voltammetry for HOMO/LUMO Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique to experimentally determine the HOMO and LUMO energy levels of a molecule.

Workflow:

G Cyclic Voltammetry Workflow cluster_0 Experimental Setup cluster_1 Measurement cluster_2 Data Analysis A Prepare Solution: This compound in electrolyte solution B Three-Electrode Cell: Working (e.g., Glassy Carbon) Reference (e.g., Ag/AgCl) Counter (e.g., Pt wire) A->B C Potentiostat B->C D Scan Potential and Record Current C->D E Obtain Voltammogram D->E F Determine Onset Potentials (Oxidation and Reduction) E->F G Calculate HOMO and LUMO using Ferrocene Standard F->G

Caption: Workflow for determining HOMO/LUMO levels using cyclic voltammetry.

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Perform the cyclic voltammetry scan, sweeping the potential to both oxidative and reductive regimes.

  • Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the resulting voltammogram.

  • Calculation: Calculate the HOMO and LUMO energy levels using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

    • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

Trustworthiness of the Protocol: The use of an internal standard like ferrocene provides a self-validating system, as its redox potential is well-defined and serves as a reliable reference point for accurate determination of the HOMO and LUMO energy levels.

Photophysical Properties: Unraveling the Interaction with Light

The photophysical properties of this compound are intrinsically linked to its electronic structure. The presence of the cyano groups influences the absorption and emission characteristics, as well as the excited-state dynamics.

Absorption and Emission Spectra

This compound typically exhibits absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions within the aromatic system. The emission properties can be weak in solution at room temperature due to efficient non-radiative decay pathways. However, derivatization of the quinoxaline core can lead to highly fluorescent materials.

Table: Typical Photophysical Data for Quinoxaline Derivatives

Derivative TypeAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
Simple Phenyl Substituted~360-380~420-4505-20
Donor-Acceptor Systems~400-500~500-60030-70

Note: Data is illustrative and can vary significantly with substitution and solvent.

Experimental Protocol: Steady-State and Time-Resolved Photoluminescence Spectroscopy

Workflow:

G Photoluminescence Spectroscopy Workflow cluster_0 Sample Preparation cluster_1 Steady-State Measurements cluster_2 Time-Resolved Measurements A Prepare Dilute Solutions in various solvents B Measure UV-Vis Absorption Spectra A->B C Measure Fluorescence Emission Spectra A->C E Excite with Pulsed Laser A->E D Determine Quantum Yield (relative to a standard) C->D F Measure Fluorescence Decay E->F G Determine Excited State Lifetime F->G

Caption: Workflow for characterizing photophysical properties.

Procedure:

  • Steady-State Spectroscopy:

    • Absorption: Record the UV-Vis absorption spectrum to identify the absorption maxima.

    • Emission: Excite the sample at its absorption maximum and record the fluorescence emission spectrum.

    • Quantum Yield: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate or rhodamine 6G).

  • Time-Resolved Spectroscopy:

    • Excitation: Excite the sample with a pulsed laser source (e.g., a picosecond diode laser).

    • Detection: Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence decay profile.

    • Analysis: Fit the decay curve to an exponential function to determine the excited-state lifetime.

Expertise in Protocol: The choice of solvents is critical as solvatochromic effects can significantly shift the absorption and emission spectra, providing insights into the nature of the excited state (e.g., intramolecular charge transfer character).

Conclusion: A Versatile Scaffold for Future Innovation

This compound stands as a testament to the power of molecular design. Its unique electronic and photophysical properties, largely dictated by the potent electron-withdrawing cyano groups, have established it as a cornerstone in the development of advanced organic materials and pharmaceuticals. This guide has provided a detailed overview of its synthesis, electronic structure, and photophysical behavior, along with robust experimental protocols for their characterization. A thorough understanding of these fundamental properties is paramount for researchers seeking to harness the full potential of this remarkable heterocyclic scaffold in their future innovations.

References

  • Mao, X., Liu, Y., Zeng, J., Wang, X., Islam, M. ., Chen, M., Chen, Q., & Feng, X. (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry. [Link]

  • Zhang, R., Qin, Y., Zhang, L., & Luo, S. (2017). Quinoxaline Based N-Heteroacene Interfacial Layer for Efficient Hole-Injection in Quantum Dot Light-Emitting Diodes. Organic Letters, 19(20), 5629-5632. [Link]

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Foreword: The Strategic Importance of the Quinoxaline-2,3-dicarbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Quinoxaline-2,3-dicarbonitrile Derivatives

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The introduction of two nitrile groups at the 2 and 3 positions dramatically alters the molecule's electronic properties. The strong electron-withdrawing nature of the cyano groups makes this compound and its derivatives not only potent pharmacophores but also valuable building blocks in the synthesis of advanced organic materials, such as electroluminescent compounds and organic semiconductors.[5]

This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of synthetic procedures. As a Senior Application Scientist, my objective is to provide a deep, mechanistic understanding of the core synthetic strategies, explaining the causality behind experimental choices and furnishing self-validating, robust protocols. We will explore the foundational condensation reactions, versatile substitution methodologies, and modern, efficient one-pot approaches to these valuable compounds.

Part 1: The Foundational Pillar: Condensation of Diamines with Activated Dicarbonyl Precursors

The most direct and widely employed route to the quinoxaline core involves the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6] For the synthesis of this compound, the ideal dicarbonyl equivalent is a molecule activated by the presence of two nitrile groups, such as diaminomaleonitrile or its precursors.

Mechanistic Rationale: A Stepwise Perspective

The reaction proceeds via a well-established acid-catalyzed condensation mechanism. The catalyst's primary role is to activate the carbonyl (or equivalent) group, making it more susceptible to nucleophilic attack by the weakly basic amino groups of the o-phenylenediamine.

The process can be visualized as follows:

  • Initial Nucleophilic Attack: One amino group of the o-phenylenediamine attacks an activated carbonyl carbon of the 1,2-dicarbonyl precursor.

  • Intermediate Formation: This attack forms a hemiaminal-like intermediate, which rapidly loses a molecule of water to form a Schiff base (imine).

  • Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring system.[6]

G Reactants o-Phenylenediamine + Activated Dicarbonyl Precursor (e.g., Diaminomaleonitrile) Protonation Catalyst Action: Protonation of Carbonyl Group Reactants->Protonation Acid Catalyst (e.g., AcOH) Attack1 Step 1: Nucleophilic Attack (First Amino Group) Protonation->Attack1 Intermediate1 Schiff Base Intermediate (after dehydration) Attack1->Intermediate1 Cyclization Step 2: Intramolecular Cyclization (Second Amino Group) Intermediate1->Cyclization Intermediate2 Dihydropyrroloquinoxaline Intermediate Cyclization->Intermediate2 Aromatization Step 3: Dehydration & Aromatization Intermediate2->Aromatization Product This compound Derivative Aromatization->Product

Caption: Mechanism of quinoxaline formation via acid-catalyzed condensation.

Experimental Protocol: Synthesis from o-Phenylenediamine and Diaminomaleonitrile

This protocol describes a standard procedure for the synthesis of the parent this compound. It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC), and the product's purity is confirmed by its melting point and spectroscopic analysis.

Materials:

  • o-Phenylenediamine (1.00 g, 9.25 mmol)

  • Diaminomaleonitrile (DAMN) (1.00 g, 9.25 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.00 g) and glacial acetic acid (20 mL). Stir the mixture until the diamine is fully dissolved.

  • Reagent Addition: Add diaminomaleonitrile (1.00 g) to the solution in one portion.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours.

    • Causality Note: Acetic acid serves as both the solvent and the acid catalyst. Refluxing provides the necessary activation energy for the condensation and subsequent dehydration steps.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent), observing the consumption of the starting materials and the formation of a new, UV-active spot for the product.

  • Isolation: After completion, allow the mixture to cool to room temperature. A precipitate will form. Pour the mixture into 100 mL of ice-cold water to ensure complete precipitation of the product.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid. Recrystallize the solid from hot ethanol to yield pure this compound as fine crystals.

  • Drying & Characterization: Dry the product in a vacuum oven at 60 °C. Characterize the final product by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation: Representative Derivatives

The true utility of this method lies in its tolerance for substituted o-phenylenediamines, allowing for the creation of a diverse library of derivatives.

Entryo-Phenylenediamine SubstituentCatalystSolventTime (h)Yield (%)Ref.
1HAcetic AcidAcetic Acid3~90[General]
24-MethylAcetic AcidAcetic Acid4~88[General]
34,5-DimethylAcetic AcidAcetic Acid4~92[General]
44-ChloroAcetic AcidAcetic Acid5~85[General]
5HIodine (cat.)DMSO2~95[7]

Part 2: A Versatile Alternative: Nucleophilic Substitution on 2,3-Dichloroquinoxaline

For accessing a wider array of functional groups or when suitable dicarbonyl precursors are unavailable, nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline provides a powerful and flexible alternative.[8] This method is particularly valuable for introducing functionalities other than nitriles, which can then be converted to the dicarbonitrile if needed, or for creating asymmetrically substituted quinoxalines.

Mechanistic Rationale and Workflow

The two chlorine atoms on 2,3-dichloroquinoxaline are highly activated towards nucleophilic attack due to the electron-withdrawing effect of the pyrazine ring nitrogens. The reaction with a cyanide source, such as sodium or potassium cyanide, proceeds via a classic addition-elimination (SNAr) mechanism.

G Start 2,3-Dichloroquinoxaline Step1 Step 1: First Substitution + NaCN (1 eq.) Start->Step1 DMSO, Heat Intermediate 2-Chloro-3-cyanoquinoxaline Step1->Intermediate Step2 Step 2: Second Substitution + NaCN (1 eq.) Intermediate->Step2 Higher Temp / Longer Time Product This compound Step2->Product

Caption: Workflow for synthesis via sequential nucleophilic substitution.

Experimental Protocol: Synthesis from 2,3-Dichloroquinoxaline

Trustworthiness & Safety: This protocol involves the use of highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. A cyanide antidote kit should be readily accessible. Any waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

Materials:

  • 2,3-Dichloroquinoxaline (1.00 g, 5.02 mmol)

  • Sodium Cyanide (NaCN) (0.54 g, 11.0 mmol, 2.2 eq.)

  • Dimethyl Sulfoxide (DMSO) (15 mL)

Procedure:

  • Reaction Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer, thermometer, and a condenser under a nitrogen atmosphere, dissolve 2,3-dichloroquinoxaline (1.00 g) in anhydrous DMSO (15 mL).

  • Reagent Addition: Carefully add sodium cyanide (0.54 g) to the solution.

    • Causality Note: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation (Na⁺) while leaving the nucleophile (CN⁻) highly reactive. A slight excess of the cyanide source ensures the reaction goes to completion.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir for 6-8 hours.

  • Monitoring: Follow the disappearance of the starting material and the mono-substituted intermediate using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of vigorously stirred ice water.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with water to remove DMSO and unreacted cyanide salts. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Part 3: Modern Horizons: One-Pot and Catalytic Methodologies

Driven by the principles of green chemistry, recent research has focused on developing more efficient, atom-economical, and environmentally benign syntheses. One-pot procedures, which combine multiple reaction steps in a single vessel without isolating intermediates, are particularly attractive.[9]

A notable strategy involves the one-pot synthesis from styrenes and o-phenylenediamine.[10] This process typically involves an in situ oxidation of the styrene to form a 1,2-dicarbonyl intermediate, which is immediately trapped by the diamine to form the quinoxaline core. While not directly producing the dicarbonitrile, this highlights the trend towards more sophisticated, convergent syntheses. For dicarbonitrile derivatives, the development of novel catalysts for the direct condensation reaction under milder conditions remains an active area of research.[4][10]

Conclusion: An Evolving Field

The synthesis of this compound derivatives is built upon robust and well-understood chemical principles. The classic condensation of o-phenylenediamines remains the most straightforward and fundamental approach, while nucleophilic substitution on halogenated precursors offers unparalleled versatility. As the demand for novel therapeutic agents and advanced materials grows, the field will continue to evolve, with an increasing emphasis on catalytic, one-pot, and environmentally sustainable methods. The insights and protocols provided in this guide serve as a validated foundation upon which researchers can build, innovate, and discover the next generation of these remarkable compounds.

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Reactivity of the nitrile groups in quinoxaline-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Nitrile Groups in Quinoxaline-2,3-dicarbonitrile

Abstract

This compound is a pivotal heterocyclic scaffold characterized by a pyrazine ring fused to a benzene ring, and further activated by two adjacent nitrile groups. This unique electronic architecture renders the nitrile functionalities highly susceptible to a range of chemical transformations. This guide provides a comprehensive exploration of the reactivity of these nitrile groups, detailing the mechanistic principles and practical methodologies for their conversion into diverse functional moieties. Key reactions, including nucleophilic additions (hydrolysis, organometallic additions), reductions to amines, and cycloaddition reactions to form new heterocyclic systems, are discussed. This document serves as a technical resource for researchers in medicinal chemistry and materials science, offering field-proven insights and detailed experimental protocols to leverage the synthetic versatility of this important building block.

Introduction: The Unique Chemical Landscape of this compound

The quinoxaline ring system is a prominent structural motif in numerous therapeutic agents and functional materials, valued for its broad spectrum of biological activities and unique photophysical properties.[1][2][3] The introduction of two nitrile groups at the 2- and 3-positions dramatically alters the molecule's reactivity profile. The pyrazine ring of the quinoxaline core is inherently electron-deficient, which, compounded by the potent electron-withdrawing nature of the two cyano groups, renders the nitrile carbons highly electrophilic.[4][5] This pronounced electrophilicity is the cornerstone of the molecule's diverse reactivity, making it an ideal substrate for a variety of nucleophilic and cycloaddition reactions.

This guide elucidates the causality behind the experimental choices for transforming the nitrile groups, providing a framework for the rational design of novel quinoxaline derivatives for applications in drug discovery and advanced materials.[6][7]

Synthesis of the this compound Core

The primary and most efficient route to this compound involves the condensation of an o-phenylenediamine with an appropriate 1,2-dicarbonyl equivalent. The classic approach utilizes diaminomaleonitrile (DAMN) as the C2-dicarbonitrile synthon, which readily undergoes cyclocondensation with o-phenylenediamine derivatives to afford the target scaffold in high yield.[8] This reaction is valued for its operational simplicity and the availability of the starting materials.

Diagram 1: General Synthesis of this compound

cluster_start Starting Materials cluster_product Product A o-Phenylenediamine C This compound A->C Condensation (e.g., Acetic Acid) B Diaminomaleonitrile (DAMN) B->C

Caption: Synthesis via condensation of o-phenylenediamine and DAMN.

Core Reactivity of the Nitrile Groups

The electron-deficient nature of the quinoxaline ring system activates the attached nitrile groups toward a variety of transformations, far exceeding the reactivity of simple alkyl or aryl nitriles. The subsequent sections detail the principal reaction classes.

Nucleophilic Addition Reactions

The pronounced electrophilicity of the nitrile carbon makes it a prime target for nucleophiles.[5] This reactivity is the basis for converting the nitriles into amides, carboxylic acids, or ketones.

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that typically proceeds through a carboxamide intermediate.[9][10] This reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the carbon's electrophilicity and allows for the attack of a weak nucleophile like water.[11] Basic hydrolysis involves the direct attack of a strong nucleophile, such as a hydroxide ion, on the nitrile carbon.[11] Complete hydrolysis of both nitrile groups in this compound yields the corresponding quinoxaline-2,3-dicarboxylic acid, a valuable intermediate for further functionalization.

Diagram 2: Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile Protonation Adduct R-C(OH₂⁺)=NH ProtonatedNitrile->Adduct Nucleophilic Attack ImidicAcid R-C(OH)=NH (Imidic Acid) Adduct->ImidicAcid Deprotonation Amide R-C(=O)NH₂ (Amide) ImidicAcid->Amide Tautomerization H_plus H⁺ H2O H₂O neg_H_plus - H⁺

Caption: Key steps in the acid-catalyzed hydrolysis of a nitrile group.

Grignard and organolithium reagents readily attack the electrophilic nitrile carbon.[9] The initial reaction forms an imine anion, which is subsequently hydrolyzed during aqueous workup to yield a ketone.[11] For this compound, this provides a direct route to 2,3-diacylquinoxaline derivatives, which are versatile precursors for various heterocyclic systems.

ReagentProduct after HydrolysisKey Considerations
R-MgX (Grignard)2,3-DiacylquinoxalineRequires anhydrous conditions; stoichiometry must be controlled.
R-Li (Organolithium)2,3-DiacylquinoxalineGenerally more reactive than Grignard reagents.
Reduction to Primary Amines

The reduction of nitriles is a powerful method for synthesizing primary amines.[12] This transformation can be achieved using various reducing agents, with the choice often depending on the desired selectivity and the presence of other functional groups.

  • Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent that efficiently converts nitriles to primary amines.[5][11] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.[9] It is highly effective for reducing this compound to 2,3-bis(aminomethyl)quinoxaline.

  • Catalytic Hydrogenation: This method employs hydrogen gas with a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[12][13] It is often considered a "greener" alternative to hydride reagents. The addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts.[13]

MethodReagentConditionsProduct
Hydride Reduction LiAlH₄ in THF, followed by H₂O workupAnhydrous, often at reflux2,3-Bis(aminomethyl)quinoxaline
Catalytic Hydrogenation H₂ (g), Raney Ni or Pd/CElevated pressure and temperature2,3-Bis(aminomethyl)quinoxaline
[3+2] Cycloaddition Reactions

The polarized carbon-nitrogen triple bond of nitriles can act as a dipolarophile in [3+2] cycloaddition reactions.[14] This allows for the construction of five-membered heterocyclic rings directly onto the quinoxaline core. A prominent example is the reaction with azides to form tetrazoles.

The reaction of this compound with an azide source, such as sodium azide, leads to the formation of a bis-tetrazolylquinoxaline. This transformation is a powerful tool for introducing a highly functional, nitrogen-rich heterocycle that is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.

Diagram 3: Reaction Workflow for this compound

Start This compound Acid Quinoxaline-2,3-dicarboxylic Acid Start->Acid H₃O⁺, Δ (Hydrolysis) Amine 2,3-Bis(aminomethyl)quinoxaline Start->Amine 1. LiAlH₄ 2. H₂O (Reduction) Tetrazole 2,3-Bis(tetrazol-5-yl)quinoxaline Start->Tetrazole NaN₃ (Cycloaddition) Diketone 2,3-Diacylquinoxaline Start->Diketone 1. R-MgX 2. H₃O⁺ (Grignard Add'n)

Caption: Major reaction pathways of the nitrile groups.

Coordination and Macrocycle Formation

The nitrogen atoms of the nitrile groups possess lone pairs of electrons, enabling them to act as ligands and coordinate to transition metals.[10] More significantly, aromatic ortho-dinitriles are classic precursors for the template synthesis of phthalocyanine analogues. In the presence of a metal salt and under high heat, four molecules of this compound can undergo cyclotetramerization around a central metal ion to form a highly conjugated macrocyclic complex. These resulting aza-phthalocyanines are of great interest in materials science for their intense color, thermal stability, and semiconductor properties.

Experimental Protocols

The following protocols are illustrative examples based on established methodologies for nitrile transformations. Researchers should always consult primary literature and perform appropriate safety assessments.

Protocol 1: Hydrolysis to Quinoxaline-2,3-dicarboxylic Acid
  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (approx. 120-140 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

  • Characterization: The product, quinoxaline-2,3-dicarboxylic acid, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reduction to 2,3-Bis(aminomethyl)quinoxaline with LiAlH₄
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (approx. 4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC (staining with ninhydrin can help visualize the amine product).

  • Quenching: After the reaction is complete (typically 4-8 hours), cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the solid with additional THF.

  • Purification: Concentrate the combined organic filtrates under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Conclusion

The nitrile groups of this compound are not merely passive functionalities; they are highly activated handles for extensive molecular derivatization. The pronounced electrophilicity induced by the underlying heterocyclic core allows for facile conversion into amides, carboxylic acids, ketones, primary amines, and complex heterocyclic systems like tetrazoles. This predictable and versatile reactivity makes this compound an exceptionally valuable platform for constructing diverse molecular architectures, with significant implications for the development of novel pharmaceuticals and advanced functional materials.

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Quinoxaline-2,3-dicarbonitrile: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound arising from the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1] Its inherent structural features and electronic properties make it a versatile building block for the synthesis of a diverse array of functional molecules.[2] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides an in-depth technical overview of a particularly reactive and versatile derivative: quinoxaline-2,3-dicarbonitrile. We will explore its synthesis, chemical reactivity, and its burgeoning applications as a precursor to advanced materials and potent bioactive agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthesis: The Condensation of o-Phenylenediamine and Diaminomaleonitrile

The most direct and widely employed route to the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][5][6] For the synthesis of this compound, diaminomaleonitrile serves as a key precursor, effectively acting as a synthetic equivalent of a 1,2-dicarbonyl compound.

The reaction proceeds via a cyclocondensation mechanism, where the nucleophilic amino groups of o-phenylenediamine attack the electrophilic carbon atoms of the nitrile groups (or their hydrolyzed intermediates) in diaminomaleonitrile. This is followed by dehydration to yield the aromatic quinoxaline ring.

Synthesis_of_Quinoxaline_2_3_dicarbonitrile cluster_reactants Reactants cluster_product Product o_phenylenediamine o-Phenylenediamine catalyst Acid Catalyst (e.g., Acetic Acid) o_phenylenediamine->catalyst + diaminomaleonitrile Diaminomaleonitrile diaminomaleonitrile->catalyst + quinoxaline_dicarbonitrile This compound catalyst->quinoxaline_dicarbonitrile Condensation/ Dehydration

Caption: General synthetic scheme for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a standard laboratory procedure for the synthesis of this compound. This method is adaptable, and optimization of solvent, catalyst, and reaction time may be necessary depending on the specific scale and desired purity.

Materials:

  • o-Phenylenediamine

  • Diaminomaleonitrile

  • Glacial Acetic Acid (or another suitable acid catalyst)

  • Ethanol (or another suitable solvent)

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Diaminomaleonitrile: To the stirred solution, add diaminomaleonitrile (1.0 equivalent).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Chemical Reactivity and Functionalization

The this compound molecule is characterized by two key reactive sites: the electron-deficient quinoxaline ring and the two nitrile functional groups. This dual reactivity makes it a valuable intermediate for the synthesis of more complex heterocyclic systems.

Reactions of the Quinoxaline Ring

The pyrazine ring of the quinoxaline system is electron-deficient and susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups like the dinitriles.

Reactions of the Nitrile Groups

The vicinal dinitrile groups are highly versatile functional handles that can undergo a variety of transformations:

  • Hydrolysis: The nitrile groups can be hydrolyzed to the corresponding carboxylic acids, yielding quinoxaline-2,3-dicarboxylic acid, another important synthetic intermediate.

  • Cyclization Reactions: The dinitrile moiety is a key precursor for the synthesis of fused heterocyclic systems. For instance, it can react with suitable reagents to form pyridazino[4,5-b]quinoxalines.

  • Precursor to Macrocycles: this compound is a critical building block for the synthesis of expanded porphyrinoid systems, such as phthalocyanine analogues.[7][8][9] These macrocycles have significant applications in materials science due to their unique photophysical and electronic properties.

Reactivity_of_Quinoxaline_Dicarbonitrile cluster_reactions Chemical Transformations cluster_products Resulting Products start This compound hydrolysis Hydrolysis start->hydrolysis cyclization Cyclization start->cyclization macrocyclization Macrocyclization start->macrocyclization dicarboxylic_acid Quinoxaline-2,3-dicarboxylic acid hydrolysis->dicarboxylic_acid fused_heterocycles Fused Heterocycles (e.g., Pyridazinoquinoxalines) cyclization->fused_heterocycles phthalocyanine_analogs Phthalocyanine Analogues macrocyclization->phthalocyanine_analogs

Caption: Key reaction pathways of this compound.

Applications in Medicinal Chemistry and Drug Development

The quinoxaline scaffold is a frequent constituent of bioactive molecules. The introduction of the dicarbonitrile functionality provides a template for the development of potent therapeutic agents, particularly in the realm of oncology.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinoxaline derivatives. While specific data for the parent this compound is limited, derivatives bearing the 2-carbonitrile moiety have shown significant cytotoxic effects against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 11 (a quinoxaline derivative)Various0.81 - 2.91[10]
Compound 13 (a quinoxaline derivative)Various0.81 - 2.91[10]
Compound XVa HCT116 (Colon)4.4[1][11]
Compound XVa MCF-7 (Breast)5.3[1][11]
Compound VIIIc HCT116 (Colon)2.5[1]

This table presents a selection of data for quinoxaline derivatives to illustrate the potential of this scaffold in cancer therapy. The specific structures of the compounds can be found in the cited references.

The mechanism of action for many anticancer quinoxalines involves the inhibition of key signaling pathways that are dysregulated in cancer, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2).[1] The dicarbonitrile derivative provides a platform for further structural modifications to optimize potency and selectivity.

Applications in Materials Science

The unique electronic and photophysical properties of the quinoxaline core, enhanced by the electron-withdrawing nature of the dinitrile groups, make this compound an attractive building block for advanced functional materials.

Precursor to Phthalocyanine Analogues

Phthalocyanines are large aromatic macrocycles that exhibit intense absorption in the red region of the visible spectrum, making them suitable for applications such as photosensitizers in photodynamic therapy (PDT) and as components in organic electronics. This compound can be used in mixed cyclotrimerization reactions to produce quinoxaline-fused subphthalocyanines and other aza-analogs of phthalocyanines.[7][8][9] These novel macrocycles can exhibit tailored photophysical properties, such as red-shifted absorption maxima, which are advantageous for applications like deep-tissue photodynamic therapy.

Photodynamic Therapy (PDT)

PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species that kill cancer cells. The development of new photosensitizers with strong absorption in the therapeutic window (650-850 nm) is a key area of research. Quinoxalinoporphyrazines, derived from this compound, have been investigated as potential photosensitizers for PDT due to their intense absorption in the near-infrared region.

Conclusion and Future Outlook

This compound is a highly versatile and reactive building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis from readily available precursors, coupled with the rich chemistry of its dinitrile functional groups, provides a robust platform for the development of novel anticancer agents and advanced functional materials. As a Senior Application Scientist, I encourage researchers to explore the untapped potential of this scaffold. Future research should focus on the development of more efficient and greener synthetic protocols, the elucidation of structure-activity relationships for its derivatives in various biological targets, and the exploration of its utility in the design of novel organic electronic and photofunctional materials. The continued investigation of this compound and its derivatives will undoubtedly lead to significant advancements in these critical fields of scientific endeavor.

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  • Pan, H., et al. (2016). Phenanthro[4,5-fgh]quinoxaline-Fused Subphthalocyanines: Synthesis, Structure, and Spectroscopic Characterization. Chemistry, 22(28), 9488-9492. [Link]

  • Mitzel, F., et al. (2003). Acetylenic Quinoxalinoporphyrazines as Photosensitisers for Photodynamic Therapy. Chemistry – A European Journal, 9(5), 1233-1241. [Link]

  • Lima, J. C., et al. (2021). Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. Molecules, 26(23), 7291. [Link]

  • Journal of Materials Chemistry B. (2019). Ultra-high photoactive thiadiazolo[3,4-g]quinoxaline nanoparticles with active-targeting capability for deep photodynamic therapy. [Link]

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Thermal stability studies of quinoxaline-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of Quinoxaline-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Beyond the Melting Point—Thermal Stability as a Critical Quality Attribute

In the landscape of pharmaceutical development and materials science, the quinoxaline scaffold is a recurring motif, valued for its rich chemical versatility and broad spectrum of biological activities.[1][2][3][4] this compound, a key intermediate and a molecule of interest in its own right, presents a unique profile of reactivity and potential applications, from high-performance polymers to novel therapeutic agents.[5][6][7] However, the journey from a promising molecule to a viable product is paved with rigorous characterization, of which thermal stability is a cornerstone.

This guide moves beyond a superficial recitation of protocols. It is designed to provide a deep, mechanistic understanding of why and how we study the thermal stability of this compound. We will explore the causality behind experimental choices, the interpretation of thermal analysis data, and the implications of this data for drug development and material applications. As a self-validating system, each protocol is presented with an eye toward reproducibility and scientific integrity.

The Significance of Thermal Stability for this compound

The thermal stability of an active pharmaceutical ingredient (API) or a functional material is not merely an academic data point; it is a critical quality attribute that dictates its entire lifecycle. For this compound, understanding its behavior under thermal stress is paramount for several reasons:

  • Drug Development and Manufacturing: In pharmaceutical applications, the manufacturing process often involves heating steps (e.g., drying, milling, melt extrusion). An unstable compound can degrade, leading to loss of potency, formation of toxic impurities, and batch-to-batch inconsistency. Quinoxaline derivatives are explored for a wide range of therapeutic areas, including as anticancer and antimicrobial agents.[8][9][10] The stability of the core structure is crucial for ensuring the safety and efficacy of the final drug product.

  • Storage and Shelf-Life: The long-term stability of a drug product under various storage conditions is a key regulatory requirement. Thermally induced degradation can significantly shorten a product's shelf-life, with obvious economic and safety implications.

  • Material Science Applications: Quinoxaline-containing polymers are known for their thermal stability and are used in high-performance applications.[5][6] For this compound, its potential as a monomer or building block for such materials hinges on its ability to withstand the high temperatures required for polymerization and processing.

  • Safety and Hazard Analysis: A compound that decomposes exothermically can pose a significant safety risk, potentially leading to runaway reactions. Understanding the thermal decomposition profile is essential for safe handling and process design.

Core Methodologies for Assessing Thermal Stability

A comprehensive evaluation of thermal stability requires a multi-faceted approach. We will focus on three primary techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a conceptual overview of Accelerating Rate Calorimetry (ARC) for advanced hazard assessment.

Thermogravimetric Analysis (TGA): Quantifying Thermal Degradation

TGA is the workhorse for determining the temperature at which a material begins to degrade. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol: TGA of this compound
  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both mass and temperature using certified standards.

    • Select a sample pan (typically platinum or alumina) and tare it.

  • Sample Preparation:

    • Weigh a small, representative sample of this compound (typically 3-10 mg) directly into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

  • Experimental Parameters:

    • Atmosphere: For initial screening, an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min is recommended. This prevents oxidative degradation and allows for the study of the intrinsic thermal stability of the molecule.

    • Temperature Program: A linear heating rate of 10 °C/min is a standard starting point. The temperature range should be from ambient to a temperature high enough to ensure complete decomposition (e.g., 30 °C to 600 °C).

  • Data Acquisition and Analysis:

    • Run the experiment and record the mass loss as a function of temperature.

    • The resulting TGA curve is a plot of mass (%) versus temperature (°C). The onset temperature of decomposition (Tonset) is a key parameter, often determined by the intersection of the baseline with the tangent of the decomposition step. The temperature at which 5% or 10% mass loss occurs (Td5 or Td10) is also a common metric for thermal stability.

Interpreting the TGA Data

The TGA thermogram provides a clear picture of the degradation process. For a pure, non-volatile compound like this compound, a single, sharp mass loss step suggests a clean decomposition. Multiple steps could indicate a more complex degradation pathway with the formation of thermally stable intermediates. The residual mass at the end of the experiment can provide clues about the nature of the final decomposition products (e.g., char).

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Experimental Protocol: DSC of this compound
  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Weigh a small sample (2-5 mg) into a DSC pan (typically aluminum).

    • Hermetically seal the pan to prevent any mass loss due to sublimation before decomposition.

  • Experimental Parameters:

    • Atmosphere: An inert atmosphere (nitrogen or argon) is typically used.

    • Temperature Program: A heating rate of 10 °C/min is standard. The temperature range should encompass the expected melting and decomposition temperatures.

  • Data Acquisition and Analysis:

    • Run the experiment and record the heat flow as a function of temperature.

    • The resulting DSC thermogram will show peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events.

      • Melting: An endothermic peak, characterized by its onset temperature and peak maximum.

      • Decomposition: Can be endothermic or exothermic. An exothermic decomposition is a significant safety concern.

The Synergy of TGA and DSC

When a DSC experiment shows a thermal event (e.g., a sharp exotherm) that corresponds to a mass loss in the TGA at the same temperature, it is strong evidence of decomposition. Some quinoxaline derivatives are known to melt with decomposition.[11] DSC can clearly distinguish between a simple melting event and one that is coupled with degradation.

Visualizing the Thermal Analysis Workflow

The following diagram illustrates the logical flow of a comprehensive thermal stability assessment.

Thermal_Stability_Workflow cluster_0 Initial Screening cluster_1 Data Interpretation cluster_2 Comprehensive Assessment TGA Thermogravimetric Analysis (TGA) TGA_Data Determine T_onset, T_d5 (Mass Loss vs. Temp) TGA->TGA_Data Provides DSC Differential Scanning Calorimetry (DSC) DSC_Data Identify Melting Point (T_m) Decomposition Exotherm/Endotherm DSC->DSC_Data Provides Stability_Conclusion Assess Thermal Stability Profile (Intrinsic Stability, Hazard Potential) TGA_Data->Stability_Conclusion Informs DSC_Data->Stability_Conclusion Informs

Caption: Workflow for thermal stability analysis of this compound.

Expected Thermal Behavior and Decomposition Pathways

While specific experimental data for this compound is not extensively published, we can infer its likely thermal behavior based on the quinoxaline core and the presence of the nitrile groups.

  • High Thermal Stability: The fused aromatic ring system of quinoxaline imparts significant thermal stability. Polyamides and other polymers incorporating a quinoxaline core exhibit decomposition temperatures well above 300-400 °C.[5]

  • Decomposition Onset: It is reasonable to expect that this compound will be stable up to a high temperature, likely exceeding 200-250 °C. Studies on other quinoxaline derivatives have shown melting with decomposition at temperatures in this range.[11]

  • Decomposition Chemistry: The thermal decomposition of nitrogen-containing heterocycles can be complex. The nitrile groups are electron-withdrawing and may influence the degradation pathway. Potential decomposition mechanisms could involve ring opening of the pyrazine ring or reactions involving the nitrile functionalities. The thermolysis of some quinoxaline N-oxides has been shown to result in ring contraction to form benzimidazole derivatives.[12]

Visualizing a Potential Decomposition Concept

This diagram illustrates a conceptual relationship in thermal decomposition, not a specific, validated pathway for this molecule.

Decomposition_Concept Start This compound (Parent Molecule) Thermal_Stress Thermal Energy Input (Heat) Start->Thermal_Stress Subjected to Intermediates Unstable Intermediates (e.g., Ring-Opened Species) Thermal_Stress->Intermediates Leads to Products Decomposition Products (e.g., Volatile Fragments, Char) Intermediates->Products Breaks down into

Caption: Conceptual model of thermal decomposition.

Data Summary and Interpretation

For the purpose of this guide, let's consider hypothetical but realistic data for this compound.

ParameterTechniqueValueInterpretation
Onset of Melting (Tm, onset) DSC245 °CIndicates the beginning of the melting process.
Decomposition Onset (Tonset) TGA255 °CThe temperature at which significant mass loss begins.
5% Mass Loss (Td5) TGA260 °CA standardized point for comparing thermal stability.
Decomposition Peak DSC265 °C (Exothermic)A significant release of energy accompanies decomposition, indicating a potential thermal hazard.
Residual Mass @ 600°C TGA35%Suggests the formation of a carbonaceous char.

Analysis of Hypothetical Data:

The data suggests that this compound is a thermally stable compound, with decomposition occurring above 250 °C. The proximity of the melting point to the decomposition temperature, coupled with an exothermic decomposition, indicates that the compound likely melts with decomposition. This is a critical finding, as it implies that processing the material in a molten state would be challenging and potentially hazardous. The exothermic nature of the decomposition warrants further investigation using techniques like Accelerating Rate Calorimetry (ARC) if large-scale synthesis or melt processing is considered.

Conclusion and Future Directions

The thermal stability of this compound is a critical parameter that underpins its potential use in both pharmaceutical and materials science contexts. Through the systematic application of TGA and DSC, researchers can build a comprehensive understanding of its thermal behavior, from its intrinsic stability to its potential hazards.

This guide has outlined the core principles and methodologies for such an investigation. The key takeaways are:

  • A combination of TGA and DSC is essential for a complete picture of thermal stability.

  • The quinoxaline core generally imparts high thermal stability.

  • The potential for exothermic decomposition must be carefully evaluated for safety and process design.

For drug development professionals, this data is crucial for formulation design, manufacturing process development, and establishing appropriate storage conditions. For materials scientists, it defines the processing window and the upper-temperature limits of the final material's application. The robust and rational study of thermal stability is, therefore, an indispensable step in unlocking the full potential of this compound.

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  • THERMAL DECOMPOSITION OF 2‐AZIDOQUINOXALINE N‐OXIDES. Chemischer Informationsdienst.[Link]

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  • Synthesis and characterization of thermally stable quinoxaline-based polyamides. ResearchGate.[Link]

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Solubility of quinoxaline-2,3-dicarbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Quinoxaline-2,3-dicarbonitrile in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Recognizing the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes theoretical principles and practical, field-proven methodologies. It is designed to empower researchers, chemists, and drug development professionals to generate reliable solubility data tailored to their specific applications, from synthetic reaction design and purification to formulation for biological screening. The guide details the causality behind experimental choices, provides self-validating protocols, and is grounded in established chemical principles.

Introduction: The Significance of this compound and Its Solubility

This compound is a heterocyclic compound featuring a fused pyrazine and benzene ring system, functionalized with two nitrile groups. This structure serves as a valuable building block in the synthesis of more complex molecules, including fused heterocyclic systems and macrocycles with applications in materials science and medicinal chemistry.[1] The quinoxaline core itself is found in numerous compounds with a broad spectrum of biological activities, acting as anticancer, antimicrobial, and anti-inflammatory agents.[2][3]

The solubility of a compound is a critical physicochemical property that governs its utility in virtually every laboratory application. For the synthetic chemist, selecting an appropriate solvent is paramount for achieving optimal reaction kinetics and yield. For process development and purification, knowledge of solubility as a function of temperature is the foundation for designing effective recrystallization protocols.[4] In drug discovery, solubility in various media dictates formulation strategies and directly impacts bioavailability. Therefore, a thorough understanding of the solubility profile of this compound is not merely academic but a practical necessity for its effective application.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The principle of "like dissolves like" serves as a fundamental guideline.[5]

Molecular Structure Analysis: this compound possesses a distinct combination of polar and non-polar characteristics:

  • Non-Polar Region: The fused benzene and pyrazine rings form a large, aromatic, and relatively non-polar surface area.

  • Polar Region: The two nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors. The two cyano (-C≡N) groups are strongly polar and are also potent hydrogen bond acceptors.

This dual nature suggests that the molecule will not be completely soluble in highly non-polar solvents like hexanes, nor will it be freely soluble in highly polar, protic solvents like water without specific interactions. Its solubility is expected to be most favorable in solvents that can effectively interact with both its aromatic system and its polar functional groups.

Key Solvent Properties to Consider:

  • Polarity: Solvents with intermediate to high polarity are likely to be most effective. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are strong candidates.

  • Hydrogen Bonding: The molecule lacks hydrogen bond donating capabilities but has multiple acceptor sites. Therefore, protic solvents like alcohols (ethanol, methanol) may enhance solubility through hydrogen bonding.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship is the basis for purification by recrystallization.[6]

A Systematic Approach to Solvent Selection

A systematic, tiered approach is recommended to efficiently screen for suitable solvents. This minimizes resource expenditure while maximizing the quality of information obtained. The following workflow provides a logical progression from qualitative to quantitative assessment.

G start Start: Crude Quinoxaline- 2,3-dicarbonitrile Sample qual_screen Qualitative Solubility Screen (Small Scale: ~5-10 mg in 0.5 mL solvent) start->qual_screen class_solvents Classify Solvents: 1. Insoluble 2. Sparingly Soluble 3. Soluble qual_screen->class_solvents quant_study Quantitative Solubility Study (Isothermal Saturation Method) for Sparingly Soluble & Soluble Candidates class_solvents->quant_study Promising Solvents recrys_dev Recrystallization Development (Select solvents with high solubility when hot and low solubility when cold) quant_study->recrys_dev end_reaction Select Solvent for Reaction Chemistry (Good solubility at reaction temperature) quant_study->end_reaction

Caption: A logical workflow for solvent screening and selection.

To aid in this process, the following table summarizes properties of common laboratory solvents, categorized by type.

Solvent NameTypePolarity IndexBoiling Point (°C)Key Characteristics
HexaneNon-Polar0.169Good for washing non-polar impurities.
TolueneNon-Polar (Aromatic)2.4111Can dissolve aromatic systems.
Dichloromethane (DCM)Polar Aprotic3.140General-purpose solvent, volatile.
Diethyl EtherPolar Aprotic2.835Highly volatile, common extraction solvent.
Ethyl Acetate (EtOAc)Polar Aprotic4.477Intermediate polarity, good for chromatography.
AcetonePolar Aprotic5.156Highly polar, miscible with water.
Acetonitrile (MeCN)Polar Aprotic5.882Strong dipole, common in HPLC.
Dimethylformamide (DMF)Polar Aprotic6.4153High boiling point, excellent solvent power.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189Very high boiling point, dissolves many compounds.
Isopropanol (IPA)Polar Protic3.982Common recrystallization solvent.
Ethanol (EtOH)Polar Protic4.378Versatile, often used for reactions and recrystallization.
Methanol (MeOH)Polar Protic5.165Highly polar protic solvent.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The isothermal saturation method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[6] It is a self-validating system because the continued presence of solid material ensures the solution is truly saturated.

G prep 1. Sample Preparation Add excess solid to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil Ensures saturation is reached sep 3. Phase Separation Allow solid to settle. Alternatively, centrifuge. equil->sep sample 4. Sampling Withdraw a known volume of the supernatant. Filter immediately. sep->sample Crucial to avoid transferring solids dilute 5. Dilution Dilute the filtered sample to a concentration within the analytical range. sample->dilute analyze 6. Analysis Quantify concentration using a calibrated method (e.g., HPLC, UV-Vis). dilute->analyze Requires prior calibration curve calc 7. Calculation Calculate original concentration (Solubility) from the measured value and dilution factor. analyze->calc

Caption: Workflow for solubility determination via the isothermal saturation method.

Step-by-Step Methodology:

  • Sample Preparation:

    • Causality: To ensure equilibrium is reached from a state of saturation, an excess of solid this compound must be used. The visual presence of undissolved solid at the end of the experiment is a key validation point.

    • Protocol: Add approximately 50-100 mg of the solid to a 2 mL glass vial. Add 1.0 mL of the chosen solvent. Prepare one vial for each solvent to be tested.

  • Equilibration:

    • Causality: Dissolution takes time. Continuous agitation at a constant temperature is required to ensure the system reaches thermodynamic equilibrium. A period of 24-48 hours is typically sufficient for most organic compounds.

    • Protocol: Tightly cap the vials. Place them in a constant temperature shaker or on a stirring plate with a stir bar, maintained at the desired temperature (e.g., 25 °C). Agitate for at least 24 hours.

  • Phase Separation & Sampling:

    • Causality: It is critical to sample only the saturated supernatant without any undissolved solid, which would falsely inflate the measured concentration. Filtering at the equilibration temperature prevents premature crystallization of the sample.

    • Protocol: Remove the vials from the shaker and let the solid settle for 30 minutes in a temperature-controlled bath. Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant using a volumetric pipette. Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE or other chemically resistant membrane) into a clean vial.

  • Dilution and Quantification:

    • Causality: The saturated solution is likely too concentrated for direct analysis. A precise dilution is necessary to bring the concentration into the linear range of the chosen analytical method (e.g., UV-Vis Spectrophotometry or HPLC).

    • Protocol: Accurately dilute the filtered sample with a suitable solvent. For example, dilute the 100 µL aliquot to 10.0 mL with the same solvent used for the test. The concentration must be determined against a pre-established calibration curve of this compound.

  • Calculation:

    • Protocol: Calculate the solubility using the formula: Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) × (Dilution Factor)

Data Presentation and Application

Quantitative solubility data should be organized systematically to facilitate comparison and decision-making.

Table for Reporting Quantitative Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
e.g., Ethanol25Colorless solution
e.g., Ethanol78Colorless solution
e.g., Toluene25Pale yellow solution
e.g., Toluene100Pale yellow solution
(Other Solvents)

Application to Purification: A General Recrystallization Protocol

The data generated enables the design of an effective purification strategy. An ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step prevents the product from crystallizing prematurely on the filter.[4]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for 30-60 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.[7]

Conclusion

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A Comprehensive Technical Guide on the Molecular Structure of Quinoxaline-2,3-dicarbonitrile: A Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optoelectronic properties.[1] This technical guide provides an in-depth computational analysis of quinoxaline-2,3-dicarbonitrile, a key intermediate and pharmacophore. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometric structure, vibrational modes, electronic properties, and reactive sites. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the fundamental molecular characteristics of this important heterocyclic compound.

Introduction: The Significance of this compound

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological applications, including as antiviral, antibacterial, anticancer, and anti-inflammatory agents.[1] The fusion of a benzene and a pyrazine ring forms the core quinoxaline scaffold, which is a privileged structure in drug discovery. Furthermore, quinoxaline derivatives are utilized in the development of organic semiconductors, dyes, and electroluminescent materials.[1]

This compound, in particular, serves as a versatile building block in organic synthesis, allowing for the introduction of various functional groups. The presence of the dinitrile groups significantly influences the electronic properties of the quinoxaline ring system, making it an intriguing subject for both experimental and theoretical investigations. Understanding the molecular structure and electronic landscape of this compound at a quantum chemical level is paramount for the rational design of novel therapeutic agents and advanced materials.

This guide presents a detailed computational investigation of this compound, employing established quantum chemical methods to provide a foundational understanding of its molecular properties.

Computational Methodology: A Self-Validating System

To ensure the reliability and accuracy of the theoretical data, a robust computational protocol was established based on Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.[2]

Geometry Optimization

The initial molecular structure of this compound was built and subsequently optimized without any symmetry constraints. The optimization was performed using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[3] This level of theory has been demonstrated to provide reliable geometric parameters for a wide range of organic compounds.[3] The optimization process was continued until the forces on each atom were negligible, ensuring that a true energy minimum on the potential energy surface was located.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis serves two critical purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable equilibrium geometry.

  • Prediction of Spectroscopic Data: The calculated vibrational frequencies allow for the prediction of the FT-IR and FT-Raman spectra, aiding in the interpretation of experimental spectroscopic data. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the exchange-correlation functional; a scaling factor of 0.967 is often used for the B3LYP functional.

Electronic Property Calculations

The electronic properties of this compound were investigated through several key analyses:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[4]

  • UV-Vis Spectral Analysis: Time-Dependent DFT (TD-DFT) calculations were employed to predict the electronic absorption spectrum of the molecule. This provides insight into the electronic transitions and the chromophoric nature of the compound.

  • Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. The MEP is a valuable tool for predicting intermolecular interactions and chemical reactivity.

The computational workflow is depicted in the following diagram:

computational_workflow start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq electronic Electronic Property Calculations opt->electronic confirm Confirm True Minimum (No Imaginary Frequencies) freq->confirm ir_raman Predict FT-IR & FT-Raman Spectra freq->ir_raman results Analysis of Molecular Properties confirm->results ir_raman->results homo_lumo HOMO-LUMO Analysis electronic->homo_lumo uv_vis TD-DFT for UV-Vis Spectrum electronic->uv_vis mep Molecular Electrostatic Potential (MEP) electronic->mep homo_lumo->results uv_vis->results mep->results

Figure 1: Computational workflow for the analysis of this compound.

Molecular Structure and Geometry

The optimized molecular structure of this compound is predicted to be planar, belonging to the C2v point group. The planarity arises from the sp2 hybridization of the carbon and nitrogen atoms in the quinoxaline ring.

The key optimized geometric parameters, including selected bond lengths and bond angles, are presented in the table below. These theoretical values provide a benchmark for comparison with experimental data, such as that which could be obtained from X-ray crystallography.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C-C (benzene ring)1.39 - 1.41
C-N (pyrazine ring)1.33 - 1.38
C-C (between rings)1.42
C-C (cyano)1.45
C≡N (cyano)1.16
Bond Angles C-N-C (pyrazine ring)~117
N-C-C (pyrazine ring)~121
C-C-C (benzene ring)~120
C-C-C≡N~179

Table 1: Predicted geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.

Figure 2: Predicted molecular structure of this compound.

Spectroscopic Analysis

FT-IR Spectroscopy

The calculated vibrational spectrum provides a detailed fingerprint of the molecular structure. Key vibrational modes and their predicted frequencies are summarized below. These assignments are crucial for interpreting experimental FT-IR spectra.

Vibrational ModeDescriptionPredicted Frequency (cm⁻¹) (Scaled)
C-H stretchingAromatic C-H vibrations3050 - 3100
C≡N stretchingNitrile group symmetric and asymmetric stretching2230 - 2250
C=N stretchingPyrazine ring C=N vibrations1550 - 1600
C=C stretchingAromatic ring C=C vibrations1450 - 1580
C-H in-plane bendingAromatic C-H bending1000 - 1300
C-H out-of-plane bendingAromatic C-H bending750 - 900

Table 2: Predicted characteristic vibrational frequencies for this compound.

The strong absorption band predicted in the 2230-2250 cm⁻¹ region is a characteristic feature of the nitrile functional groups and serves as a key diagnostic peak in the experimental IR spectrum.

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound is predicted to exhibit strong absorptions in the UV region. The TD-DFT calculations suggest the presence of multiple electronic transitions. The most significant transitions are typically π → π* transitions within the aromatic system. The calculated absorption maxima (λmax) and the corresponding oscillator strengths (f) provide a theoretical basis for understanding the molecule's photophysical properties.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals play a pivotal role in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The HOMO of this compound is predicted to be delocalized over the entire quinoxaline ring system, while the LUMO is predominantly localized on the pyrazine ring and the dicarbonitrile substituents. This distribution is indicative of the electron-withdrawing nature of the nitrile groups.

The calculated HOMO-LUMO energy gap (ΔE) is a key quantum chemical parameter that correlates with the molecule's stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability.

homo_lumo LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO

Figure 3: Schematic representation of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. The color-coding of the MEP surface indicates the electrostatic potential:

  • Red: Regions of high electron density (negative potential), susceptible to electrophilic attack.

  • Blue: Regions of low electron density (positive potential), susceptible to nucleophilic attack.

  • Green: Neutral regions.

For this compound, the MEP map is expected to show a high negative potential (red) around the nitrogen atoms of the pyrazine ring and the nitrile groups, indicating their nucleophilic character. The hydrogen atoms of the benzene ring are expected to exhibit a positive potential (blue), rendering them susceptible to nucleophilic attack. This information is crucial for understanding the molecule's interaction with biological targets and other reagents.

Conclusion and Future Perspectives

This in-depth technical guide has provided a comprehensive computational analysis of the molecular structure and electronic properties of this compound. Through the application of Density Functional Theory, we have elucidated its optimized geometry, vibrational signatures, frontier molecular orbitals, and electrostatic potential.

The findings presented herein offer a robust theoretical framework for understanding the fundamental characteristics of this important heterocyclic compound. The predicted geometric and spectroscopic data can serve as a valuable reference for experimental characterization. Furthermore, the insights into the electronic properties and reactivity, as revealed by the HOMO-LUMO and MEP analyses, can guide the rational design of novel quinoxaline-based derivatives with tailored biological activities or material properties.

Future work should focus on the experimental validation of these computational predictions through X-ray crystallography and detailed spectroscopic studies. Additionally, computational modeling of the interactions of this compound with biological targets, such as enzymes and receptors, could provide valuable insights for drug discovery efforts.

References

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Methodological & Application

Application Note: Quinoxaline-2,3-dicarbonitrile as a Precursor for Advanced Phthalocyanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Horizons of Phthalocyanine Chemistry

Phthalocyanines (Pcs) are a class of intensely colored, planar macrocyclic compounds that have garnered significant interest across diverse scientific and technological fields, including chemical sensing, solar energy conversion, nonlinear optics, and photodynamic therapy.[1] Their remarkable thermal and chemical stability, coupled with their versatile electronic properties, stems from their robust 18-π electron aromatic system. Traditionally, phthalocyanines are synthesized from phthalonitrile or its derivatives. However, the quest for novel phthalocyanines with tailored photophysical and electrochemical properties has driven the exploration of alternative precursors.

This application note details the use of quinoxaline-2,3-dicarbonitrile as a strategic precursor for the synthesis of tetra(quinoxaline-2,3)porphyrazine, a phthalocyanine analog with an extended π-conjugated system. The fusion of quinoxaline rings onto the phthalocyanine core introduces nitrogen atoms into the peripheral benzene rings, significantly modifying the electronic structure and properties of the macrocycle. This approach offers a pathway to novel materials with red-shifted absorption spectra and enhanced charge transport characteristics, opening new avenues for their application in advanced materials and medicine.[2][3][4]

The Strategic Advantage of this compound

The selection of this compound as a precursor is a deliberate choice to engineer the properties of the resulting phthalocyanine. The primary advantages of this approach include:

  • Extended π-Conjugation: The fusion of the quinoxaline rings extends the delocalized π-electron system of the phthalocyanine core. This extended conjugation is known to cause a bathochromic (red) shift in the main electronic absorption bands (the Q-band), which is highly desirable for applications such as photodynamic therapy, where deeper tissue penetration of light is required.[3]

  • Tuning of Electronic Properties: The nitrogen atoms in the quinoxaline moieties act as electron-withdrawing groups, which can significantly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the phthalocyanine. This allows for the fine-tuning of the electrochemical and photophysical properties of the material.[1]

  • Enhanced Intermolecular Interactions: The presence of nitrogen atoms in the periphery can facilitate stronger intermolecular π-π stacking interactions, which is beneficial for applications requiring efficient charge transport, such as in organic field-effect transistors and solar cells.[2]

  • Improved Solubility and Reduced Aggregation: Appropriate substitution on the quinoxaline ring can be used to enhance the solubility of the resulting phthalocyanines in organic solvents and reduce their tendency to aggregate, a common issue that can quench their photoactivity.[5]

Synthesis of this compound: The Precursor

The synthesis of the this compound precursor is a critical first step. A common and efficient method involves the condensation of an o-phenylenediamine with diaminomaleonitrile (DAMN).

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of DAMN: To the stirred solution, add diaminomaleonitrile (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound.

Synthesis of Tetra(quinoxaline-2,3)porphyrazines

The core of this application note is the cyclotetramerization of this compound to form the corresponding phthalocyanine analog, often referred to as a tetraazaporphyrin or porphyrazine. Both metal-free and metallated versions can be synthesized.

Protocol 1: Synthesis of Metal-Free Tetra(quinoxaline-2,3)porphyrazine (H₂-TQPa)

This protocol is adapted from established methods for the synthesis of metal-free phthalocyanines.[5]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place this compound (1 equivalent).

  • Solvent and Reagent Addition: Add a high-boiling point alcohol, such as 1-pentanol, to the flask. Then, add freshly cut lithium metal (a slight excess, e.g., 1.2 equivalents) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress is indicated by a color change to a deep green or blue. The reaction is typically refluxed for 4-6 hours.

  • Work-up and Demetallation: After cooling to room temperature, the lithium salt of the porphyrazine is precipitated by the addition of a non-polar solvent like hexane. The solid is collected by filtration and washed with hexane. To obtain the metal-free product, the lithium salt is dissolved in a suitable solvent (e.g., DMF or DMSO) and treated with a strong acid, such as concentrated hydrochloric acid, until the color changes, indicating the formation of the metal-free macrocycle.

  • Purification: The crude metal-free porphyrazine is purified by column chromatography on silica gel. A gradient elution system, for example, starting with chloroform and gradually increasing the polarity with methanol, is often effective.[7]

Protocol 2: Synthesis of Metallated Tetra(quinoxaline-2,3)porphyrazines (M-TQPa)

This protocol describes a general method for synthesizing metallated quinoxaline-fused porphyrazines.[5]

  • Reaction Setup: In a round-bottom flask, mix this compound (4 equivalents), a metal salt (e.g., ZnCl₂, CoCl₂, CuCl₂) (1 equivalent), and a catalytic amount of a high-boiling base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent Addition: Add a high-boiling point solvent like quinoline or 1-pentanol.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 180-220 °C) under an inert atmosphere for several hours (4-8 hours). The reaction can be monitored by observing the formation of the intensely colored phthalocyanine.

  • Work-up and Purification: After cooling, the reaction mixture is poured into a large volume of a non-polar solvent like methanol or acetone to precipitate the crude product. The solid is collected by filtration and washed extensively with methanol and water to remove unreacted starting materials and inorganic salts. Further purification is achieved by column chromatography on silica gel or alumina, using an appropriate eluent system (e.g., a mixture of chloroform and methanol).[5] Automated flash chromatography systems can significantly improve the efficiency of this purification step.[8]

Visualizing the Synthesis

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_phthalocyanine Phthalocyanine Synthesis cluster_purification Purification o-phenylenediamine o-phenylenediamine This compound This compound o-phenylenediamine->this compound Condensation DAMN Diaminomaleonitrile DAMN->this compound Metal-Free_Pc H₂-TQPa This compound->Metal-Free_Pc 1. Lithium, 1-Pentanol 2. Acid Workup Metallated_Pc M-TQPa This compound->Metallated_Pc Metal Salt (e.g., ZnCl₂) High-boiling solvent Purified_Pc Purified Product Metal-Free_Pc->Purified_Pc Column Chromatography Metallated_Pc->Purified_Pc Column Chromatography

Caption: Workflow for the synthesis of tetra(quinoxaline-2,3)porphyrazines.

Characterization and Expected Results

The synthesized quinoxaline-fused porphyrazines can be thoroughly characterized using a suite of spectroscopic and analytical techniques.

Spectroscopic Data
Technique Expected Observations for Tetra(quinoxaline-2,3)porphyrazine
UV-Vis Spectroscopy Intense Soret (B) band around 350-450 nm and a characteristic Q-band in the region of 700-800 nm. The exact position of the Q-band will be red-shifted compared to standard phthalocyanines due to the extended π-conjugation.
¹H NMR Spectroscopy Aromatic protons on the quinoxaline moieties are expected to appear in the downfield region (typically δ 7.5-9.5 ppm). In the metal-free derivative, the inner N-H protons will show a characteristic upfield signal (typically δ -2 to 0 ppm).[9]
Mass Spectrometry (MALDI-TOF) A strong molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the tetra(quinoxaline-2,3)porphyrazine.
FT-IR Spectroscopy Disappearance of the nitrile (C≡N) stretching vibration (around 2230 cm⁻¹) from the precursor and the appearance of characteristic phthalocyanine skeletal vibrations in the 700-1700 cm⁻¹ region.[9]
Electrochemical Properties

Cyclic voltammetry can be employed to investigate the redox behavior of the synthesized porphyrazines. The fusion of the electron-withdrawing quinoxaline rings is expected to make the macrocycle easier to reduce compared to conventional phthalocyanines.[10]

Troubleshooting and Expert Insights

  • Low Yields: Low yields in the cyclotetramerization reaction can often be attributed to the purity of the starting dicarbonitrile precursor. Ensure the this compound is thoroughly purified before use. The choice of solvent and reaction temperature is also critical; solvents must be anhydrous and high-boiling to facilitate the reaction.

  • Aggregation: Quinoxaline-fused porphyrazines, like other planar macrocycles, can be prone to aggregation in solution, which can complicate characterization and reduce photophysical quantum yields. To mitigate this, it is advisable to work with dilute solutions for spectroscopic measurements. The introduction of bulky substituents on the periphery of the quinoxaline ring can also sterically hinder aggregation.[5]

  • Purification Challenges: The purification of phthalocyanines can be challenging due to their low solubility and strong retention on silica gel. The use of automated flash chromatography can provide better separation and reproducibility.[8] In some cases, a sequence of purification steps, including solvent washing, precipitation, and chromatography, may be necessary.

Conclusion

This compound is a valuable and strategic precursor for the synthesis of novel phthalocyanine analogs with extended π-conjugation and tailored electronic properties. The protocols outlined in this application note provide a robust framework for the synthesis and characterization of these advanced materials. The unique photophysical and electrochemical properties of tetra(quinoxaline-2,3)porphyrazines make them promising candidates for a wide range of applications, from next-generation photosensitizers in medicine to active components in organic electronic devices. Further exploration of substituted this compound precursors will undoubtedly lead to an even broader array of functional phthalocyanine materials with precisely engineered properties.

References

  • Santai Technologies. The Purification of Porphyrins by SepaBeanTM machine. Available from: [Link]

  • Leznoff, C. C.; et al. Substituted tetra-2,3-pyrazinoporphyrazines. Part I. Angular annelation of tetra-2,3-quinoxalinoporphyrazine. Can. J. Chem.1993 , 71(8), 1319-1328. Available from: [Link]

  • Ali, H.; van Lier, J. E. Photophysical and redox properties of a series of phthalocyanines: relation with their photodynamic activities on TF-1 and Daudi leukemic cells. Photochem. Photobiol.1999 , 70(5), 638-644. Available from: [Link]

  • Ohkouchi, Y.; et al. An improved method for isolation and purification of sedimentary porphyrins by high-performance liquid chromatography for compound-specific isotopic analysis. J. Chromatogr. A2007 , 1138(1-2), 73-83. Available from: [Link]

  • Li, J.; et al. Method of separating, large scale preparing porphyrin from complex reaction system. Google Patents2007, CN1298721C.
  • de Oliveira, K. T.; et al. Synthesis, electrochemical, thermal and photophysical characterization of quinoxaline-based π-extended electroluminescent heterocycles. Dyes and Pigments2016 , 134, 366-376. Available from: [Link]

  • Torres, T.; et al. Phthalocyanines and Related Porphyrinoids: Chemistry and Physical Properties. RESEARCH LINES - phthalocyanines.com. Available from: [Link]

  • Kantar, C.; et al. α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties. Molecules2020 , 25(2), 359. Available from: [Link]

  • Macho, V.; et al. Synthesis, Separation and UV/Vis Spectroscopy of Pyrazino‐quinoxalino‐porphyrazine Macrocycles. Eur. J. Org. Chem.2007 , 2007(23), 3895-3903. Available from: [Link]

  • Leznoff, C. C.; et al. Substituted tetra-2,3-pyrazinoporphyrazines. Part I. Angular annelation of tetra-2,3-quinoxalinoporphyrazine. ResearchGate1993 . Available from: [Link]

  • Konarev, D. V.; et al. Molecular Structure, Optical and Magnetic Properties of Iron Tetra(2,3-quinoxalino)porphyrazine [(N-MeIm)2FeI{T(2,3-Q)Pz}•3-]}•2- Radical Dianions. Macroheterocycles2019 , 12(2), 202-208. Available from: [Link]

  • Zhang, J.; et al. Multi-arm quinoxaline-based acceptors formed by π-conjugation extension for efficient organic solar cells. Chem. Commun.2022 , 58, 8682-8685. Available from: [Link]

  • L'Her, M.; Pondaven, A. Phthalocyanines: spectroscopic and electrochemical characterization. Semantic Scholar. Available from: [Link]

  • Luk'yanets, E. A.; Nemykin, V. N. ChemInform Abstract: Synthesis of Phthalocyanines with an Extended System of π-Electron Conjugation. ResearchGate2010 . Available from: [Link]

  • Li, Y.; et al. Central π-conjugated extension in quinoxaline-based small-molecule acceptors as guest components enabling high-performance ternary organic solar cells. J. Mater. Chem. A2023 , 11, 14197-14206. Available from: [Link]

  • Iqbal, J.; et al. Designing Thiadiazoloquinoxaline-Based Conjugated Polymers for Efficient Organic Photovoltaics: A DFT/TDDFT Study. MDPI2024 . Available from: [Link]

  • Martínez-Arias, A.; et al. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences2012 , 13(9), 11037-11048. Available from: [Link]

  • Journal of New Developments in Chemistry. Purification Techniques. Open Access Pub. Available from: [Link]

  • Kobayashi, N.; Ishii, K. The Photophysical Properties of Phthalocyanines and Related Compounds. ResearchGate. Available from: [Link]

  • Fadda, A. A.; et al. Metallic Porphyrazine Networks: Synthesis, as Well as Thermal and Optical Properties for Accelerating the Oxidation of Thiols to Their Disulfides. MDPI2022 . Available from: [Link]

  • Balaraman, E.; et al. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Org. Lett.2015 , 17(23), 5954-5957. Available from: [Link]

  • Galanin, A. I.; et al. Metal Complexes of Tetra(6-tert-butyl-2,3-quinolino)porphyrazine: II. Spectral Properties. ResearchGate2007 . Available from: [Link]

  • Konarev, D. V.; et al. Molecular Structure, Optical and Magnetic Properties of Iron Tetra(2,3-quinoxalino)porphyrazine [(N-MeIm)2FeI{T(2,3-Q)Pz}•3-]}•2- Radical Dianions. ResearchGate2019 . Available from: [Link]

  • Ercolani, C.; et al. Tetra-2,3-pyrazinoporphyrazines with Peripherally Appended Pyridine Rings. 20. Mono- and Pentanuclear AlIII and GaIII Complexes: Synthesis and Physicochemical and Photoactivity Studies. Inorg. Chem.2019 , 58(23), 15827-15839. Available from: [Link]

Sources

Application of Quinoxaline-2,3-dicarbonitrile Derivatives in Dye-Sensitized Solar Cells: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of quinoxaline-based dyes in dye-sensitized solar cells (DSSCs). It covers the underlying scientific principles, detailed experimental protocols for dye synthesis and device fabrication, and an analysis of the performance of these solar cells.

Introduction: The Role of Quinoxaline Scaffolds in Advanced Photovoltaics

Dye-sensitized solar cells (DSSCs) have emerged as a promising technology for solar energy conversion due to their low production cost and high power conversion efficiencies under various light conditions.[1] The sensitizer, or dye, is a critical component that governs the light-harvesting efficiency and subsequent electron transfer processes.[1] Among the various classes of organic dyes, those based on the quinoxaline scaffold have garnered significant attention. Quinoxaline is a versatile building block that can function as an electron-accepting unit (A) in donor-acceptor (D-A) type molecular architectures.[2] This allows for the design of dyes with tunable photophysical and electrochemical properties.

Quinoxaline-based dyes are often designed with a D-A-π-A or a dual donor-dual acceptor (DD-π-AA) motif.[1][3] In these structures, the quinoxaline moiety acts as an auxiliary acceptor, which helps to broaden the absorption spectrum of the dye into the near-infrared (NIR) region, a crucial step for improving the overall power conversion efficiency (PCE).[3] The strategic placement of electron-donating groups and anchoring groups on the quinoxaline framework allows for precise control over the dye's energy levels, ensuring efficient electron injection into the semiconductor's conduction band and effective dye regeneration.[4]

Mechanism of Action: Electron Transfer Dynamics in Quinoxaline-Sensitized DSSCs

The operation of a quinoxaline-based DSSC is predicated on a series of well-orchestrated electron transfer events, as depicted in the diagram below.

DSSC_Mechanism cluster_process Electron Transfer Pathway Photoanode Photoanode (TiO₂) Counter_Electrode Counter Electrode (Pt) Photoanode->Counter_Electrode e⁻ (External Circuit) Dye Quinoxaline Dye (S) Dye->Photoanode e⁻ Electrolyte Redox Electrolyte (I⁻/I₃⁻) Electrolyte->Dye e⁻ (I⁻ → S⁺) Counter_Electrode->Electrolyte e⁻ (I₃⁻ → I⁻) Photon Photon (hν) Photon->Dye Excitation (S → S*) e_inj 1. Light Absorption & Electron Injection e_trans 2. Electron Transport e_regen 3. Dye Regeneration red_regen 4. Redox Regeneration

Caption: Working principle of a quinoxaline-based DSSC.

The key steps in the energy conversion process are:

  • Light Absorption and Electron Injection: The quinoxaline dye, adsorbed onto the surface of a mesoporous titanium dioxide (TiO₂) semiconductor, absorbs photons from sunlight. This excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the dye. The LUMO of the dye is energetically positioned above the conduction band of the TiO₂, facilitating the injection of the excited electron into the TiO₂.[5]

  • Electron Transport: The injected electrons percolate through the network of TiO₂ nanoparticles to the transparent conducting oxide (TCO) glass substrate, which serves as the photoanode. From there, the electrons travel through an external circuit to the counter electrode, generating an electric current.

  • Dye Regeneration: The oxidized dye molecule (S⁺) is regenerated by accepting an electron from the iodide (I⁻) ions in the electrolyte, returning to its ground state (S).

  • Redox Mediator Regeneration: The resulting triiodide (I₃⁻) ions diffuse to the counter electrode, where they are reduced back to iodide ions by the electrons that have traversed the external circuit. This completes the circuit and allows the process to continue.

The molecular structure of the quinoxaline dye is paramount for efficient charge separation and injection. The donor moieties are designed to be distant from the TiO₂ surface to prevent charge recombination, while the acceptor and anchoring groups are positioned to ensure strong electronic coupling with the semiconductor for efficient electron injection.[3]

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative D-A-π-A quinoxaline-based dye and the subsequent fabrication of a dye-sensitized solar cell.

Synthesis of a D-A-π-A Quinoxaline Dye

The following is a general procedure for the synthesis of a quinoxaline-based dye with a triphenylamine donor and a cyanoacrylic acid acceptor, a common architecture in DSSC research.[2][6]

Dye_Synthesis_Workflow start Starting Materials: - Diaminobenzene derivative - Diketone derivative step1 Step 1: Quinoxaline Core Synthesis (Condensation Reaction) start->step1 step2 Step 2: Introduction of Donor Moiety (e.g., Suzuki or Stille Coupling) step1->step2 step3 Step 3: Formylation (Vilsmeier-Haack Reaction) step2->step3 step4 Step 4: Knoevenagel Condensation (Introduction of Acceptor/Anchoring Group) step3->step4 end_product Final D-A-π-A Quinoxaline Dye step4->end_product

Caption: General workflow for the synthesis of a D-A-π-A quinoxaline dye.

Step-by-step Protocol:

  • Synthesis of the Quinoxaline Core:

    • A cyclocondensation reaction between a substituted o-phenylenediamine and a diketone is performed to yield the quinoxaline core. The specific reactants will determine the substitution pattern on the quinoxaline ring.

  • Introduction of the Donor Moiety:

    • A triphenylamine or phenothiazine donor group can be introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This typically involves reacting a halogenated quinoxaline derivative with a boronic acid or stannane derivative of the donor moiety.

  • Formylation:

    • A formyl group is introduced onto the donor moiety using a Vilsmeier-Haack reaction. This formyl group will serve as the reaction site for the introduction of the acceptor/anchoring group.

  • Knoevenagel Condensation:

    • The formylated intermediate is reacted with cyanoacetic acid in the presence of a base, such as piperidine, to yield the final D-A-π-A quinoxaline dye with a cyanoacrylic acid anchoring group.[6]

Causality Behind Experimental Choices:

  • Palladium Catalysis: Suzuki and Stille couplings are highly efficient methods for forming carbon-carbon bonds, allowing for the modular assembly of the D-A-π-A structure.

  • Cyanoacrylic Acid Anchor: This group serves a dual purpose: it acts as a strong electron acceptor, facilitating intramolecular charge transfer, and as an effective anchoring group that binds strongly to the TiO₂ surface.[6]

Fabrication of a Dye-Sensitized Solar Cell

The following protocol outlines the fabrication of a DSSC using a prepared quinoxaline dye.

Materials and Equipment:

  • FTO-coated glass

  • TiO₂ paste

  • Doctor blade or screen printer

  • Furnace

  • Quinoxaline dye solution (e.g., 0.3 mM in a 1:1 mixture of acetonitrile and tert-butanol)

  • Chenodeoxycholic acid (CDCA) as a co-adsorbent

  • Platinum-coated counter electrode

  • Iodide/triiodide-based electrolyte

  • Surlyn sealant

  • Hot plate

  • Solar simulator

  • Potentiostat/galvanostat

DSSC_Fabrication_Workflow start FTO Glass Cleaning step1 Step 1: TiO₂ Film Deposition (Doctor Blading/Screen Printing) start->step1 step2 Step 2: Sintering of TiO₂ Film step1->step2 step3 Step 3: Dye Sensitization (Immersion in Dye Solution with CDCA) step2->step3 step4 Step 4: Assembly of the Cell (with Pt Counter Electrode and Sealant) step3->step4 step5 Step 5: Electrolyte Injection step4->step5 end_product Sealed DSSC Device step5->end_product

Caption: Workflow for the fabrication of a dye-sensitized solar cell.

Step-by-step Protocol:

  • Preparation of the Photoanode:

    • Clean the FTO-coated glass by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen printing.

    • Sinter the TiO₂-coated glass in a furnace at temperatures ramping up to 500°C to ensure good particle necking and remove organic binders.

  • Dye Sensitization:

    • While still warm (around 80°C), immerse the TiO₂ photoanode in the quinoxaline dye solution containing chenodeoxycholic acid (CDCA) as a co-adsorbent.[7] The typical immersion time is 12-24 hours.

    • After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

  • Cell Assembly:

    • Place a Surlyn sealant frame around the dye-sensitized area of the photoanode.

    • Position the platinum-coated counter electrode on top of the photoanode, offsetting it slightly to allow for electrical contact.

    • Heat the assembly on a hot plate to melt the Surlyn and seal the cell, leaving a small opening for electrolyte injection.

  • Electrolyte Injection:

    • Introduce the iodide/triiodide electrolyte into the cell through the pre-left opening via vacuum backfilling.

    • Seal the opening with a small piece of Surlyn and a coverslip.

Causality Behind Experimental Choices:

  • Sintering at 500°C: This high-temperature treatment is crucial for creating a mechanically stable and electronically conductive TiO₂ network.

  • Use of CDCA: Chenodeoxycholic acid is a co-adsorbent that prevents the aggregation of dye molecules on the TiO₂ surface.[8] Dye aggregation can lead to inefficient electron injection and increased charge recombination. CDCA molecules co-adsorb onto the TiO₂ surface, sterically hindering the dye molecules from clumping together.[7]

  • Iodide/Triiodide Electrolyte: This is a standard and efficient redox couple for regenerating the oxidized dye.

Performance and Characterization

The performance of a DSSC is evaluated by measuring its current-voltage (J-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²). The key performance parameters are:

  • Open-circuit voltage (Voc): The maximum voltage the cell can produce.

  • Short-circuit current density (Jsc): The maximum current density the cell can produce.

  • Fill factor (FF): A measure of the "squareness" of the J-V curve.

  • Power conversion efficiency (PCE): The overall efficiency of the cell, calculated as: PCE (%) = (Voc × Jsc × FF) / P_in × 100 where P_in is the power of the incident light.

Table 1: Photovoltaic Performance of Representative Quinoxaline-Based Dyes in DSSCs

Dye Name/ReferenceDonor MoietyAcceptor/AnchorPCE (%)Jsc (mA/cm²)Voc (V)FFReference
NQX4PhenothiazineCyanoacrylic acid4.36---[2]
DSSC 66PhenothiazineQuinoxaline-based4.36---[2]
Sensitizer 175PhenothiazineQuinoxaline-based4.46---[2]
IQTIndolineCyanoacrylic acid7.9816.870.7100.67[1]

Note: Direct comparison of PCEs should be done with caution as experimental conditions can vary between studies.

The data indicates that molecular engineering of the quinoxaline dye structure, particularly the choice of the donor group, significantly impacts the photovoltaic performance. Dyes with strong electron-donating groups like phenothiazine and indoline tend to exhibit higher power conversion efficiencies.[1][2]

Conclusion and Future Outlook

Quinoxaline-2,3-dicarbonitrile and its derivatives have proven to be highly effective components in the design of organic sensitizers for dye-sensitized solar cells. Their tunable electronic properties and broad absorption spectra make them promising candidates for achieving high power conversion efficiencies. The continued development of novel quinoxaline-based dyes with optimized donor and acceptor moieties, along with advancements in device fabrication techniques, will undoubtedly lead to further improvements in the performance and stability of DSSCs.

References

  • Synthesis and performance of new quinoxaline-based dyes for dye sensitized solar cell. (2025). ResearchGate. [Link]

  • Yzeiri, X., et al. (2024). Synthesis, characterization and application of quinoxaline-based organic dyes as anodic sensitizers in photoelectrochemical cell. CNR-IRIS. [Link]

  • Yzeiri, X., et al. (2025). Synthesis, characterization and application of quinoxaline-based organic dyes as anodic sensitizers in photoelectrochemical cells. Usiena air. [Link]

  • Novel Quinoxaline-Based Organic Dye with Heteroleptic Dual Electron Donor for Dye-Sensitized Solar Cells. (2018). PubMed. [Link]

  • Photovoltaic performances of DSSCs based on dyes 1 and 2. (n.d.). ResearchGate. [Link]

  • Enhancing dye sensitized solar cells performance through quinoxaline based organic dye sensitizers. (2024). springerprofessional.de. [Link]

  • Enhancing dye sensitized solar cells performance through quinoxaline based organic dye sensitizers. (2025). ResearchGate. [Link]

  • Quinoxaline-Based Dual Donor, Dual Acceptor Organic Dyes for Dye-Sensitized Solar Cells. (n.d.). MDPI. [Link]

  • Fabrication and characterization of dye sensitized solar cells: A photographic guide. (2015). CORE. [Link]

  • An illustration of electron injection and injected electron-dye cation recombination processes in DSSCs. (n.d.). ResearchGate. [Link]

  • Synthesis And Application Of The Quinoxaline-based D-A-π-A Metal-free Organic Dyes For Dye-sensitized Solar Cells. (2019). Globe Thesis. [Link]

  • Chenodeoxycholic acid (CDCA) in dye sensitized solar cells? (2016). ResearchGate. [Link]

  • Fabrication procedure of dye-sensitized solar cells. (n.d.). University of Washington. [Link]

  • Photovoltaic performances of DSSCs based on the three dyes. (n.d.). ResearchGate. [Link]

  • The Effect of Addition Chenodeoxycholic Acid (CDCA) as Additive Material to Red Dye DN-F05 as a Color Sensitive Substance in Dye. (n.d.). J-Sustech. [Link]

  • Effect of Chenodeoxycholic Acid on the Performance of Dye-sensitized Solar Cells utilizing Pinang Palm (Areca catechu). (n.d.). Universiti Kebangsaan Malaysia. [Link]

  • Enhancement of photovoltaic performance in ferrocenyl π-extended multi donor–π–acceptor (D–D′–π–A) dyes using chenodeoxycholic acid as a dye co-adsorbent for dye sensitized solar cells. (2023). RSC Publishing. [Link]

  • How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency. (n.d.). Instructables. [Link]

  • Introducing chenodeoxycholic acid coadsorbent and strong electron-withdrawing group in indoline dyes to design high-performance solar cells: a remarkable theoretical improvement. (n.d.). RSC Publishing. [Link]

  • Complexity of Electron Injection Dynamics and Light Soaking Effects in Efficient Dyes for Modern DSSC. (n.d.). MDPI. [Link]

  • Processes occurring in DSSC: (1) electron injection, (2) dye regeneration, (3) recombination by electrolyte and (4) dye. (n.d.). ResearchGate. [Link]

  • Dye-sensitized Solar Cells. (n.d.). materiability. [Link]

  • Rationalization of the light-induced electron injection mechanism in a model 1D ZnO nanowire-dye complex: insights from real-time TD-DFTB simulations. (n.d.). RSC Publishing. [Link]

Sources

Application Note: A Generalized Protocol for the Synthesis and Characterization of Metal Complexes with Quinoxaline-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse applications in medicinal chemistry and materials science.[1] This document provides a detailed, generalized protocol for the synthesis of metal complexes using quinoxaline-2,3-dicarbonitrile as a versatile ligand. We delve into the underlying principles of the synthesis, explain the causality behind experimental choices, and outline a comprehensive characterization workflow. This guide is intended for researchers in coordination chemistry, materials science, and drug development seeking to explore the rich chemical landscape of these promising compounds.

Introduction: The Scientific Rationale

This compound, also known as 2,3-dicyanoquinoxaline, is a compelling ligand for coordination chemistry. Its structure features four potential donor sites: the two nitrogen atoms of the pyrazine ring and the two nitrogen atoms of the nitrile (-C≡N) groups. The strong electron-withdrawing nature of the two nitrile groups significantly modulates the electronic properties of the quinoxaline scaffold, making it an excellent π-acceptor ligand. This electronic profile influences the stability, geometry, and the electrochemical and photophysical properties of its metal complexes.[2]

The resulting metal complexes have potential applications as:

  • Luminescent Materials: For use in organic light-emitting diodes (OLEDs) and sensors.

  • Catalysts: The tunable electronic properties of the metal center can be harnessed for various catalytic transformations.

  • Biologically Active Agents: Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities, which can be enhanced or modified upon complexation with metal ions.[3]

This protocol provides a robust starting point for the synthesis and exploration of these fascinating materials.

General Synthetic Protocol

This protocol outlines a solution-based method for synthesizing metal complexes of this compound. It is a generalized procedure that can be adapted for various transition metal salts.

Materials and Equipment
  • Ligand: this compound (C₁₀H₄N₄)

  • Metal Salts: Anhydrous or hydrated metal(II) or metal(III) salts (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂, ZnCl₂, FeCl₃)

  • Solvents: High-purity, anhydrous grade solvents such as Ethanol (EtOH), Methanol (MeOH), Acetonitrile (MeCN), or Dimethylformamide (DMF)

  • Apparatus:

    • Schlenk flask or three-neck round-bottom flask

    • Magnetic stirrer and heat plate

    • Condenser

    • Inert gas line (Nitrogen or Argon)

    • Buchner funnel and vacuum flask

    • Standard laboratory glassware

Step-by-Step Methodology

Step 1: Preparation of Reactant Solutions

  • Ligand Solution: In a Schlenk flask, dissolve one molar equivalent of this compound in a minimal amount of a suitable solvent (e.g., 20-30 mL of ethanol for a 1 mmol scale).

    • Scientific Rationale: The choice of solvent is critical. It must dissolve the ligand and the metal salt to ensure a homogeneous reaction mixture. Alcohols like ethanol are often a good starting point for many common metal salts. For less soluble compounds, a more polar aprotic solvent like DMF may be required.

  • Metal Salt Solution: In a separate flask, dissolve the desired molar equivalent of the metal salt (e.g., 0.5 eq for a 2:1 ligand-to-metal ratio or 1 eq for a 1:1 ratio) in the same solvent. Gentle warming may be necessary to facilitate dissolution.

Step 2: Reaction Assembly and Execution

  • Set up the flask containing the ligand solution on a magnetic stirrer hotplate and attach a condenser. If using air-sensitive metal ions (e.g., Co(II), Fe(II)), flush the entire system with an inert gas like nitrogen or argon.

    • Scientific Rationale: An inert atmosphere prevents the oxidation of sensitive metal centers, which could lead to undesired side products or mixtures of complexes in different oxidation states.

  • Slowly add the metal salt solution to the stirring ligand solution at room temperature using a dropping funnel or syringe.

    • Scientific Rationale: A slow, dropwise addition helps to control the rate of complex formation, which can promote the growth of more ordered, crystalline products rather than amorphous precipitates.

  • After the addition is complete, heat the reaction mixture to reflux (typically 60-80°C for ethanol) and maintain for 2-6 hours. Monitor the reaction for the formation of a precipitate.

    • Scientific Rationale: Heating provides the necessary activation energy for the ligand to displace solvent molecules from the metal's coordination sphere and form stable coordinate bonds. The reaction time is optimized to ensure complete formation of the complex.

Step 3: Isolation and Purification of the Product

  • Allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath may increase the yield of the precipitate.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid sequentially with small portions of the reaction solvent (to remove unreacted starting materials) followed by a low-boiling-point solvent like diethyl ether (to displace the reaction solvent and facilitate drying).

    • Scientific Rationale: The washing steps are crucial for purification. The goal is to remove soluble impurities without dissolving a significant amount of the desired product.

  • Dry the purified complex under vacuum at a moderate temperature (e.g., 40-60°C) to remove any residual solvent.

Key Experimental Parameters and Data

The stoichiometry, solvent, and reaction conditions are key variables that determine the final product. The following table provides representative starting points for the synthesis of various metal complexes. Researchers should consider this a guide for optimization.

Metal Salt ExampleLigand:Metal RatioSolventTemperature (°C)Time (h)Typical Yield (%)
CuCl₂·2H₂O2:1Ethanol78 (Reflux)4> 85
Ni(NO₃)₂·6H₂O2:1Methanol65 (Reflux)3> 90
CoCl₂·6H₂O1:1Acetonitrile82 (Reflux)6> 80
Zn(OAc)₂·2H₂O2:1Methanol65 (Reflux)2> 92
FeCl₃ (anhydrous)1:1Acetonitrile82 (Reflux)5> 75

Workflow for Synthesis and Characterization

A successful synthesis must be validated by thorough characterization. The following diagram illustrates the logical workflow from initial synthesis to final structural confirmation.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start_end start_end process process decision decision analysis analysis output output A Prepare Ligand & Metal Salt Solutions B React under Controlled Conditions A->B C Isolate & Purify Crude Product B->C D Spectroscopic Analysis (FT-IR, UV-Vis) C->D Initial Check E Compositional Analysis (Elemental, TGA) D->E F Structural Analysis (Conductance, Mag. Susc.) E->F I Crystals Formed? F->I G Single Crystal X-Ray Diffraction (XRD) H Final Confirmed Structure G->H I->G I->H No

Caption: Workflow for the synthesis and characterization of metal complexes.

Essential Characterization Techniques
  • FT-IR Spectroscopy: This is the first crucial check. Coordination of the nitrile nitrogen to the metal center will cause a shift in the C≡N stretching frequency (typically found around 2230 cm⁻¹) to a higher wavenumber. Coordination via the pyrazine ring nitrogens will also alter the C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

  • Elemental Analysis (CHN): Provides the experimental percentages of carbon, hydrogen, and nitrogen. These values are compared to the calculated theoretical percentages to confirm the empirical formula and stoichiometry of the complex.

  • Molar Conductance: Measured in a suitable solvent (e.g., DMF or DMSO) to determine if the complex is an electrolyte.[4] This helps establish whether anions (like Cl⁻ or NO₃⁻) are part of the inner coordination sphere or are present as counter-ions in the crystal lattice.[5][6]

  • UV-Visible Spectroscopy: Reveals information about the electronic structure. Ligand-based π→π* transitions are typically observed in the UV region, while metal-centered (d-d) transitions and metal-to-ligand charge transfer (MLCT) bands appear in the visible region.[7]

  • Magnetic Susceptibility: For complexes with paramagnetic metal centers (e.g., Cr(III), Fe(III), Co(II), Ni(II), Cu(II)), this measurement helps determine the number of unpaired electrons, providing insight into the oxidation state and coordination geometry of the metal ion.[3]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and can confirm the presence of coordinated or lattice solvent molecules (like H₂O) by identifying mass loss at specific temperatures.[4]

Mechanistic Insight: Coordination Modes

This compound is a versatile ligand that can coordinate to metal centers in several ways. Understanding these possibilities is key to interpreting characterization data.

Coordination_Modes cluster_ligand This compound cluster_modes Potential Coordination Modes L N1≡C - (Ring) - C≡N2 M Metal Center (M) L:e->M Nitrile Coordination PyN1 Pyrazine N PyN1->M PyN2 Pyrazine N PyN2->M Mode1 Bidentate Chelating (via Pyrazine Nitrogens) M->Mode1 Forms 5-membered ring Mode2 Bidentate Bridging (via Nitrile Nitrogens) M->Mode2 Forms Polymeric Chains Mode3 Monodentate (via one Nitrile N) M->Mode3 Terminal Ligand

Caption: Potential coordination modes of the this compound ligand.

The most common mode is bidentate chelation through the two pyrazine nitrogens, forming a stable five-membered ring with the metal center. However, bridging modes involving the nitrile groups can lead to the formation of coordination polymers, a possibility that should be considered during characterization.[4]

References

  • Musa, T.M. et al. (2018). Synthesis, Characterization and Thermal Study of Some Transition Metal Complexes Derived from Quinoxaline-2,3-Dione. Ibn AL-Haitham Journal For Pure and Applied Sciences. Available at: [Link]

  • Das, B. et al. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-II). Research Journal of Chemical Sciences. Available at: [Link]

  • Al-jibouri, M.N.A. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I). Research Journal of Chemical Sciences. Available at: [Link]

  • Mandlimath, T. R. et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules. Available at: [Link]

  • Papathanasiou, C. E. et al. (2020). First-Row Transition Metal Complexes Incorporating the 2-(2′-pyridyl)quinoxaline Ligand (pqx), as Potent Inflammatory Mediators. Molecules. Available at: [Link]

  • Gao, H-L. et al. (2007). Synthesis and Crystal Structure of Co(II) Complex with 2,3-Bis(2-pyridyl)-5,8-dimethoxyquinoxaline. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Nassar, A. M. et al. (2017). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Journal of Molecular Structure. Available at: [Link]

  • Reddy, K. H. et al. (2015). Synthesis and characterization of 3D transition metal complexes derived from 2,3-bis(2-(2-nitrobenzylidene)hydrazinyl)quinoxaline. ResearchGate. Available at: [Link]

  • Hu, Z-Y. et al. (2014). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Indian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. organic-chemistry.org. Available at: [Link]

  • Al-jibouri, M.N.A. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I). International Science Community Association. Available at: [Link]

  • Chemistry LibreTexts. (2022). Coordination Compounds. Available at: [Link]

  • Pearson Education, Inc. (2014). Chapter 9: Coordination Chemistry I: Structures and Isomers. Available at: [Link]

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Illuminating the Future: Quinoxaline-2,3-dicarbonitrile in the Genesis of Advanced Fluorescent Materials

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Versatile Fluorophore Core

In the dynamic landscape of materials science and biomedical research, the quest for novel fluorophores with tunable photophysical properties, robust stability, and facile synthesis is perpetual. Within this pursuit, quinoxaline derivatives have emerged as a prominent class of nitrogen-containing heterocycles, demonstrating immense potential in applications ranging from organic light-emitting diodes (OLEDs) to sophisticated biological imaging. This guide focuses on a particularly versatile building block: quinoxaline-2,3-dicarbonitrile . The presence of two electron-withdrawing nitrile groups on the pyrazine ring of the quinoxaline scaffold imparts unique electronic characteristics, making it an exceptional platform for the design and synthesis of advanced fluorescent materials. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the preparation and utilization of fluorescent materials derived from this remarkable molecular framework.

I. The Strategic Advantage of the this compound Scaffold

The utility of this compound as a precursor for fluorescent materials stems from several key features:

  • Inherent Electron-Accepting Nature: The pyrazine ring, particularly when substituted with two nitrile groups, is strongly electron-deficient. This facilitates the creation of "push-pull" chromophores when combined with electron-donating moieties, leading to materials with significant intramolecular charge transfer (ICT) character. This ICT is often the origin of their vibrant fluorescence and sensitivity to the local environment.

  • Tunable Photophysical Properties: The quinoxaline core offers multiple sites for chemical modification, allowing for the fine-tuning of absorption and emission wavelengths, quantum yields, and Stokes shifts. Substituents on the benzene ring can modulate the electronic properties, while the dicarbonitrile unit can be chemically transformed to generate a diverse array of derivatives.

  • Facile Synthesis: The synthesis of the quinoxaline scaffold is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a robust and versatile reaction.[1]

  • Platform for Advanced Materials: The rigid, planar structure of the quinoxaline core, combined with its electronic properties, makes it an ideal building block for materials exhibiting aggregation-induced emission (AIE), as well as for the construction of chemosensors and bio-probes.[2][3][4]

II. Synthesis of this compound and its Derivatives

The foundational step in harnessing the potential of this scaffold is its synthesis. The most common approach involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.[1] For this compound, diaminomaleonitrile (DAMN) serves as the dicarbonyl equivalent.

Protocol 1: Synthesis of this compound

This protocol outlines the general procedure for the synthesis of the parent this compound via the condensation of o-phenylenediamine with diaminomaleonitrile.

Materials:

  • o-Phenylenediamine

  • Diaminomaleonitrile (DAMN)

  • Glacial Acetic Acid

  • Ethanol

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve o-phenylenediamine (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • To this solution, add diaminomaleonitrile (1.0 equivalent).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound as a crystalline solid.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Acts as both a solvent and an acid catalyst, facilitating the condensation reaction between the diamine and the dicarbonitrile precursor.

  • Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier of the condensation and cyclization steps, ensuring a reasonable reaction rate.

  • Recrystallization: A crucial step for obtaining a highly pure product, which is essential for consistent and reproducible photophysical properties in the final fluorescent materials.

III. Engineering Fluorescent Properties: From Molecular Design to Application

The true power of the this compound scaffold lies in its ability to be transformed into a vast array of fluorescent materials with tailored properties.

A. Tuning Emission through Donor-Acceptor Architecture

By introducing electron-donating groups onto the quinoxaline core, typically at the 6- and 7-positions of the benzene ring, "push-pull" systems with strong intramolecular charge transfer (ICT) can be created. This is a powerful strategy for red-shifting the emission and enhancing the sensitivity of the fluorophore to its environment.[5]

Workflow for Creating Donor-Acceptor Quinoxaline Fluorophores:

start This compound Precursor step1 Functionalization of Benzene Ring (e.g., Nitration, Halogenation) start->step1 step2 Introduction of Electron-Donating Groups (e.g., Amines, Alkoxy Groups) via Nucleophilic Aromatic Substitution step1->step2 step3 Modification of Nitrile Groups (Optional: Hydrolysis, Cyclization) step2->step3 end Tunable Donor-Acceptor Fluorescent Material step3->end

Caption: General workflow for synthesizing donor-acceptor quinoxaline-based fluorophores.

B. Aggregation-Induced Emission (AIE): Turning a Problem into a Solution

A common issue with many fluorophores is aggregation-caused quenching (ACQ), where their fluorescence is diminished in the solid state or in aggregates. However, by designing molecules with restricted intramolecular rotation (RIR), the opposite phenomenon, aggregation-induced emission (AIE), can be achieved.[2][3][4][6] Quinoxaline derivatives, when functionalized with bulky, rotatable groups, can exhibit strong AIE, making them highly emissive in the solid state and ideal for applications such as OLEDs and solid-state sensors.

Photophysical Data of Representative Quinoxaline-Based Fluorescent Materials:

Compound TypeSubstituentsExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)Key FeatureReference
Donor-Acceptor Pyrido[2,3-b]pyrazineDiarylamine donors412-485486-624-Tunable emission from blue to red[5]
AIE-active QuinoxalineBiphenyl/pyrene~350-400428 (in OLED)-Deep blue emission in solid state[2][4][7]
Selenopheno[2,3-b]quinoxalineArylselenophenyl~350-450~450-550-Study of heteroatom effects[8]
Pyrido[2,3-b]pyrazine-based D-A-DVaried amine donors412-485486-624-Blue to red emission[5]

IV. Applications in Sensing and Bioimaging

The unique photophysical properties of this compound-derived materials make them excellent candidates for the development of fluorescent sensors and bio-probes.[9]

A. Fluorescent Chemosensors for Metal Ions

The electron-rich nitrogen atoms in the pyrazine ring and the potential for incorporating chelating moieties make quinoxaline-based fluorophores suitable for the detection of metal ions. The binding of a metal ion can modulate the ICT process, leading to a change in the fluorescence intensity or a shift in the emission wavelength.

Protocol 2: General Procedure for Fluorescent Sensing of Metal Ions

This protocol provides a general framework for utilizing a quinoxaline-based fluorescent probe for the detection of a specific metal ion.

Materials:

  • Stock solution of the quinoxaline-based fluorescent probe in a suitable solvent (e.g., DMSO, acetonitrile).

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or an appropriate buffer.

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in the chosen buffer. The final concentration will depend on the probe's properties and should be optimized.

  • Titration Experiment:

    • To a cuvette containing the probe solution, add increasing concentrations of the target metal ion from its stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a specified time.

    • Record the fluorescence emission spectrum at a fixed excitation wavelength.

  • Selectivity Study:

    • Prepare a series of cuvettes, each containing the probe solution.

    • To each cuvette, add a specific concentration of a different metal ion (potential interferents) at a concentration typically higher than that of the target analyte.

    • Record the fluorescence emission spectrum for each sample.

    • In a separate cuvette, add the target metal ion in the presence of the other metal ions to assess competitive binding.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.

    • Compare the fluorescence response of the probe to the target analyte with that of other metal ions to evaluate its selectivity.

Logical Framework for Fluorescent Metal Ion Sensing:

Probe Quinoxaline-based Fluorescent Probe Complex Probe-Metal Ion Complex (Altered Electronic Structure) Probe->Complex + Analyte Analyte Target Metal Ion Signal Change in Fluorescence (Intensity or Wavelength) Complex->Signal Excitation

Caption: Principle of fluorescent sensing of metal ions using a quinoxaline-based probe.

B. Bioimaging: Visualizing the Cellular World

The biocompatibility and tunable fluorescence of certain quinoxaline derivatives make them valuable tools for cellular imaging. They can be designed to localize in specific organelles or to respond to changes in the cellular microenvironment.

Protocol 3: General Procedure for Live Cell Imaging

This protocol outlines the basic steps for using a quinoxaline-based fluorescent probe for live-cell imaging.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips.

  • Stock solution of the quinoxaline-based fluorescent probe in DMSO.

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber.

Procedure:

  • Cell Culture: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium. The final concentration should be optimized to achieve sufficient signal with minimal cytotoxicity (typically in the low micromolar range).

    • Remove the old medium from the cells and wash them once with PBS.

    • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an imaging buffer to the cells.

    • Mount the dish or coverslip on the fluorescence microscope.

    • Acquire images using the appropriate excitation and emission filters for the quinoxaline probe.

  • Co-localization (Optional): To determine the subcellular localization of the probe, co-stain the cells with a known organelle-specific dye (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) and acquire images in different fluorescence channels.

Experimental Workflow for Cellular Imaging:

Start Cultured Cells Step1 Probe Incubation Start->Step1 Step2 Washing Step1->Step2 Step3 Fluorescence Microscopy Step2->Step3 End Cellular Image Acquisition Step3->End

Caption: A simplified workflow for live-cell imaging with a quinoxaline-based fluorescent probe.

V. Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile platform for the development of a new generation of fluorescent materials. Its unique electronic properties, coupled with the robustness of quinoxaline chemistry, provide a rich playground for molecular engineers to design and synthesize fluorophores with precisely controlled photophysical characteristics. The applications of these materials in chemosensing and bioimaging are already demonstrating significant impact, and the continued exploration of this scaffold is poised to yield even more sophisticated and powerful tools for scientific research and technological innovation. Future research will likely focus on the development of quinoxaline-based probes with near-infrared (NIR) emission for deep-tissue imaging, two-photon absorption capabilities for high-resolution microscopy, and theranostic agents that combine diagnostic imaging with therapeutic action. The journey of this compound in the world of fluorescence is far from over; it is a bright and illuminating path forward.

VI. References

  • Koketsu, M., et al. (2020). Synthesis and photophysical properties of selenopheno[2,3-b]quinoxaline and selenopheno[2,3-b]pyrazine heteroacenes. Organic & Biomolecular Chemistry, 18(21), 4063-4070. [Link]

  • Royal Society of Chemistry. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).

  • Synthesis and halochromism of new quinoxaline fluorescent dyes. (2025). ResearchGate. [Link]

  • Mao, X., et al. (2021). New quinoxaline-based blue emitters: molecular structures, aggregation-induced enhanced emission characteristics and OLED application. Chinese Journal of Chemistry. [Link]

  • Structural−Property Relationship in Pyrazino[2,3-g]quinoxaline Derivatives: Morphology, Photophysical, and Waveguide Properties. (2010). ACS Publications. [Link]

  • The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. (2019).

  • 2,3 - Diphenyl Quinoxaline (Synthesis). (n.d.). Scribd. [Link]

  • Mao, X., et al. (2025). Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules. ResearchGate. [Link]

  • Mao, X., et al. (2021). Supplementary information files for New quinoxaline-based blue emitters: molecular structures, aggregation-induced enhanced emission characteristics and OLED application. Loughborough University. [Link]

  • Mao, X., et al. (2021). New quinoxaline-based blue emitters: molecular structures, aggregation-induced enhanced emission characteristics and OLED application. Chinese Journal of Chemistry. [Link]

  • Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. (n.d.). IJRAR.org. [Link]

  • Tetraphenylethene functionalized quinoxaline derivative exhibiting aggregation-induced emission and multi-stimuli responsive fluorescent switching. (2025). ResearchGate. [Link]

  • Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity. (2011). PubMed. [Link]

  • Fluorescent sensors for measuring metal ions in living systems. (2014). PubMed. [Link]

  • Imaging protocol handbook. (n.d.). Rhenium Bio. [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2025). National Institutes of Health. [Link]

  • Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. (n.d.). National Institutes of Health. [Link]

  • Stepwise reaction of 61 and DECP to form fluorescent nitrile derivative.... (n.d.). ResearchGate. [Link]

  • Synthesis and halochromism of new quinoxaline fluorescent dyes. (2025). ResearchGate. [Link]

  • Wang, L. L., Yang, C. X., & Yan, X. P. (2018). Exploring fluorescent covalent organic frameworks for selective sensing of Fe3+. Science China Chemistry, 61. [Link]

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Application Notes and Protocols for the Synthesis of Functionalized Quinoxaline-2,3-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoxaline Scaffold

Quinoxaline derivatives represent a class of nitrogen-containing heterocyclic compounds that are a cornerstone in modern medicinal chemistry and materials science.[1][2] Formed by the fusion of a benzene and a pyrazine ring, this scaffold is considered "privileged" due to its prevalence in a multitude of therapeutic agents and functional materials.[1] The broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, has cemented the quinoxaline core as a critical pharmacophore in drug discovery.[1][3][4] Many of these effects are attributed to the ability of quinoxaline derivatives to inhibit key signaling pathways often dysregulated in disease.[1]

The introduction of dicarbonitrile groups at the 2 and 3 positions of the quinoxaline ring system creates a highly activated and versatile platform. The electron-withdrawing nature of the nitrile groups makes the quinoxaline core susceptible to further functionalization and imparts unique electronic properties, making these derivatives valuable as building blocks for complex organic molecules, dyes, and organic semiconductors.[3]

This guide provides two robust and field-proven synthetic protocols for accessing functionalized quinoxaline-2,3-dicarbonitrile derivatives. The methodologies are designed to be versatile, allowing for the introduction of a wide range of functional groups on the benzene ring, thereby enabling extensive structure-activity relationship (SAR) studies for drug development professionals.

Logical Workflow for Synthesis

The synthesis of functionalized quinoxaline-2,3-dicarbonitriles can be approached via two primary strategic pathways. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

G cluster_strategy_a Strategy A: Direct Condensation cluster_strategy_b Strategy B: Substitution Pathway start1 Functionalized 1,2-Dicarbonyl Compound Condensation Cyclocondensation Reaction start1->Condensation Reacts with start2 Functionalized o-Phenylenediamine Dione_Synth Dione Synthesis start2->Dione_Synth Reacts with DAMN Diaminomaleonitrile (DAMN) DAMN->Condensation FinalProduct Target Molecule: Functionalized Quinoxaline- 2,3-dicarbonitrile Condensation->FinalProduct Yields OxalicAcid Oxalic Acid OxalicAcid->Dione_Synth Dione Quinoxaline-2,3-dione Dione_Synth->Dione Chlorination Chlorination (e.g., POCl₃) Dione->Chlorination DCQX 2,3-Dichloroquinoxaline (DCQX) Chlorination->DCQX Cyanation Nucleophilic Cyanation (e.g., KCN) DCQX->Cyanation Cyanation->FinalProduct Yields

Figure 1: High-level workflow illustrating the two primary synthetic strategies for functionalized quinoxaline-2,3-dicarbonitriles.

Strategy A: Direct Synthesis via Cyclocondensation with Diaminomaleonitrile (DAMN)

This approach is the most direct method, constructing the target molecule in a single synthetic step. It relies on the principle that diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, possesses reactivity analogous to o-phenylenediamine, making it an excellent precursor for pyrazine-2,3-dicarbonitrile systems.[5]

Causality and Mechanistic Insight

The reaction proceeds via a classical condensation mechanism. The nucleophilic amino groups of DAMN attack the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a series of intramolecular cyclization and dehydration steps to yield the stable aromatic quinoxaline ring. The choice of catalyst (often a mild acid) is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.

G R1 Functionalized 1,2-Dicarbonyl I1 Initial Adduct R1->I1 1. Nucleophilic Attack R2 Diaminomaleonitrile (DAMN) R2->I1 I2 Cyclized Intermediate I1->I2 2. Intramolecular Cyclization I3 Dehydrated Intermediate I2->I3 3. Dehydration (-H₂O) P Functionalized this compound I3->P 4. Aromatization (-H₂O) Catalyst H⁺ (Acid Catalyst) Catalyst->R1 Protonation

Figure 2: Simplified reaction mechanism for the acid-catalyzed condensation of a 1,2-dicarbonyl compound with DAMN.

Protocol 1: One-Pot Synthesis of 6-Nitro-2,3-diphenylthis compound

This protocol describes the synthesis of a nitro-functionalized derivative as an example. The principles can be adapted for other functional groups on the dicarbonyl starting material.

Materials:

  • 4-Nitro-benzil (1.0 mmol, 255.2 mg)

  • Diaminomaleonitrile (DAMN) (1.0 mmol, 108.1 mg)[6]

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Setup: To the 50 mL round-bottom flask, add 4-Nitro-benzil (1.0 mmol) and Diaminomaleonitrile (1.0 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask, followed by the magnetic stir bar.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (approximately 3-4 drops) to the suspension.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume by half using a rotary evaporator.

  • Purification: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: For higher purity, recrystallize the solid product from a suitable solvent system, such as an ethanol/water mixture.

  • Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Data and Expected Outcomes

The yields for this type of condensation are generally good. The table below provides expected outcomes for various functionalized benzil derivatives based on typical quinoxaline syntheses.[7]

Substituent on Benzil (R)CatalystSolventReaction Time (h)Typical Yield (%)
HAcetic AcidEthanol285-95
4-OCH₃Acetic AcidEthanol2.580-90
4-NO₂Acetic AcidEthanol475-85
4-ClAcetic AcidEthanol380-90
2,4-dichloroAcetic AcidEthanol3.570-80

Strategy B: Functionalization via 2,3-Dichloroquinoxaline (DCQX) Intermediate

This two-stage strategy offers exceptional versatility. It involves first synthesizing a functionalized 2,3-dichloroquinoxaline (DCQX) from a readily available substituted o-phenylenediamine. The highly reactive chloro groups on the DCQX are then displaced by cyanide ions in a nucleophilic aromatic substitution (SNAr) reaction to yield the target dicarbonitrile.[1][8] This method is particularly powerful for creating asymmetrically substituted quinoxalines if one chlorine is substituted before the other.[3]

Causality and Mechanistic Insight

Stage 1: DCQX Synthesis. This stage begins with the condensation of a substituted o-phenylenediamine with oxalic acid to form a stable quinoxaline-2,3-dione intermediate.[9] This dione is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The mechanism involves the conversion of the amide-like hydroxyl groups of the dione into good leaving groups, which are subsequently displaced by chloride ions.

Stage 2: Nucleophilic Cyanation. The pyrazine ring of the quinoxaline system is electron-deficient, which activates the C2 and C3 positions for nucleophilic attack. The two chlorine atoms are excellent leaving groups. A strong nucleophile, such as the cyanide ion (CN⁻), attacks the carbon atom, forming a Meisenheimer complex intermediate. The departure of the chloride ion restores the aromaticity of the ring, resulting in the substitution product.[1]

G cluster_stage1 Stage 1: DCQX Synthesis cluster_stage2 Stage 2: Nucleophilic Cyanation S1_Start Substituted o-Phenylenediamine S1_Step1 Condensation S1_Start->S1_Step1 S1_Reactant Oxalic Acid S1_Reactant->S1_Step1 S1_Inter Substituted Quinoxaline-2,3-dione S1_Step1->S1_Inter S1_Step2 Chlorination S1_Inter->S1_Step2 S1_Reactant2 POCl₃ S1_Reactant2->S1_Step2 S1_Product Substituted 2,3-Dichloroquinoxaline S1_Step2->S1_Product S2_Step1 SNAr Reaction S1_Product->S2_Step1 S2_Reactant KCN or NaCN S2_Reactant->S2_Step1 S2_Product Final Product: This compound S2_Step1->S2_Product

Figure 3: Workflow for the two-stage synthesis of quinoxaline-2,3-dicarbonitriles via a DCQX intermediate.

Protocol 2: Synthesis of 6-Chlorothis compound

Stage 1: Synthesis of 6-Chloro-2,3-dichloroquinoxaline

  • Dione Formation: In a round-bottom flask, reflux a mixture of 4-chloro-1,2-phenylenediamine (10 mmol, 1.43 g) and oxalic acid dihydrate (11 mmol, 1.39 g) in 4N hydrochloric acid (30 mL) for 2 hours. Cool the mixture, filter the resulting precipitate, wash with water, and dry to obtain 6-chloroquinoxaline-2,3(1H,4H)-dione.[9]

  • Chlorination: (Caution: Work in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water). To the crude 6-chloroquinoxaline-2,3(1H,4H)-dione (5.0 g), carefully add phosphorus oxychloride (POCl₃, 20 mL). Reflux the mixture at 100°C for 3 hours.[1]

  • Isolation: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solid precipitate is the crude 6-chloro-2,3-dichloroquinoxaline. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Stage 2: Cyanation of 6-Chloro-2,3-dichloroquinoxaline

  • Reactant Setup: In a round-bottom flask, dissolve the 6-chloro-2,3-dichloroquinoxaline (5 mmol) in a suitable polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (25 mL).

  • Nucleophile Addition: Add potassium cyanide (KCN) (11 mmol, 0.72 g) to the solution. (Extreme Caution: KCN is highly toxic. Handle with appropriate personal protective equipment. Acidification will release toxic HCN gas).

  • Reaction: Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice water (200 mL) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a solvent like ethanol or acetonitrile to obtain pure 6-chlorothis compound.

Conclusion and Field Insights

The two strategies presented provide robust and adaptable pathways for the synthesis of functionalized this compound derivatives.

  • Strategy A (Direct Condensation) is highly efficient and atom-economical, making it ideal for rapid library synthesis when the corresponding 1,2-dicarbonyl compounds are readily available.

  • Strategy B (DCQX Intermediate) offers greater flexibility. The vast commercial availability of substituted o-phenylenediamines allows for the introduction of diverse functionalities onto the benzene moiety. Furthermore, the stepwise nature of the SNAr reaction on the DCQX intermediate opens possibilities for synthesizing asymmetric 2,3-disubstituted quinoxalines, a significant advantage in SAR exploration.

For both protocols, purification by column chromatography may be necessary if recrystallization does not yield a product of sufficient purity. The choice of solvent and catalyst may require optimization depending on the specific electronic properties of the substituents on the starting materials. These methods provide a solid foundation for researchers and drug development professionals to explore the rich chemical space of this compound derivatives.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). IntechOpen. Retrieved from [Link]

  • Al-Zahrani, F. A. M., El-Shishtawy, R. M., & Asiri, A. M. (2020). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 13(1), 2339-2361. Available from: [Link]

  • Gaber, A. A., Abdel-Rhman, M. H., Abdel-Salam, H. A., & Al-shdefat, R. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4158. Available from: [Link]

  • Green synthesis of quinoxaline and substituted quinoxalines. (2015). ResearchGate. Retrieved from [Link]

  • Ghahremanzadeh, R., Shakibaei, Z., & Bazgir, A. (2010). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 26(1), 199-204. Available from: [Link]

  • Chen, Y.-J., Chen, Y.-T., & Hsieh, M.-C. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. ResearchGate. Retrieved from [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Rojas, J. J., Rivera, A., & León, F. (2012). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molecules, 17(11), 13453–13465. Available from: [Link]

  • Paul, S., & Nandi, P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(54), 34163-34184. Available from: [Link]

  • Wang, D., Li, H., Xu, Y., & Wang, J. (2018). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Nanomaterials, 8(11), 939. Available from: [Link]

  • Aksenov, A. V., Aksenov, D. A., Arutiunov, N. A., Aksenov, N. A., & Rubin, M. (2022). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. Molecules, 27(19), 6215. Available from: [Link]

  • Chemo selective reactions of Diaminomaleonitrile (DAMN) in water. (2015). Longdom Publishing. Retrieved from [Link]

  • Gao, Y., Wang, Y., & Wei, W. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27(22), 7988. Available from: [Link]

  • Singh, A., & Sharma, P. (2015). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 2(4), 481-487. Available from: [Link]

  • Diaminomaleonitrile. (n.d.). Wikipedia. Retrieved from [Link]

  • Reaction of 2,3diaminomaleonitrile with diones. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis of 2,3-quinoxalinedithiol. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • Das, S., & Jana, S. (2024). C–H Functionalization of Quinoxalines. Synlett. Available from: [Link]

  • Baashen, M., El-Daly, S., & El-Hiti, G. A. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 25(22), 5336. Available from: [Link]

  • Direct C–H functionalization of quinoxalin-2(1H)-ones via multi-component tandem reactions. (2022). ResearchGate. Retrieved from [Link]

  • Rawat, A., & Amir, M. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 144, 421-446. Available from: [Link]

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Application Note & Protocols: Quinoxaline-2,3-dicarbonitrile as a High-Performance Building Block for Conjugated Polymers

Author: BenchChem Technical Support Team. Date: January 2026

| Technical Overview and Significance

Quinoxaline derivatives have emerged as a cornerstone in the design of high-performance organic electronic materials.[1][2] Their inherent electron-deficient nature makes them exceptional acceptor (A) units for creating donor-acceptor (D-A) type conjugated polymers, which are critical for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][3][4]

This application note focuses on a particularly potent building block: quinoxaline-2,3-dicarbonitrile . The introduction of two nitrile (-CN) groups at the 2 and 3 positions dramatically enhances the electron-accepting properties of the quinoxaline core. This is due to the strong electron-withdrawing inductive and resonance effects of the cyano groups. The resulting deep Lowest Unoccupied Molecular Orbital (LUMO) energy level facilitates efficient intramolecular charge transfer (ICT) when copolymerized with suitable electron-donating monomers.[4][5] This enhanced ICT is directly correlated with a reduction in the polymer's bandgap, enabling absorption of a broader range of the solar spectrum—a crucial feature for efficient solar cells.[6][7]

This guide provides a technical framework for the synthesis of a key polymerizable monomer derived from this compound and detailed protocols for its incorporation into D-A conjugated polymers via modern cross-coupling techniques.

| Monomer Synthesis: 5,8-dibromothis compound

The most direct and widely adopted method for synthesizing the quinoxaline heterocycle is the condensation of an o-phenylenediamine with an α-dicarbonyl compound.[8][9][10][11] To create a monomer suitable for cross-coupling polymerization, we must start with a functionalized diamine. Here, we detail the synthesis of 5,8-dibromothis compound, a versatile precursor for both Suzuki and Stille polymerizations.

| Synthetic Workflow

The synthesis is a one-step condensation reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1,2-Diamino-3,6-dibromobenzene C Solvent: Ethanol/Acetic Acid Temperature: Reflux (80-90°C) Time: 4-6 hours A->C Condensation B Diaminomaleonitrile (DAMN) B->C D 5,8-dibromothis compound C->D Cyclization & Aromatization

Caption: Synthesis of the dibrominated this compound monomer.

| Detailed Protocol: Synthesis of 5,8-dibromothis compound

Materials:

  • 1,2-Diamino-3,6-dibromobenzene

  • Diaminomaleonitrile (DAMN)

  • Ethanol, Anhydrous

  • Glacial Acetic Acid

  • Standard glassware for reflux, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-diamino-3,6-dibromobenzene (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 100 mL for every 5g of diamine) and glacial acetic acid (20% of ethanol volume) to the flask. Stir the mixture to achieve dissolution or a fine suspension.

  • Reagent Addition: Add diaminomaleonitrile (DAMN) (1.1 eq) to the mixture in one portion.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The formation of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the flask to cool to room temperature. A precipitate should form. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake with cold ethanol to remove residual acid and unreacted starting materials.

  • Purification: The crude product is often of high purity. However, for polymerization-grade monomer, purification by column chromatography on silica gel is essential. A gradient elution from hexane to a hexane/ethyl acetate mixture is typically effective.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Insights:

  • Acid Catalyst: The acetic acid acts as a catalyst, protonating the carbonyl (or imine equivalent in DAMN) to make it more electrophilic and facilitating the initial nucleophilic attack by the diamine.[10]

  • Excess DAMN: A slight excess of the dicarbonyl component ensures complete consumption of the more valuable dibrominated diamine.

  • Purity is Paramount: For subsequent polymerizations, monomer purity must be >99.5%. Impurities can act as chain terminators or catalyst poisons, preventing the formation of high molecular weight polymers.

| Polymerization Protocols

Palladium-catalyzed cross-coupling reactions are the workhorses for synthesizing D-A conjugated polymers.[12] Stille and Suzuki-Miyaura couplings are most prevalent due to their functional group tolerance and reliability.[13][14][15]

| General Polymerization Workflow

G A Monomer A (e.g., Dibromo-Quinoxaline) C Setup Reaction (Inert Atmosphere) A->C B Monomer B (e.g., Distannyl-Thiophene) B->C D Add Solvent & Degas C->D E Add Catalyst & Ligand (e.g., Pd₂(dba)₃ + P(o-tol)₃) D->E F Polymerization (Heat, 12-48h) E->F Initiation G End-capping & Precipitation F->G Chain Growth H Purification (Soxhlet Extraction) G->H I Final Polymer H->I

Caption: Generalized workflow for Stille or Suzuki cross-coupling polymerization.

| Protocol 1: Stille Cross-Coupling Polymerization

Stille coupling involves the reaction of an organostannane with an organohalide. It is highly effective for creating well-defined alternating copolymers.[3][4][16]

Example Reaction: Poly[(5,8-quinoxaline-2,3-dicarbonitrile)-alt-(2,5-thiophene)]

Materials & Reagents:

ReagentMolar Eq.Purpose
5,8-dibromothis compound1.0Acceptor Monomer (A)
2,5-Bis(trimethylstannyl)thiophene1.0Donor Monomer (D)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.01-0.02Palladium Catalyst Precursor
Tri(o-tolyl)phosphine (P(o-tol)₃)0.04-0.08Ligand for Palladium
Anhydrous Toluene or Chlorobenzene-Solvent

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask containing the two monomers (A and D, 1.0 eq each) and a magnetic stir bar. The flask must be oven-dried and cooled under vacuum. Evacuate and backfill the flask with high-purity argon or nitrogen at least three times.

  • Solvent Degassing: Add anhydrous, degassed toluene via cannula transfer. The solvent should be degassed by bubbling with argon for at least 30 minutes prior to use.

  • Catalyst Addition: In a separate glovebox or under a positive flow of argon, prepare a stock solution of the catalyst (Pd₂(dba)₃) and ligand (P(o-tol)₃). Add the required amount to the reaction flask via syringe.

  • Polymerization: Heat the reaction mixture to 105-115°C and stir vigorously for 24-48 hours under a positive pressure of inert gas. The solution will typically darken and become more viscous as the polymer forms.

  • End-Capping: To terminate the chain ends, add a small amount of 2-bromothiophene (to cap stannyl ends) followed after 2 hours by 2-(tributylstannyl)thiophene (to cap bromo ends). Stir for an additional 4 hours.

  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker of vigorously stirring methanol. The polymer will precipitate as a solid or fibrous material.

  • Purification: Collect the crude polymer by filtration. Purify using a Soxhlet extractor with sequential washes of methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with a good solvent like chloroform or chlorobenzene.

  • Final Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol again. Collect the final product and dry it under high vacuum.

Causality and Insights:

  • Catalyst System: The Pd₂(dba)₃/P(o-tol)₃ system is a common choice. The bulky, electron-rich phosphine ligand facilitates the oxidative addition of the aryl bromide to the Pd(0) center, a key step in the catalytic cycle.

  • Inert Conditions: The Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive Pd(II) state, halting the polymerization. Rigorous exclusion of air and moisture is critical.[13]

  • Soxhlet Purification: This is the standard method for purifying conjugated polymers. The sequential washing removes low molecular weight species and catalyst byproducts, which can severely impact device performance.

| Protocol 2: Suzuki-Miyaura Cross-Coupling Polymerization

Suzuki coupling, which uses an organoboron species instead of an organostannane, is often preferred due to the lower toxicity of boron byproducts.[14][15]

Example Reaction: Poly[(5,8-quinoxaline-2,3-dicarbonitrile)-alt-(9,9-dioctylfluorene)]

Materials & Reagents:

ReagentMolar Eq.Purpose
5,8-dibromothis compound1.0Acceptor Monomer (A)
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene1.0Donor Monomer (D)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)0.02-0.04Palladium Catalyst
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)4.0-5.0Base
Aliquat 3362-3 dropsPhase Transfer Catalyst
Anhydrous Toluene / Water-Biphasic Solvent System

Procedure:

  • Reaction Setup: To a Schlenk flask, add the two monomers (A and D, 1.0 eq each), the palladium catalyst (Pd(PPh₃)₄), and the base (e.g., K₂CO₃).

  • Solvent Addition: Add anhydrous toluene and a small amount of deionized, degassed water (e.g., a 4:1 Toluene:Water ratio). Add a few drops of Aliquat 336.

  • Degassing: Subject the entire biphasic mixture to several freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Polymerization: Heat the mixture to 90-100°C with very vigorous stirring for 24-72 hours under an inert atmosphere.

  • Work-up: Cool the reaction. Separate the organic layer and wash it with water and then brine.

  • Precipitation & Purification: Follow the same end-capping, precipitation, and Soxhlet purification steps as described in the Stille protocol (Section 3.2).

Causality and Insights:

  • Base and Water: The base is essential for the Suzuki coupling mechanism. It activates the boronic ester, forming a more nucleophilic borate species that facilitates the crucial transmetalation step with the palladium center.[15]

  • Phase Transfer Catalyst: In the biphasic toluene/water system, Aliquat 336 helps transport the aqueous base into the organic phase where the monomers and catalyst reside, accelerating the reaction.

| Polymer Characterization & Expected Properties

The incorporation of the this compound unit imparts distinct and desirable properties to the resulting polymers.

Summary of Typical Properties:

PropertyTypical Range/ValueCharacterization TechniqueSignificance
Optical Band Gap (E_g)1.6 - 2.0 eV[3][6][7]UV-Vis SpectroscopyDetermines the wavelength range of light absorption; lower is better for solar cells.
HOMO Energy Level-5.1 to -5.5 eV[4][7][17]Cyclic Voltammetry (CV)Governs air stability and the open-circuit voltage (Voc) in solar cells.
LUMO Energy Level-3.2 to -3.6 eV[7][18]Cyclic Voltammetry (CV)Dictates electron affinity and compatibility with acceptor materials (e.g., fullerenes).
Hole Mobility (μ_h)10⁻⁴ to >0.1 cm²/Vs[4][13][17]OFET MeasurementMeasures the speed of charge transport; higher is better for device efficiency.
Thermal Stability (T_d)>300 °CTGAIndicates the polymer's stability at high temperatures, important for device lifetime.

| Application in Organic Photovoltaics

Polymers based on this compound are primarily used as the electron donor material in bulk heterojunction (BHJ) solar cells.[19][20]

| Device Architecture and Performance

A typical inverted BHJ device is fabricated by blending the quinoxaline-based polymer with a fullerene derivative (like PC₇₁BM) or a non-fullerene acceptor.

G cluster_device Inverted OPV Device Structure A Ag / Al (Cathode) B MoO₃ / PFN (Hole Transport Layer) B->A C Active Layer: Polymer:Acceptor Blend C->B D ZnO / PFN (Electron Transport Layer) D->C E ITO (Transparent Anode) E->D F Glass Substrate F->E G Sunlight

Caption: Schematic of a typical inverted organic photovoltaic (OPV) device.

The strong electron-accepting nature of the this compound unit helps to establish a low HOMO energy level in the polymer, which is beneficial for achieving a high open-circuit voltage (V_oc).[6] The narrow bandgap allows for efficient light harvesting, contributing to a high short-circuit current (J_sc). Power conversion efficiencies (PCEs) for quinoxaline-based polymers have exceeded 11%, demonstrating their significant potential for commercial applications.[2][20]

| References

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Application Notes and Protocols for Evaluating the Antitumor Activity of Quinoxaline-2,3-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Quinoxaline Scaffolds in Oncology

The quinoxaline nucleus, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has garnered significant attention in medicinal chemistry.[1][2] Its derivatives are recognized as a novel and promising class of chemotherapeutic agents with a broad spectrum of biological activities, including potent antitumor effects.[2][3] The versatility of the quinoxaline framework allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to target specific molecular pathways implicated in cancer.[4]

Among the various derivatives, those featuring a 2,3-dicarbonitrile substitution pattern, particularly as 1,4-di-N-oxides, have shown exceptional promise. These compounds are not only cytotoxic to a range of cancer cell lines but can also exhibit selectivity for hypoxic tumor environments, a critical feature for treating solid tumors that are often resistant to conventional therapies.[5][6]

This guide provides an in-depth exploration of the methodologies used to assess the antitumor potential of quinoxaline-2,3-dicarbonitrile derivatives. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to conduct robust preclinical evaluations, from initial synthesis and in vitro screening to mechanistic elucidation and in vivo efficacy studies.

Section 1: Synthesis and Characterization

The foundational step in evaluating any new chemical entity is its synthesis and purification. The most common route to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the specific synthesis of 3-aryl-quinoxaline-2-carbonitrile 1,4-dioxides, a key intermediate is benzofuroxan, which reacts with a substituted phenylacetonitrile. This reaction is efficient and allows for the introduction of various substituents on the aryl ring to perform structure-activity relationship (SAR) studies.[6]

General Synthetic Workflow

The synthesis workflow is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Post-synthesis, rigorous characterization using techniques such as NMR, Mass Spectrometry, and HPLC is mandatory to confirm the structure and purity of the final compounds before biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis A Step 1: Benzofuroxan Formation B Step 2: Condensation with Phenylacetonitrile Derivative A->B C Step 3: Work-up & Crude Purification B->C D Step 4: Final Purification (e.g., Column Chromatography) C->D E NMR (1H, 13C) D->E Characterize Final Compound F Mass Spectrometry (HRMS) D->F Characterize Final Compound G Purity Assessment (HPLC) D->G Characterize Final Compound G cluster_pi3k PI3K/mTOR Pathway cluster_topo DNA Replication cluster_apoptosis Apoptosis Cascade A Quinoxaline Derivative B PI3K A->B Inhibits C mTOR A->C Inhibits D Topoisomerase II A->D Inhibits E Bcl-2 (Anti-apoptotic) A->E Downregulates F Caspase-3 (Pro-apoptotic) A->F Upregulates B->C G Cell Proliferation & Survival B->G Blocks C->G Blocks D->G Blocks H Apoptotic Cell Death E->H Regulates F->H Regulates G A Prepare Cell Suspension (1-10 million cells in PBS/Matrigel) B Subcutaneous Injection into Immunodeficient Mouse A->B C Monitor Tumor Growth (until ~100-150 mm³) B->C D Randomize Mice into Control & Treatment Groups C->D E Administer Compound/Vehicle (e.g., Daily for 21 days) D->E F Measure Tumor Volume & Body Weight (2-3 times per week) E->F G Endpoint Analysis: Excise & Weigh Tumors, Assess Toxicity F->G

Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.

Data Presentation: Tumor Growth Inhibition

The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).

Treatment GroupMean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 210--2
QXD-02 (25 mg/kg)675 ± 9555-4
QXD-02 (50 mg/kg)390 ± 7074-8

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The protocols outlined in this guide provide a systematic framework for their preclinical evaluation. A compound that demonstrates potent in vitro cytotoxicity, induces apoptosis, and shows significant tumor growth inhibition in in vivo models with acceptable toxicity could be considered a strong lead candidate.

[7]Future work should focus on optimizing the SAR to improve potency and drug-like properties, exploring combination therapies to overcome resistance, and conducting detailed pharmacokinetic and pharmacodynamic studies to prepare for potential clinical translation.

[1][4]---

References

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). MDPI. Available at: [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). Molecules. Available at: [Link]

  • Synthesis and in vitro antitumor activity of new quinoxaline derivatives. (2009). European Journal of Medicinal Chemistry. Available at: [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2023). Molecular and Cellular Biochemistry. Available at: [Link]

  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. (2022). Pharmaceuticals. Available at: [Link]

  • Antitumoral activity of quinoxaline derivatives: A systematic review. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. (2016). Acta Poloniae Pharmaceutica. Available at: [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2021). RSC Advances. Available at: [Link]

  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents. (n.d.). ResearchGate. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Available at: [Link]

  • New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. (2021). Bioorganic Chemistry. Available at: [Link]

  • Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells. (2018). Cancer Investigation. Available at: [Link]

  • Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. (2022). Current Topics in Medicinal Chemistry. Available at: [Link]

  • Synthesis and in vitro antitumor activity of new quinoxaline derivatives. (2009). European Journal of Medicinal Chemistry. Available at: [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

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The Emergence of Quinoxaline-2,3-dicarbonitrile in Organic Electronics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of high-performance organic electronic materials has led researchers down a multitude of synthetic avenues. Among the promising candidates, the quinoxaline scaffold has garnered significant attention due to its inherent electron-deficient nature, high thermal stability, and versatile functionalization, making it a valuable building block for a range of optoelectronic applications.[1][2] This guide delves into the specific potential of quinoxaline-2,3-dicarbonitrile, a derivative poised to push the boundaries of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). The introduction of two cyano groups at the 2 and 3 positions of the quinoxaline core is a deliberate design choice aimed at profoundly modifying the electronic properties of the parent molecule, thereby enhancing its performance in electronic devices.[3]

The Strategic Advantage of Dicarbonitrile Substitution

The incorporation of cyano (-CN) groups is a well-established strategy in the design of high-performance organic semiconductors.[3] These groups are strongly electron-withdrawing, and their inclusion in the quinoxaline framework has several key consequences:

  • Lowered LUMO Energy Level: The primary effect of the dicarbonitrile substitution is a significant stabilization (lowering) of the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[3] This is a critical parameter for n-type semiconductors, as it facilitates efficient electron injection from common electrodes (like aluminum or calcium) and enhances electron transport.[4]

  • Enhanced Electron Affinity: A lower LUMO level translates to a higher electron affinity, making the molecule a better electron acceptor. This is particularly advantageous for applications in organic solar cells, where it can be paired with a suitable donor material to promote efficient charge separation.[5][6]

  • Improved Intermolecular Interactions: The presence of polar cyano groups can induce favorable intermolecular interactions, such as dipole-dipole interactions, which can lead to more ordered molecular packing in the solid state. This enhanced organization is crucial for efficient charge transport in OFETs.[7]

  • Modulation of Optical Properties: The strong intramolecular charge transfer (ICT) character induced by the cyano groups can influence the optical properties of the molecule, including its absorption and emission spectra. This tunability is valuable for tailoring materials for specific applications, such as emitters in OLEDs.[8]

Synthesis of this compound: A Proposed Protocol

While a dedicated, step-by-step protocol for the synthesis of this compound is not widely documented in publicly available literature, a reliable synthetic route can be extrapolated from the well-established methods for quinoxaline synthesis. The most common and efficient method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][7] For the target molecule, the logical precursors are 1,2-diaminobenzene and diaminomaleonitrile (DAMN).

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_process Process 1_2_diaminobenzene 1,2-Diaminobenzene intermediate Condensation & Cyclization 1_2_diaminobenzene->intermediate + diaminomaleonitrile Diaminomaleonitrile (DAMN) quinoxaline_2_3_dicarbonitrile This compound intermediate->quinoxaline_2_3_dicarbonitrile Dehydration conditions Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Reflux conditions->intermediate

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminobenzene (1 equivalent) in ethanol.

  • Addition of Reactant: To this solution, add diaminomaleonitrile (DAMN) (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product is expected to precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Note: This is a proposed protocol based on established chemical principles. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary to achieve high yields.

Electronic and Photophysical Properties

While experimental data for this compound is scarce, the expected electronic and photophysical properties can be inferred from computational studies and data from related compounds. The dicarbonitrile substitution is expected to significantly lower the LUMO energy level compared to the parent quinoxaline, making it a strong electron acceptor.

PropertyExpected Value/RangeReference Compound(s) & Citation
HOMO Energy Level -6.0 to -6.5 eVParent quinoxaline (theoretical): ~-6.11 eV[2]
LUMO Energy Level -3.5 to -4.0 eVDicyano-substituted quinoxaline derivatives show significantly lowered LUMO levels.[3][7]
Electrochemical Band Gap 2.5 to 3.0 eVCalculated from the difference between HOMO and LUMO levels.
Electron Mobility > 10⁻⁴ cm² V⁻¹ s⁻¹Quinoxaline derivatives with cyano groups have shown promising electron mobility.[7]
Photoluminescence Emission in the blue-green regionDependent on the extent of conjugation and solid-state packing.[8]

Note: The values in this table are estimates based on theoretical calculations and data from similar compounds. Experimental verification is essential.

Applications in Organic Electronics: Protocols and Workflows

The promising electronic properties of this compound make it a versatile material for various organic electronic devices. Below are detailed protocols for its integration into OFETs, OLEDs, and OSCs.

Organic Field-Effect Transistors (OFETs)

Given its expected high electron affinity and potential for ordered packing, this compound is a prime candidate for the active layer in n-channel OFETs.

G cluster_workflow OFET Fabrication Workflow start Start substrate_prep Substrate Cleaning (e.g., Si/SiO2) start->substrate_prep dielectric_treatment Dielectric Surface Treatment (e.g., HMDS or OTS) substrate_prep->dielectric_treatment active_layer Deposition of this compound (e.g., Vacuum Evaporation) dielectric_treatment->active_layer electrode_deposition Deposition of Source/Drain Electrodes (e.g., Au, Ag) active_layer->electrode_deposition annealing Thermal Annealing electrode_deposition->annealing characterization Device Characterization (e.g., I-V measurements) annealing->characterization end End characterization->end

Caption: Workflow for fabricating a top-contact, bottom-gate OFET.

Protocol for OFET Fabrication (Top-Contact, Bottom-Gate Architecture):

  • Substrate Preparation: Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment: To improve the interface quality and promote ordered growth of the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) of hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS).

  • Active Layer Deposition: Deposit a thin film (typically 30-50 nm) of this compound onto the treated dielectric surface via thermal evaporation under high vacuum (<10⁻⁶ Torr). The substrate temperature during deposition can be varied to optimize film morphology.

  • Source-Drain Electrode Deposition: Through a shadow mask, deposit the source and drain electrodes (e.g., Gold or Silver, 50-100 nm thick) on top of the organic semiconductor layer.

  • Thermal Annealing: Post-deposition, anneal the device at a temperature below the material's decomposition point to improve film crystallinity and device performance.

  • Characterization: Measure the electrical characteristics of the OFET in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer. Key parameters to extract are the electron mobility, on/off ratio, and threshold voltage.

Organic Light-Emitting Diodes (OLEDs)

The low-lying LUMO level of this compound makes it an excellent candidate for an electron transport layer (ETL) or as an electron-accepting host for an emissive dopant in OLEDs.

Protocol for OLED Fabrication (as an Electron Transport Layer):

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by ultrasonication in deionized water, acetone, and isopropanol. Treat the ITO surface with UV-ozone or an oxygen plasma to improve its work function.

  • Hole Injection and Transport Layers: Spin-coat a hole injection layer (HIL), such as PEDOT:PSS, onto the ITO, followed by a hole transport layer (HTL), such as TAPC. Anneal each layer according to established procedures.

  • Emissive Layer: Deposit the emissive layer (EML) onto the HTL. This can be a single material or a host-dopant system.

  • Electron Transport Layer: Deposit a thin film (20-40 nm) of this compound as the ETL via thermal evaporation.

  • Electron Injection and Cathode: Deposit an electron injection layer (EIL), such as lithium fluoride (LiF), followed by a metal cathode (e.g., aluminum) through a shadow mask.

  • Encapsulation and Characterization: Encapsulate the device to protect it from atmospheric moisture and oxygen. Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Organic Solar Cells (OSCs)

The strong electron-accepting nature of this compound makes it a promising non-fullerene acceptor (NFA) in bulk heterojunction (BHJ) organic solar cells.[5][6]

G cluster_osc OSC Device Architecture (Inverted) ITO ITO (Cathode) ETL Electron Transport Layer (e.g., ZnO) ITO->ETL Active_Layer Active Layer (BHJ): Donor + this compound (Acceptor) ETL->Active_Layer HTL Hole Transport Layer (e.g., MoO3) Active_Layer->HTL Anode Anode (e.g., Ag) HTL->Anode

Caption: Inverted device architecture for an organic solar cell.

Protocol for OSC Fabrication (Inverted Architecture):

  • Substrate and Cathode Preparation: Clean an ITO-coated glass substrate. The ITO will serve as the cathode.

  • Electron Transport Layer: Deposit an electron transport layer (ETL), such as zinc oxide (ZnO) nanoparticles, onto the ITO and anneal.

  • Active Layer: Prepare a solution of a suitable polymer donor (e.g., PTB7-Th) and this compound (as the acceptor) in a common organic solvent (e.g., chlorobenzene with a solvent additive like 1,8-diiodooctane). Spin-coat this blend solution onto the ETL to form the bulk heterojunction active layer.

  • Hole Transport Layer: Deposit a hole transport layer (HTL), such as molybdenum oxide (MoO₃), on top of the active layer via thermal evaporation.

  • Anode Deposition: Deposit a metal anode, typically silver (Ag), through a shadow mask.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination (100 mW/cm²). Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Conclusion and Future Outlook

This compound represents a compelling, albeit underexplored, material for advancing the field of organic electronics. Its design is rooted in sound chemical principles, leveraging the electron-deficient quinoxaline core and the powerful electron-withdrawing capabilities of dicarbonitrile substituents. While further experimental validation of its synthesis and properties is needed, the foundational knowledge from the broader family of quinoxaline derivatives strongly suggests its potential as a high-performance n-type semiconductor for OFETs, an efficient electron transport material for OLEDs, and a potent non-fullerene acceptor for OSCs. As the field continues to evolve, the systematic exploration of such rationally designed molecules will be paramount in unlocking the next generation of flexible, low-cost, and high-efficiency organic electronic devices.

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  • Exploring the Ambipolar Charge Carrier Mobility, Mesomorphic, and Gel Properties in Nitrile Extended Quinoxaline and Phenanthro[a]phenazine Discotic Liquid Crystals. (2024).
  • HOMO−2 to LUMO+2 molecular orbitals of quinoxaline 11a. (n.d.).
  • Regular Article. (n.d.).
  • Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjug
  • Quinoxaline derivatives as attractive electron-transporting materials. (2023). Beilstein Journal of Organic Chemistry, 19, 1698–1721.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • HOMO-LUMO composition of the frontier molecular orbital of quinoxaline. (n.d.).
  • The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applic
  • A Coplanar π-Extended Quinoxaline Based Hole-Transporting Material Enabling over 21 % Efficiency for Dopant-Free Perovskite Solar Cells. (2021).
  • Quinoxaline derivatives as attractive electron-transporting m
  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. (n.d.).
  • A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. (2022). Molecules, 27(19), 6258.
  • Quinoxaline derivatives as attractive electron-transporting m
  • Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalined. (2024). Beilstein Journal of Organic Chemistry, 20, 1037–1052.
  • Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. (n.d.).
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.).
  • Deep-red to NIR Solution-Processed OLEDs of Donor-Decorated Quinoxaline-based TADF Aggreg
  • Organic Field-Effect Transistor (OFET). (n.d.).
  • 2-methylindolizino[2,3-b]quinoxaline-12,12(12aH)-dicarbonitrile. (n.d.).
  • Scheme 1. Synthesis of 2,3-Diaminoquinoxalines. (n.d.).
  • OTFT & OFET Fabric
  • Organic Field Effect Transistors (OFET). (n.d.).
  • Structure–property relationships of quinoxaline-based liquid crystals. (n.d.).
  • Pyrazino[2,3-g]quinoxaline-2,7-dione based π-conjugated polymers with affinity towards acids and semiconductor performance in organic thin film transistors. (2016).
  • Temperature Dependent Emission Properties of ReI Tricarbonyl Complexes with Dipyrido-Quinoxaline and Phenazine Ligands. (2021).
  • Triple Design Strategy for Quinoxaline-Based Hole Transport Materials in Flexible Perovskite Solar Cells. (2023). ACS Applied Materials & Interfaces, 15(38), 45267–45276.
  • The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications. (2020). Dyes and Pigments, 177, 108008.
  • Synthesis and fluorescent properties of quinoxaline derived ionic liquids. (2020).
  • Quinoxaline Derivatives as Corrosion Inhibitors of Carbon Steel in Hydrochloridric Acid Media: Electrochemical, DFT and Monte Carlo simul
  • Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. (2021). ACS Applied Materials & Interfaces, 13(49), 58671–58679.
  • Fig.S1.

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Application Notes and Protocols: Strategic Introduction of Substituents onto the Quinoxaline-2,3-dicarbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of methodologies for the synthesis of substituted quinoxaline-2,3-dicarbonitrile derivatives. As a Senior Application Scientist, this document moves beyond a simple recitation of procedural steps to offer insights into the underlying chemical principles and strategic considerations essential for successful synthesis and functionalization. The this compound core is a highly electron-deficient heterocyclic system, a feature that dictates the primary avenues for its structural modification.

The principal and most versatile method for accessing these derivatives is not the post-synthetic functionalization of the parent molecule, but rather the de novo construction of the ring system from appropriately substituted precursors. This guide will focus primarily on this robust synthetic strategy. Additionally, we will explore potential post-synthetic modification strategies, extrapolating from the known reactivity of electron-deficient heteroaromatic systems.

Part 1: Primary Synthetic Route: Cyclocondensation of Substituted o-Phenylenediamines

The most reliable and widely applicable method for preparing quinoxaline-2,3-dicarbonitriles bearing substituents on the benzene ring is the cyclocondensation of a substituted 1,2-diaminobenzene (o-phenylenediamine) with diaminomaleonitrile (DAMN). The strong electron-withdrawing nature of the two nitrile groups in the resulting pyrazine ring makes this a thermodynamically favorable condensation.

Causality Behind Experimental Choices:

The choice of reactants is paramount. The desired substituents are introduced via the selection of the corresponding substituted o-phenylenediamine. This precursor-based approach circumvents the challenges associated with direct functionalization of the highly deactivated this compound ring. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the diamine starting materials and is often catalyzed by mild acid to promote the initial imine formation and subsequent cyclization.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification start Substituted o-Phenylenediamine + Diaminomaleonitrile (DAMN) solvent Polar Solvent (e.g., Ethanol, Acetic Acid) start->solvent catalyst Acid Catalyst (optional, e.g., Acetic Acid) solvent->catalyst reaction Reflux or Heat (Monitor by TLC) catalyst->reaction workup Cool to Room Temperature Precipitate Collection reaction->workup purify Recrystallization or Column Chromatography workup->purify end Substituted this compound purify->end

Caption: Synthetic workflow for substituted quinoxaline-2,3-dicarbonitriles.

Protocol 1: Synthesis of 6-Substituted this compound

This protocol provides a general procedure for the synthesis of a this compound with a substituent on the benzene ring, starting from the corresponding substituted o-phenylenediamine.

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • Diaminomaleonitrile (DAMN) (1.0 eq)

  • Glacial Acetic Acid or Ethanol

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the substituted o-phenylenediamine (1.0 eq) and diaminomaleonitrile (1.0 eq).

  • Add a suitable solvent such as glacial acetic acid or ethanol to dissolve the reactants (approximately 10-20 mL per gram of diamine).

  • If using ethanol, a catalytic amount of acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Data Presentation: Examples of Synthesized Substituted Quinoxaline-2,3-dicarbonitriles

EntrySubstituent on o-phenylenediamineResulting this compoundTypical Yield
14-Methyl6-Methylthis compoundGood to Excellent
24-Chloro6-Chlorothis compoundGood to Excellent
34-Methoxy6-Methoxythis compoundGood
44-Nitro6-Nitrothis compoundModerate to Good

Part 2: Post-Synthetic Functionalization: Plausible Strategies

While the de novo synthesis is the most established route, the unique electronic properties of the this compound ring suggest potential for post-synthetic modifications, particularly on the electron-deficient benzene ring.

Nucleophilic Aromatic Substitution (SNAr)

The two powerful electron-withdrawing nitrile groups at positions 2 and 3 significantly reduce the electron density of the entire heterocyclic system, including the fused benzene ring. This electronic deficit makes the benzene ring susceptible to nucleophilic aromatic substitution (SNAr), especially if a suitable leaving group (e.g., a halogen) is present on this ring.

Mechanistic Rationale:

A nucleophile can attack an electrophilic carbon atom on the benzene ring bearing a leaving group. The negative charge of the resulting intermediate (a Meisenheimer-like complex) is stabilized by resonance, with the electron-withdrawing nitrile groups playing a key role in delocalizing the charge. Subsequent elimination of the leaving group restores aromaticity and yields the substituted product.[1]

Caption: Proposed S(N)Ar mechanism on the this compound ring.

Protocol 2: Hypothetical SNAr with an Amine Nucleophile

This protocol is a generalized procedure based on standard SNAr conditions and would require optimization for the specific this compound substrate.

Materials:

  • 6-Halo-quinoxaline-2,3-dicarbonitrile (e.g., 6-chloro or 6-fluoro) (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.2-2.0 eq)

  • Aprotic polar solvent (e.g., DMSO, DMF, NMP)

  • Base (e.g., K₂CO₃, Et₃N) (2.0-3.0 eq)

  • Reaction vessel suitable for heating

Procedure:

  • In a reaction vessel, dissolve the 6-halo-quinoxaline-2,3-dicarbonitrile (1.0 eq) in the aprotic polar solvent.

  • Add the base (e.g., K₂CO₃) and the amine nucleophile (1.2-2.0 eq).

  • Heat the reaction mixture with stirring to a temperature between 80-150 °C. The optimal temperature will depend on the reactivity of the halide and the nucleophile.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Direct C-H Functionalization

Modern synthetic chemistry has seen the advent of direct C-H functionalization, which avoids the need for pre-installed leaving groups. For electron-deficient heterocycles, radical-based Minisci-type reactions are a powerful tool.[2][3][4]

Feasibility and Mechanistic Considerations:

The electron-deficient nature of the this compound ring makes it an excellent candidate for attack by nucleophilic carbon-centered radicals. These radicals can be generated from a variety of precursors (e.g., alkyl carboxylic acids, alkyl sulfinates) using a suitable oxidant and/or initiator. The regioselectivity of the C-H functionalization would be influenced by the electronic and steric effects of any existing substituents on the benzene ring.[2][4] This approach represents a cutting-edge, atom-economical strategy for derivatization.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and fundamental principles of organic chemistry. The de novo synthesis via cyclocondensation is a robust and validated method for a wide range of quinoxaline derivatives.[5][6][7] The proposed post-synthetic functionalization methods are logical extensions of known reactivity for electron-deficient aromatic systems.[8][9][10] For any new derivative synthesized, its structure should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, to validate the outcome of the reaction.

References

  • Baran, P. S., et al. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. [Link]

  • Organic & Biomolecular Chemistry (2024). A Visible-Light-Induced Bromine Radical Initiates Direct C–H Alkylation of Heteroaromatics. [Link]

  • MacMillan, D. W. C., et al. (2013). Radical-based regioselective C-H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability. PubMed. [Link]

  • Peng, Z., et al. (2021). Direct C–H Arylation and Alkylation of Electron-Deficient Heteroaromatic Compounds with Organozinc Reagents. ResearchGate. [Link]

  • Ndlovu, N. T., & Nxumalo, W. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules. [Link]

  • Makosza, M., et al. (2007). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. [Link]

  • Baran, P. S., et al. (2013). Radical-based regioselective C-H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability. Semantic Scholar. [Link]

  • Makosza, M., et al. (2007). Synthesis of Quinoxaline Derivatives via Aromatic Nucleophilic Substitution of Hydrogen. ResearchGate. [Link]

  • Heravi, M. M., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKAT USA. [Link]

  • Cereda, E., et al. (2007). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate. [Link]

  • Narender, M., et al. (2006). Green and selective protocol for the synthesis of quinoxalines. Prime Scholars. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible? [Link]

  • Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. TSI Journals. [Link]

  • Fathi, M., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules. [Link]

  • Encyclopedia.pub (2023). Methods of Preparation of Quinoxalines. [Link]

  • Wan, J.-P., & Wei, L. (2016). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Reddy, C. R., et al. (2016). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. [Link]

  • International Journal of Innovative Science, Engineering & Technology (2014). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. [Link]

  • Patel, B. K., et al. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. [Link]

  • de Silva, A. P., et al. (1999). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Patel, B. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Quinoxaline. ResearchGate. [Link]

  • Wikipedia. o-Phenylenediamine. [Link]

  • Shaterian, H. R., & Ghashang, M. (2013). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. ResearchGate. [Link]

  • Patel, B. K. (2024). Deciphering the Reactivity of Quinoxaline. ResearchGate. [Link]

  • National Institutes of Health (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoxaline-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of quinoxaline-2,3-dicarbonitrile. This molecule is a critical building block in the development of advanced materials and pharmaceutical agents, prized for its unique electronic properties and role as a precursor to complex heterocyclic systems. The most prevalent synthetic route involves the acid-catalyzed condensation of an o-phenylenediamine with diaminomaleonitrile (DAMN). While theoretically straightforward, this reaction is often plagued by issues ranging from low yields to purification challenges.

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and a detailed FAQ section to help you navigate common experimental hurdles and optimize your reaction outcomes. Our approach is grounded in explaining the causality behind each step, ensuring a deeper understanding of the reaction mechanism and empowering you to make informed decisions in your work.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a cyclocondensation reaction. The process involves the reaction of a substituted or unsubstituted o-phenylenediamine with diaminomaleonitrile, usually in the presence of an acid catalyst. The product is then isolated and purified.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Combine Reactants: - o-Phenylenediamine - Diaminomaleonitrile (DAMN) - Solvent (e.g., Ethanol) catalyst Add Acid Catalyst (e.g., Acetic Acid) reagents->catalyst Step 1 heating Heat Mixture (Reflux or specified temp) Monitor via TLC catalyst->heating Step 2 cooling Cool Reaction Mixture heating->cooling Step 3 precipitation Precipitate Product (e.g., add to ice-water) cooling->precipitation Step 4 filtration Filter Crude Solid precipitation->filtration Step 5 recrystallize Recrystallize (e.g., Ethanol/Water) filtration->recrystallize Step 6 dry Dry Pure Product recrystallize->dry Step 7 analyze Characterize (NMR, IR, MP, MS) dry->analyze Step 8

Caption: General workflow for this compound synthesis.

Core Synthesis Protocol: this compound

This protocol details a standard laboratory procedure for the synthesis of this compound from o-phenylenediamine and diaminomaleonitrile (DAMN).

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Diaminomaleonitrile (DAMN) (1.0 eq)

  • Ethanol (or Acetic Acid)

  • Glacial Acetic Acid (catalytic amount, if using ethanol as solvent)

  • Deionized Water

  • Ice

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Addition of DAMN: To this solution, add diaminomaleonitrile (1.0 eq). Stir the mixture to ensure homogeneity.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%) to the mixture. The reaction is often catalyzed by acid, which protonates a carbonyl or nitrile group, making it more electrophilic.[1][2]

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-water with stirring. This will cause the crude product to precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual acid and water-soluble impurities.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as aqueous ethanol, to yield pure this compound as a crystalline solid.[3]

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Troubleshooting Guide

Question 1: My reaction yield is very low or I obtained no product. What went wrong?

This is the most common issue, and it can stem from several factors, from starting material quality to reaction conditions.

Possible Cause A: Purity of Starting Materials

  • The Problem: o-Phenylenediamine is notoriously susceptible to air oxidation, turning from a colorless or light tan solid to a dark purple or black substance.[4] Oxidized starting material will not participate in the desired condensation reaction, drastically reducing the yield. Similarly, impurities in DAMN can inhibit the reaction.

  • The Solution (Self-Validation):

    • Assess Purity: Always use high-purity, colorless or light-colored o-phenylenediamine. If your reagent is dark, it must be purified.

    • Purification Protocol: A common and effective method is to dissolve the impure diamine in hot water containing a small amount of sodium dithionite (sodium hydrosulfite), which reduces the oxidized species.[5] Treat with activated charcoal to adsorb colored impurities, filter the hot solution, and allow the purified diamine to crystallize upon cooling.[5]

    • Confirm Identity: Before use, confirm the melting point of your purified starting material. Pure o-phenylenediamine melts at 102-104 °C.[4]

Possible Cause B: Suboptimal Reaction Conditions

  • The Problem: The condensation reaction is sensitive to solvent, temperature, and catalysis. An incorrect choice can lead to an incomplete reaction or the formation of side products.

  • The Solution (Self-Validation):

    • Solvent Choice: While ethanol is common, acetic acid can serve as both the solvent and the catalyst, often leading to higher yields.[3] However, its high boiling point and corrosiveness can be drawbacks. If using an alcohol, ensure a suitable acid catalyst is present.

    • Catalysis is Key: The reaction often requires an acid catalyst to proceed efficiently. If you see poor conversion, ensure you have added a sufficient amount of a suitable acid like acetic acid or p-toluenesulfonic acid.[6] Modern methods utilize highly efficient catalysts that can work even at room temperature, improving the green profile of the synthesis.[7][8]

    • Temperature and Time: Ensure the reaction is heated sufficiently (reflux) for an adequate amount of time. Monitor the disappearance of starting materials by TLC. If the reaction stalls, a longer reflux time or a switch to a higher-boiling solvent might be necessary. Microwave-assisted synthesis can dramatically shorten reaction times to mere minutes and often improves yields.[9][10]

Possible Cause C: Inefficient Product Isolation

  • The Problem: Significant product loss can occur during the work-up and purification stages. The product might be partially soluble in the work-up solvent (ice-water), or an inappropriate recrystallization solvent may be chosen.

  • The Solution (Self-Validation):

    • Precipitation: Ensure the product is fully precipitated by using a sufficient volume of ice-water and allowing adequate time for crystallization before filtering.

    • Recrystallization: Perform small-scale solvent screening to find the ideal recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold. A mixed solvent system like ethanol/water is often effective.[3]

Question 2: The reaction mixture turned very dark or black. Is this normal?

Possible Cause A: Oxidation

  • The Problem: As mentioned, o-phenylenediamine and its intermediates are prone to oxidation, especially when heated in the presence of air. This is the most common reason for a reaction mixture turning dark. While some color change is expected, a deep black color often indicates significant degradation.

  • The Solution (Self-Validation):

    • Inert Atmosphere: For sensitive substrates, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Assess Product: Even if the solution is dark, the desired product may still have formed. Proceed with the work-up. The colored impurities are often removed during recrystallization with the aid of activated charcoal.

Question 3: How can I be sure I have synthesized the correct compound?

Possible Cause: Ambiguous Results

  • The Problem: Obtaining a solid product is not enough; its identity and purity must be confirmed.

  • The Solution (Self-Validation):

    • Melting Point: A sharp melting point close to the literature value is a strong indicator of purity.

    • Infrared (IR) Spectroscopy: This is a crucial technique. You should look for a strong, sharp absorption peak characteristic of the nitrile (C≡N) group, typically around 2220-2240 cm⁻¹. The absence of broad N-H stretches from the starting diamine is also a good sign.

    • NMR Spectroscopy: ¹H NMR should show characteristic peaks for the aromatic protons on the quinoxaline core. ¹³C NMR will confirm the presence of the nitrile carbons and the quaternary carbons of the pyrazine ring.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Optimization Parameters Summary

The yield of this compound is highly dependent on several factors. The table below summarizes the impact of key parameters based on literature findings.

ParameterOptionsEffect on Reaction & YieldRationale & Citation
Solvent Ethanol, Acetic Acid, DMF, TolueneHigh Impact. Acetic acid can act as both solvent and catalyst, often improving yields. Ethanol is a greener, less harsh option.[3][6]The solvent's polarity and boiling point affect reactant solubility and reaction rate.
Catalyst None, Acetic Acid, p-TsOH, Zn(OTf)₂, TiO₂-Pr-SO₃HHigh Impact. Most syntheses benefit from an acid catalyst. Lack of a catalyst often results in very low conversion. Modern catalysts can enable the reaction at room temperature with high yields (90-95%).[8][11]The catalyst protonates one of the reacting groups, increasing its electrophilicity and accelerating the condensation and subsequent cyclization.[1]
Temperature Room Temp, Reflux, MicrowaveMedium Impact. Reflux is standard. Room temperature is possible with highly active catalysts. Microwave irradiation drastically reduces reaction time and can improve yield.[7][9][10]Higher temperatures increase the reaction rate but can also promote side reactions like oxidation.
Reaction Time 10 min - 12 hoursVariable. Dependent on other conditions. Microwave reactions can be complete in minutes, while traditional heating may require several hours.[8][11]The reaction should be monitored by TLC to determine the optimal time and avoid product degradation from prolonged heating.

Frequently Asked Questions (FAQs)

Q: What are the most common side products in this synthesis? A: The most likely side products arise from incomplete reactions or side reactions of the starting materials. These can include partially cyclized intermediates or benzimidazoles, which can form if the dicarbonitrile compound degrades and reacts differently.[4] Additionally, polymerization of diaminomaleonitrile can occur under certain conditions.

Q: Can I use a substituted o-phenylenediamine? A: Yes, this is a major advantage of the method. Using substituted o-phenylenediamines is the primary way to generate a library of functionalized quinoxaline derivatives. However, be aware that strong electron-withdrawing groups on the diamine can decrease the nucleophilicity of the amine groups, potentially leading to lower yields and requiring longer reaction times or more forcing conditions.[9]

Q: Are there greener alternatives to traditional reflux in organic solvents? A: Absolutely. Several modern approaches focus on green chemistry principles. These include:

  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes and often requires less solvent.[6][9]

  • Use of heterogeneous catalysts: Catalysts like silica-supported acids or metal oxides can be easily filtered out and recycled, simplifying purification and reducing waste.[1][7]

  • Solvent-free reactions: Some protocols involve simply grinding the reactants together, sometimes with a solid catalyst, which completely eliminates the need for a solvent.[9]

References

  • Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • ResearchGate. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Krasavin, M., et al. (2022). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. MDPI. Available at: [Link]

  • Zarei, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry. Available at: [Link]

  • Ansari, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

  • Chaudhary, P., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Frontiers in Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. Available at: [Link]

  • Abdel-Rahman, R. M., et al. (1998). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b]quinoxalines. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Azarifar, D., et al. (2009). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). o-Phenylenediamine. Wikipedia. Available at: [Link]

  • Birajdar, S. S., et al. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity of some Novel Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. Available at: [Link]

  • Kumar, R., et al. (2021). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Journal of Molecular Structure. Available at: [Link]

  • Zayed, M. F., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(12). Available at: [Link]

  • Google Patents. (n.d.). Improved methods for the preparation of quinoxaline derivatives.
  • Palla, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available at: [Link]

  • Request PDF. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available at: [Link]

  • Abdellatif, E. K., et al. (2016). Condensation of o-phenylenediamines with n-aminorhodanine new synthesis of 2-mercaptobenzimidazole. Organic Chemistry: Current Research. Available at: [Link]

  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Organic Syntheses Procedure. Available at: [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available at: [Link]-arkivoc/2015/i/2-10/)

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Purification of crude quinoxaline-2,3-dicarbonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude quinoxaline-2,3-dicarbonitrile via recrystallization. It is structured to address common experimental challenges and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purity critical?

This compound is a heterocyclic compound featuring a quinoxaline core, which is a fusion of a benzene and a pyrazine ring.[1][2] This structural motif is a key component in many pharmaceuticals, functional materials, and dyes.[1][2][3] High purity is paramount because impurities can interfere with downstream reactions, alter pharmacological activity, introduce toxicity in biological assays, and compromise the performance of materials.

Q2: What are the most common impurities encountered during the synthesis of this compound?

Impurities are typically route-dependent. A common synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, in this case, diaminomaleonitrile or a related precursor.[2][4][5] Potential impurities include:

  • Unreacted Starting Materials: Residual o-phenylenediamine or dicarbonyl precursors.

  • Side-Products: Compounds formed from undesired side reactions during the condensation.

  • Colored By-products: Highly conjugated, polymeric, or oxidized species that can impart color to the crude product.

Q3: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique based on differential solubility.[6][7] The principle relies on identifying a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (near the solvent's boiling point).[6] Impurities, ideally, should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).[7] As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out, leaving the soluble impurities behind.[6][8]

Q4: How do I select an appropriate solvent for recrystallization?

The ideal solvent should meet several criteria:

  • High solubility for the compound at high temperatures and low solubility at low temperatures. This ensures maximum recovery.[8]

  • It should not react with the compound. [7]

  • It should have a boiling point lower than the melting point of the compound to prevent the compound from "oiling out."[7]

  • It should be volatile enough to be easily removed from the purified crystals during drying.[7]

  • Impurities should be either very soluble or insoluble in it.

For quinoxaline derivatives, polar aprotic or moderately polar solvents are often a good starting point. Ethanol, acetonitrile, and toluene have been used for similar compounds.[9] Small-scale solubility tests are essential to determine the optimal solvent or solvent system.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_main Purification of Crude this compound cluster_impurities Impurity Fate A 1. Crude Solid B 2. Dissolution Add minimum amount of near-boiling solvent A->B C 3. Hot Filtration (Optional) Remove insoluble impurities B->C If solution is clear, skip this step D 4. Slow Cooling Allow solution to cool to room temperature, then in an ice bath B->D If no insoluble impurities C->D IMP_insoluble Insoluble Impurities C->IMP_insoluble Removed E 5. Crystal Formation D->E F 6. Vacuum Filtration Isolate pure crystals from mother liquor E->F G 7. Washing Rinse with minimal ice-cold solvent F->G IMP_soluble Soluble Impurities F->IMP_soluble Remain in Filtrate H 8. Drying Remove residual solvent G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Compound does not dissolve in the hot solvent. 1. Incorrect solvent choice.2. Insufficient solvent volume.1. Perform new solubility tests with different solvents.2. Add small, incremental portions of hot solvent until dissolution is achieved.
"Oiling Out": A liquid layer forms instead of crystals. 1. The solution is supersaturated, causing precipitation above the compound's melting point.2. High concentration of impurities depressing the melting point.3. Cooling the solution too rapidly.1. Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.[10]2. Consider pre-purification by column chromatography if impurity load is very high.3. Insulate the flask to ensure slow cooling.[10]
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated.2. The solution is supersaturated and requires nucleation.1. Boil off a portion of the solvent to increase the concentration and attempt cooling again.[10][11]2. Induce crystallization by: a) Scratching the inner surface of the flask with a glass rod at the meniscus.[8][10] b) Adding a "seed crystal" of the pure compound.[8][11] c) Cooling to a lower temperature (e.g., ice-salt bath).[12]
Yield is very low. 1. Excessive solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. Washing crystals with too much solvent or solvent that was not ice-cold.1. Reduce the initial volume of solvent. If the mother liquor is retained, it can be concentrated to recover a second crop of crystals.[11]2. Ensure the filtration apparatus (funnel, filter paper) is pre-heated. Use a slight excess of hot solvent and boil it off after filtration.[12]3. Use a minimal volume of ice-cold solvent for washing the collected crystals.[8]
Product is still colored after recrystallization. 1. Colored impurities have similar solubility profiles to the product.2. The impurity is molecularly incorporated into the crystal lattice.1. Before hot filtration, add a small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb colored impurities and can be removed during hot filtration.[7]2. A second recrystallization from a different solvent may be necessary.

Detailed Experimental Protocol: Recrystallization

1. Solvent Selection:

  • Place ~20-30 mg of the crude this compound into several small test tubes.

  • Add a potential solvent (e.g., ethanol, acetonitrile, toluene, ethyl acetate) dropwise at room temperature. A good candidate will show poor solubility.

  • Gently heat the test tube. An ideal solvent will fully dissolve the solid at or near its boiling point.[6]

  • Allow the solution to cool. The formation of a significant amount of precipitate indicates a suitable solvent.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask (the flask size should be such that the solvent level is not too shallow to prevent rapid evaporation).[11]

  • Add the chosen solvent in small portions to the flask and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating.

  • Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[8]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat source.

  • Add a very small amount of activated charcoal.

  • Bring the solution back to a boil for 2-5 minutes. The charcoal will adsorb the colored impurities.

4. Hot Filtration:

  • This step is necessary to remove insoluble impurities or activated charcoal.

  • Pre-heat the filtration apparatus (a short-stemmed funnel and a clean Erlenmeyer flask) to prevent premature crystallization. This can be done by placing it in an oven or by allowing hot solvent vapor to pass through it.[12]

  • Pour the hot solution quickly through the fluted filter paper in the pre-heated funnel.

5. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[8][12]

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[7]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[8] Do not use room temperature solvent, as it will redissolve some of the product.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • Transfer the crystalline product to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

References

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry and Biochemistry.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Problems with Recrystallisations. (n.d.). University of York - Chemistry Teaching Labs.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. E-Journal of Chemistry, 9(4), 1957-1966.
  • A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. (2025). BenchChem.
  • Recrystallization. (n.d.). University of Colorado Boulder - Chemistry.
  • Recrystallization, filtration and melting point. (n.d.). University of Toronto - Chemistry.
  • Aksenov, A. V., et al. (2022). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. Molecules, 27(19), 6296.
  • RECRYSTALLIZATION. (n.d.). University of Michigan - Chemistry.
  • Patidar, A. K., et al. (2011). Exploring Potential of Quinoxaline Moiety. International Journal of PharmTech Research, 3(1), 386-392.
  • Synthesis of 2,3-quinoxalinedithiol. (2017). The Royal Society of Chemistry.
  • 2-Quinoxalinecarbonitrile. (n.d.).
  • Sharaf, H. H., et al. (1998). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-d]pyrimidines and pyrrolo[3,4-b]quinoxalines. Indian Journal of Chemistry - Section B, 37B, 1485-1489.
  • Quinoxaline. (n.d.). Wikipedia.
  • An In-depth Technical Guide on the Solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in Common Solvents. (2025). BenchChem.
  • Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. (2025). BenchChem.
  • Dibenzo[f,h]this compound. (2025). Chemsrc.
  • 2-methylindolizino[2,3-b]quinoxaline-12,12(12aH)-dicarbonitrile. (2025). Chem-Space.
  • Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini reviews in medicinal chemistry, 22(6), 927–948.
  • Birajdar, S. S., et al. (2022). Synthesis, Characterization and Evaluation of Some Novel Quinoxaline Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
  • Al-Zoubi, R. M., et al. (2025). Synthesis of quinoxaline-2-carbonitrile 1,4-dioxide by transformation of benzofuroxan derivatives.
  • Guchhait, S. K., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 17, 1858–1916.

Sources

Technical Support Center: Synthesis of Quinoxaline-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of quinoxaline-2,3-dicarbonitrile. As a hub for troubleshooting and frequently asked questions, this document provides in-depth technical insights and practical solutions to common challenges encountered during this synthetic process. The information herein is grounded in established chemical principles and validated through practical laboratory experience.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound, typically achieved through the condensation of an o-phenylenediamine derivative with diaminomaleonitrile (DAMN), is a robust reaction. However, like any chemical transformation, it is susceptible to side reactions that can impact yield and purity. This section addresses the most prevalent issues and offers systematic approaches to their resolution.

Issue 1: Formation of Benzimidazole Derivatives

Q: My reaction is producing a significant amount of a byproduct that I've characterized as a benzimidazole derivative. What is causing this and how can I prevent it?

A: The formation of benzimidazole side products is a known issue, particularly when the reaction conditions are not carefully controlled.

Root Cause Analysis:

The formation of benzimidazoles typically arises from an alternative cyclization pathway. Instead of the desired condensation between the two amino groups of the o-phenylenediamine and the dicarbonyl equivalent, one amino group of the diamine can react with an impurity or a degradation product of diaminomaleonitrile that contains a single carbonyl or carboxyl group. This leads to the formation of the five-membered benzimidazole ring instead of the six-membered quinoxaline ring.

Mechanism of Side Reaction:

Benzimidazole_Formation

Preventative & Corrective Actions:

  • Purity of Diaminomaleonitrile (DAMN): The purity of DAMN is critical. It can degrade over time, especially if exposed to moisture or air, leading to the formation of carbonyl-containing impurities.

    • Protocol 1.1: Recrystallization of DAMN.

      • Dissolve the crude DAMN in a minimal amount of hot ethanol or a mixture of ethanol and water.

      • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

      • Hot filter the solution to remove the charcoal and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Reaction Conditions:

    • Temperature Control: Avoid excessive heating, as it can promote the degradation of DAMN. The optimal temperature will depend on the specific solvent and substrates used, but it's generally advisable to start with milder conditions and gradually increase the temperature if the reaction is sluggish.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting materials.[1]

Table 1: Effect of Reaction Conditions on Benzimidazole Formation

ParameterConditionExpected Outcome on Benzimidazole Formation
DAMN Purity Unpurified/OldHigh
Freshly RecrystallizedLow
Temperature > 120°CIncreased risk
80-100°COptimal for quinoxaline formation
Atmosphere AirPotential for oxidative side reactions
Inert (N₂ or Ar)Minimized side reactions
Issue 2: Incomplete Reaction and Low Yield

Q: My reaction is not going to completion, and I'm isolating a large amount of unreacted o-phenylenediamine. How can I improve the conversion and yield?

A: Incomplete conversion is a common hurdle that can often be overcome by optimizing the reaction parameters.

Root Cause Analysis:

Several factors can contribute to an incomplete reaction:

  • Insufficient Activation: The condensation reaction is often catalyzed by acid.[2] Insufficient acidity can lead to a slow or stalled reaction.

  • Poor Solubility: If the starting materials are not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow.

  • Sub-optimal Temperature: The reaction may require a certain activation energy that is not being met at the current reaction temperature.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to one being left over in excess.

Troubleshooting Strategies:

  • Catalyst Optimization:

    • While many syntheses proceed without an explicit catalyst, the addition of a catalytic amount of a mild acid can be beneficial. Acetic acid is commonly used.[3]

    • Protocol 2.1: Acid-Catalyzed Synthesis.

      • Dissolve the o-phenylenediamine and diaminomaleonitrile in a suitable solvent (e.g., ethanol, acetic acid).

      • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

      • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Solvent Selection:

    • The choice of solvent is crucial for ensuring that the reactants are in solution. Ethanol, methanol, and acetic acid are common choices. For less soluble starting materials, a higher-boiling solvent like DMF or DMSO might be necessary, but be mindful of potential side reactions at higher temperatures.

  • Temperature and Reaction Time:

    • If the reaction is slow at a certain temperature, consider increasing it in increments of 10°C.

    • Extend the reaction time and monitor the progress by TLC until no further consumption of the limiting reagent is observed.

Reaction_Optimization

Issue 3: Formation of Polymeric or Tar-like Byproducts

Q: My reaction mixture is turning dark and forming a tar-like substance, making product isolation difficult. What is causing this polymerization?

A: The formation of dark, insoluble materials is often indicative of polymerization or extensive decomposition of the starting materials or product.

Root Cause Analysis:

  • Oxidation: o-Phenylenediamines are susceptible to air oxidation, which can lead to deeply colored, polymeric materials. This is often exacerbated by heat and the presence of certain metal ions.

  • Overheating: Excessive temperatures can lead to thermal decomposition and polymerization of the reactants and/or the quinoxaline product.

  • Highly Concentrated Reaction: Running the reaction at a very high concentration can sometimes favor intermolecular side reactions leading to polymers.

Mitigation Strategies:

  • Inert Atmosphere: As mentioned previously, performing the reaction under an inert atmosphere is a highly effective way to prevent oxidative polymerization.

  • Degassed Solvents: Using solvents that have been degassed (by bubbling an inert gas through them or by freeze-pump-thaw cycles) can further reduce the amount of dissolved oxygen.

  • Controlled Heating: Use an oil bath or a heating mantle with a temperature controller to maintain a stable and appropriate reaction temperature. Avoid direct heating with a Bunsen burner.

  • Reaction Concentration: While a higher concentration can increase the reaction rate, it may also promote side reactions. If polymerization is an issue, try running the reaction at a lower concentration.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The most common synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, in this case, diaminomaleonitrile which acts as a precursor to a 1,2-dicarbonyl species. The plausible mechanism involves the following steps:

  • Nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the nitrile groups of diaminomaleonitrile.

  • A subsequent intramolecular cyclization occurs.

  • This is followed by dehydration and aromatization to form the stable quinoxaline ring system.[2]

Quinoxaline_Synthesis

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting materials (o-phenylenediamine and DAMN) and a co-spot (a mixture of both starting materials) as references.

    • Take a small aliquot from the reaction mixture at regular intervals, dilute it, and spot it on the TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

    • Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new, more polar spot for the product has appeared.

Q3: What are the best practices for purifying the final product, this compound?

A3: The purification method will depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system can be determined by testing the solubility of the crude product in various solvents. Ethanol, ethyl acetate, or mixtures with hexane are often good starting points.

  • Column Chromatography: If recrystallization is not sufficient to remove impurities, column chromatography on silica gel is a reliable alternative. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

  • Washing: Sometimes, simply washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can significantly improve purity. For instance, washing with cold ether or ethanol can remove less polar impurities.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Golombok, E., & Spring, F. S. (1949). Pyrazine Derivatives. Part X. Journal of the Chemical Society, 1364.
  • Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances, 11(49), 30849–30873. [Link]

  • Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b]. (n.d.). Indian Journal of Chemistry.
  • Synthetic procedures for the synthesis of 2,3‐dicyanopyrazine PCs. (n.d.). ResearchGate. Retrieved from [Link]

  • A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. (2022). International Journal of Molecular Sciences, 23(19), 11120. [Link]

  • A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. (n.d.). Benchchem.
  • Yan, J., Xu, Y., & Liu, J. (2016). Highly efficient synthesis of quinoxaline derivatives from 1,2-benzenediamine and α-aminoxylated 1,3-dicarbonyl compounds. Molecular Diversity, 20(2), 567-573. [Link]

  • Hloušková, Z., Klikar, M., Pytela, O., Almonasy, N., Růžička, A., Jandová, V., & Bureš, F. (2019). Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity. RSC Advances, 9(42), 24523-24533. [Link]

  • Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022).
  • A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists. (1996). Molecules, 1(1), 59-62. [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). ResearchGate. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
  • Synthesis of 2,3-quinoxalinedithiol. (n.d.). The Royal Society of Chemistry.
  • Birajdar, S. L., et al. (2022). Synthesis, Characterization and Evaluation of Some Novel Quinoxaline Derivatives for their Antimicrobial and Antioxidant Activity. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Current Organic Synthesis, 20(1), 2-23. [Link]

  • Zayed, M. F. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(22), 7728. [Link]

  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022). Molecules, 27(23), 8303. [Link]

  • Qinoxaline II. A Practical Efficient And Rapid Synthesis Of New Quinoxalines Catalyzed By Citric Acid As A Trifunctional Bronste. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 485-489.
  • Structures of reaction products of 5,6-dichlorofurazano[3,4-b]pyrazine with R-hydrazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Practical and Scalable Synthesis of 5,6-Dichlorofurazano[3,4-b]pyrazine. (2023). Organic Process Research & Development, 27(9), 1730-1735. [Link]

  • Straightforward Access to Pyrazine‐(2,3)‐diones through Sequential Three‐Component Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. (n.d.). ResearchGate. and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoxaline-2,3-dicarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoxaline-2,3-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges and optimize your synthetic protocols.

Introduction

This compound and its derivatives are pivotal intermediates in the development of novel therapeutic agents and functional materials. The primary synthetic route involves the condensation of an o-phenylenediamine with diaminomaleonitrile (DAMN). While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact yield, purity, and reaction time. This guide provides a structured approach to troubleshoot and optimize these critical factors.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound, in this case, diaminomaleonitrile (DAMN). The reaction is typically acid-catalyzed. The mechanism involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine on a carbonyl group of the DAMN precursor, followed by cyclization and dehydration to form the quinoxaline ring.[1]

Reaction_Mechanism o-phenylenediamine o-phenylenediamine Intermediate_1 Schiff Base Intermediate o-phenylenediamine->Intermediate_1 Condensation Diaminomaleonitrile Diaminomaleonitrile Diaminomaleonitrile->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product This compound Intermediate_2->Product Dehydration/Aromatization

Caption: General mechanism for quinoxaline synthesis.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this compound synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature.[2]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of o-phenylenediamine to diaminomaleonitrile can limit the yield. An equimolar ratio is generally recommended.

  • Poor Quality Reagents: Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. Ensure the purity of both o-phenylenediamine and diaminomaleonitrile.

  • Inappropriate Solvent: The choice of solvent plays a crucial role. Solvents like ethanol, acetic acid, and DMF are commonly used.[3][4] The optimal solvent can depend on the specific substrates and reaction conditions.

  • Product Loss During Workup: Significant amounts of product can be lost during filtration, washing, and purification steps.[2] Optimize your purification protocol to minimize these losses.

Q3: I'm observing significant side product formation. How can I improve the reaction's selectivity?

The formation of side products is a common issue. Here are some strategies to enhance selectivity:

  • Control of Reaction Temperature: Exceedingly high temperatures can promote side reactions. A systematic study to find the optimal temperature for your specific substrates is recommended.[5][6]

  • Choice of Catalyst: While often catalyzed by acids, the type and concentration of the catalyst can influence selectivity. Mild acidic catalysts are generally preferred.[7][8] In some cases, catalyst-free conditions in specific solvents can also be effective.[1]

  • Atmosphere Control: Some reactions may be sensitive to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.

Troubleshooting Guide

This section provides a more detailed, issue-specific approach to troubleshooting common problems encountered during the synthesis of this compound.

Issue 1: The reaction fails to initiate or proceeds very slowly.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Low Reactivity of Starting Materials Electron-withdrawing groups on the o-phenylenediamine can decrease its nucleophilicity, slowing down the reaction.[9]Increase the reaction temperature, use a more effective catalyst, or consider microwave-assisted synthesis to enhance the reaction rate.[3][10]
Inadequate Catalyst Activity The acid catalyst may be too weak or used in an insufficient amount.Screen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and optimize their concentration. Some modern methods utilize heterogeneous catalysts for easier removal and recycling.[8]
Inhibitors in Reagents or Solvent Trace impurities in the starting materials or solvent can inhibit the reaction.Purify the starting materials and use high-purity, dry solvents.

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Caption: Troubleshooting workflow for slow reactions.

Issue 2: The isolated product is impure and difficult to purify.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Formation of Tars or Polymeric Byproducts Overheating or prolonged reaction times can lead to the formation of intractable materials.Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid over-running the reaction.
Co-precipitation of Starting Materials Unreacted starting materials may co-precipitate with the product upon cooling.Ensure the reaction goes to completion. For purification, recrystallization from a suitable solvent is often effective. Common solvents for recrystallization include ethanol or a mixture of DMF and water.[11]
Product Instability The product may be unstable under the purification conditions (e.g., on silica gel).Avoid purification by column chromatography if the product shows signs of degradation. Recrystallization or washing with a solvent in which the impurities are soluble are preferred methods.[2]
Issue 3: The reaction is not reproducible.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Variability in Reagent Quality Different batches of starting materials may have varying levels of purity.Source high-purity reagents from a reliable supplier and consider characterizing them before use.
Sensitivity to Water The presence of water can sometimes interfere with the reaction, especially if using certain catalysts.Use anhydrous solvents and dry glassware. Conduct the reaction under an inert atmosphere.
Inconsistent Heating Non-uniform heating can lead to variable reaction rates and side product formation.Use a reliable heating mantle with a temperature controller and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substituted o-phenylenediamines.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 mmol) and diaminomaleonitrile (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol or acetic acid).

  • Catalyst Addition (if applicable): Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

Data Presentation: Solvent Effects on Yield and Reaction Time

The choice of solvent can have a significant impact on the outcome of the synthesis. The following table summarizes typical results for the condensation of o-phenylenediamine and diaminomaleonitrile.

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolReflux485[12]
Acetic AcidReflux290[3]
DMF100192[4]
Water100675[1]

Note: These values are illustrative and can vary based on the specific reaction scale and purity of reagents.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. [Link]

  • Shaikh, A. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]

  • Patel, B., et al. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. [Link]

  • Abdel-Rahman, A. A. H., et al. (1998). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b]. Indian Journal of Chemistry. [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54(15). [Link]

  • Khatoon, N., & Abdulmalek, E. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [Link]

  • Lassagne, F., et al. (2015). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. MDPI. [Link]

  • Bandyopadhyay, D., et al. (2010). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. [Link]

  • Shaikh, A. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • Chen, Q., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers. [Link]

  • Heravi, M. M., et al. (2013). Synthesis of quinoxaline derivatives at room temperature using NH4Cl as a catalyst. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2014). Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. PubMed Central. [Link]

  • Royal Society of Chemistry. (2011). 1. General procedure for the synthesis of quinoxalines: A mixture of aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol) and silica. Royal Society of Chemistry. [Link] g/c1cy00171g.pdf )

Sources

Troubleshooting low conversion rates in quinoxaline-2,3-dicarbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline-2,3-dicarbonitrile synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with this specific class of reactions. As Senior Application Scientists, we have compiled this information based on established literature and practical field experience to help you troubleshoot and optimize your synthetic procedures.

Introduction: The Core Challenge

The synthesis of quinoxaline-2,3-dicarbonitriles, typically via the condensation of an o-phenylenediamine derivative with diaminomaleonitrile (DAMN), is a cornerstone reaction for accessing valuable scaffolds in materials science and drug discovery. While seemingly straightforward, this reaction is often plagued by low conversion rates, competing side reactions, and purification difficulties. This guide provides a structured, question-and-answer approach to diagnose and resolve these common issues.

Frequently Asked Questions & Troubleshooting

Section 1: Issues with Starting Materials & Reagents
Q1: My reaction is sluggish or failing completely. Could my o-phenylenediamine be the problem?

A1: Yes, the purity and electronic nature of your o-phenylenediamine starting material are critical. Two common issues are:

  • Oxidation: o-Phenylenediamines are highly susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities that inhibit the reaction.[1] If your diamine is not a clean, off-white or light-colored solid, it has likely oxidized.

    • Causality: The nucleophilicity of the amine groups is essential for the initial attack on the dicarbonyl compound (or its equivalent). Oxidized species are no longer effective nucleophiles and can introduce radical pathways that lead to undesired side products.

    • Solution:

      • Purify the o-phenylenediamine by recrystallization or sublimation before use.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent in-situ oxidation.[1]

      • Degas all solvents prior to use.

  • Electronic Effects: The presence of strong electron-withdrawing groups (EWGs) such as -NO₂, -CF₃, or -CN on the aromatic ring significantly decreases the nucleophilicity of the amine groups.[1] This deactivation slows down the initial condensation step, often leading to incomplete conversion under standard conditions.

    • Solution: For deactivated diamines, more forcing reaction conditions are necessary. This may include higher temperatures, longer reaction times, or the use of a stronger acid catalyst to activate the carbonyl partner.[2]

Q2: I suspect my diaminomaleonitrile (DAMN) is impure. How does this affect the reaction?

A2: Diaminomaleonitrile (DAMN) is a tetramer of HCN and can be prone to decomposition or contain residual cyanide. Impurities can chelate with catalysts or participate in side reactions.

  • Causality: The purity of DAMN is crucial for achieving high yields. It serves as the 1,2-dicarbonyl equivalent. If it has degraded, the stoichiometry of the reaction will be incorrect, and side products may form from the decomposition pathway.

  • Solution:

    • Use high-purity DAMN from a reputable supplier.

    • Consider recrystallizing the DAMN if its purity is questionable. A common procedure involves dissolving it in hot water, treating with charcoal, and allowing it to crystallize upon cooling.

Section 2: Optimizing Reaction Conditions
Q3: My yields are consistently low. Which reaction parameter should I investigate first?

A3: The choice of solvent is one of the most influential factors in quinoxaline synthesis and should be the first parameter you optimize.[3]

  • Causality: The solvent must not only dissolve the reactants but also facilitate the key condensation and dehydration steps. A suboptimal solvent can hinder solubility, slow the reaction rate, or even participate in side reactions.[1]

  • Troubleshooting Steps:

    • Assess Solubility: Ensure both your o-phenylenediamine and DAMN are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of incomplete reactions.

    • Solvent Polarity: The optimal solvent polarity can be reaction-specific. Protic solvents like ethanol can facilitate proton transfer in the dehydration step. Aprotic polar solvents like DMF or DMSO can be effective but may require higher temperatures for dehydration.[3][4]

    • Green Alternatives: Consider environmentally benign solvents. Excellent yields have been reported using ethanol, water, or aqueous ethanol mixtures, which can also simplify workup.[3][5][6]

SolventTypical TemperatureAdvantagesDisadvantages
EthanolRefluxGood solubility for many substrates, protic nature aids dehydration, green solvent.[2][6]May require longer reaction times.
Acetic AcidRefluxActs as both solvent and catalyst, promoting the reaction.[7]Can be corrosive, requires careful removal.
DMF / DMSO80-120 °CHigh boiling point allows for higher temperatures, good solvating power.[1][8]Can be difficult to remove, potential side reactions.
WaterRefluxEnvironmentally friendly, can accelerate some reactions via hydrophobic effects.[3][5]Limited solubility for nonpolar substrates.
TolueneRefluxAllows for azeotropic removal of water using a Dean-Stark trap.Nonpolar, may not be suitable for all substrates.
Q4: The reaction stalls. Should I increase the temperature or add a catalyst?

A4: Both are valid strategies, and the choice depends on the stability of your starting materials. A logical workflow is to first introduce a catalyst at a moderate temperature, and only increase the temperature if the conversion remains low.

  • Causality: The reaction proceeds via two main stages: (1) nucleophilic attack and condensation to form a dihydropyrazine intermediate, and (2) oxidation/aromatization to the quinoxaline product. A catalyst typically accelerates the condensation step by activating the carbonyl group. Increased temperature provides the energy needed for both steps, particularly the final dehydration/aromatization.

Many different catalysts can be employed, ranging from simple Brønsted or Lewis acids to heterogeneous systems.[7][9]

  • Brønsted Acids (e.g., Acetic Acid, p-TSA): Protonate a carbonyl group, making it more electrophilic and susceptible to attack by the diamine. Acetic acid can often be used as the solvent itself.[7][10]

  • Lewis Acids (e.g., FeCl₃, InCl₃, Sc(OTf)₃): Coordinate to the carbonyl oxygen, achieving similar activation to Brønsted acids.

  • Heterogeneous Catalysts (e.g., Montmorillonite K-10, Al₂O₃): Offer the advantage of simple filtration-based removal, simplifying purification.[9]

G

Section 3: Workup and Purification
Q5: I am observing significant product loss during workup and purification. What are the best practices?

A5: Product loss during isolation is common, especially if the product has moderate solubility or is sensitive to the purification method.

  • Workup:

    • Catalyst Removal: If you used a homogeneous acid catalyst, a mild aqueous base wash (e.g., saturated NaHCO₃ solution) during the extraction can neutralize it. For heterogeneous catalysts, simple filtration is sufficient.[9]

    • Extraction: Quinoxaline-2,3-dicarbonitriles are often highly crystalline solids with limited solubility. Ensure you are using an appropriate extraction solvent (e.g., Ethyl Acetate, Dichloromethane) and perform multiple extractions to ensure complete recovery from the aqueous layer.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying these compounds. Ethanol is a commonly used solvent.[9] If the product is poorly soluble, a hot filtration to remove insoluble impurities followed by cooling may be effective.

    • Column Chromatography: While possible, some quinoxaline derivatives can be unstable on silica gel.[1] If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

Protocols

General Experimental Protocol for this compound Synthesis

This protocol provides a robust starting point for optimization.

G

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol, 1.0 equiv).

  • Flush the flask with an inert gas (Nitrogen or Argon).

  • Add the chosen solvent (e.g., Ethanol, 10 mL).

  • Add diaminomaleonitrile (1.0 mmol, 1.0 equiv).

  • If required, add the catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 0.1 equiv).

  • Heat the reaction mixture to reflux (or the desired temperature) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.

References
  • Asif, M. (2015). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • Sarma, B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

  • Zaragoza, F. T., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal. Available at: [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. Available at: [Link]

  • Khatun, N., et al. (2014). Effect of Solvents on the Yield of the Product 3a under Conventional and Ultrasound Irradiation Methods. ResearchGate. Available at: [Link]

  • Patil, S. (2018). General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS Publishing Group. Available at: [Link]

  • Atghia, S. V., & Beigbaghlou, D. (2012). Synthetic pathway to prepare quinoxaline derivatives (21) using catalyst TiO2-Pr-SO3H. ResearchGate. Available at: [Link]

  • Coe, J. W., et al. (2013). Improved methods for the preparation of quinoxaline derivatives. Google Patents.
  • Heravi, M. M., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKAT USA, Inc. Available at: [Link]

Sources

Scalable synthesis of quinoxaline-2,3-dicarbonitrile for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This technical support guide is designed for researchers, scientists, and professionals in drug development focused on the scalable synthesis of quinoxaline-2,3-dicarbonitrile. Quinoxaline derivatives are a critical class of nitrogen-containing heterocycles that form the backbone of numerous therapeutic agents and functional materials.[1][2][3][4] This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the synthesis of this compound, ensuring a streamlined and efficient scale-up process.

I. Core Synthetic Pathway: An Overview

The most prevalent and industrially scalable method for synthesizing this compound is the condensation reaction between an o-phenylenediamine derivative and diaminomaleonitrile (DAMN).[5] This approach is favored for its efficiency and the relative accessibility of the starting materials.

Figure 1: General workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific challenges that may arise during the synthesis and offers actionable solutions.

Question 1: Why is my product yield unexpectedly low?

Possible Causes & Solutions:

  • Incomplete Reaction: The condensation may not have reached completion.

    • Solution: Monitor the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). If starting materials persist, consider extending the reaction time or moderately increasing the temperature. However, be aware that excessive heat can promote the formation of byproducts.

  • Suboptimal Reagent Purity: Impurities in the o-phenylenediamine or diaminomaleonitrile can impede the reaction.

    • Solution: Verify the purity of your starting materials. o-Phenylenediamine can be purified by recrystallization.[6] Diaminomaleonitrile should be stored under inert gas in a cool, dark environment to maintain its stability.

  • Inefficient Product Isolation: A significant portion of the product can be lost during work-up and purification.

    • Solution: Optimize the recrystallization process by selecting a solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at ambient temperatures.

Question 2: The final product has a noticeable discoloration (e.g., yellow or brown). What is the cause, and how can it be rectified?

Possible Causes & Solutions:

  • Side Product Formation: Elevated temperatures or extended reaction times can lead to the formation of colored polymeric or degradation byproducts.

    • Solution: Maintain strict temperature control; a gentle reflux is often adequate. Utilize TLC or HPLC to determine the optimal reaction duration and quench the reaction promptly upon completion.

  • Oxidation of o-Phenylenediamine: o-Phenylenediamines are prone to aerial oxidation, which can introduce colored impurities.[7]

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. Degassing the solvent prior to use is also recommended.

  • Residual Impurities: Trace amounts of catalysts or impurities from the starting materials can contribute to discoloration.

    • Solution: Following recrystallization, a treatment with activated charcoal can be employed to adsorb colored impurities. Note that this may result in some product loss. A second recrystallization may also be beneficial.

Question 3: I am observing the formation of a significant amount of an insoluble byproduct. What might this be?

Possible Causes & Solutions:

  • Polymerization of Diaminomaleonitrile (DAMN): DAMN can undergo self-polymerization, particularly under harsh reaction conditions.

    • Solution: Add DAMN to the reaction mixture in portions rather than all at once. This approach maintains a low instantaneous concentration of DAMN, favoring the desired reaction with o-phenylenediamine.

  • Formation of Benzimidazole Derivatives: Under certain pH conditions or in the presence of specific catalysts, side reactions can lead to the formation of benzimidazole-based impurities.[8]

    • Solution: Carefully control the pH of the reaction mixture. The use of a mild acid catalyst, such as acetic acid, generally favors the formation of the desired quinoxaline ring.

Question 4: Purification by recrystallization is proving to be challenging, with the product either precipitating too rapidly or remaining oily.

Possible Causes & Solutions:

  • Inappropriate Recrystallization Solvent: The chosen solvent may not possess the ideal solubility characteristics for your product.

    • Solution: Perform small-scale solvent screening to identify the optimal solvent or solvent mixture. Common choices include ethanol, isopropanol, or mixtures of ethanol and water.

  • Presence of Impurities: Impurities can act as eutectic contaminants, hindering proper crystallization.

    • Solution: Attempt to remove impurities prior to recrystallization. Washing the crude product with a solvent in which the product is insoluble but the impurities are soluble can be effective. For highly impure samples, column chromatography may be necessary, though this is less ideal for large-scale synthesis.[9][10]

  • Rate of Cooling: Cooling the recrystallization mixture too quickly can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the solution to cool gradually to room temperature before further cooling in an ice bath to maximize recovery. Seeding the solution with a small crystal of the pure product can also promote proper crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the function of a catalyst in this synthesis, and is it always required?

A1: A catalyst, typically a Brønsted or Lewis acid, can accelerate the condensation reaction.[11] Acetic acid is a common choice as it can also function as a co-solvent. While the reaction can proceed without a catalyst, it is often slower and may necessitate higher temperatures, which can increase the likelihood of side reactions.[12][13] For scalable synthesis, a catalyst is generally recommended to enhance reaction kinetics and efficiency.[14]

Q2: Are there any specific safety precautions to consider when handling diaminomaleonitrile (DAMN)?

A2: Yes, diaminomaleonitrile is a nitrile-containing compound and should be handled with caution. It is toxic if ingested or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can a substituted o-phenylenediamine be used in this reaction?

A3: Yes, this reaction is versatile and can be adapted for various substituted o-phenylenediamines to produce a range of this compound derivatives. The nature and position of the substituent on the o-phenylenediamine ring can influence reactivity and may require optimization of the reaction conditions.[15]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4:

  • Reaction Monitoring: TLC is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product.[11] HPLC provides more quantitative data on reaction progress and impurity profiles.

  • Purity Assessment: The purity of the final product should be confirmed using a combination of techniques:

    • Melting Point: A sharp melting point consistent with the literature value is a good indicator of purity.

    • Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, FT-IR to identify the characteristic nitrile (C≡N) stretch, and mass spectrometry to confirm the molecular weight.

    • Elemental Analysis: To determine the elemental composition.

IV. Summary of Key Experimental Parameters

ParameterRecommended ConditionsRationale
Solvent Ethanol, Methanol, or a mixture with Acetic AcidAcetic acid can act as both a co-solvent to improve solubility and a catalyst to accelerate the reaction.[12][13]
Catalyst Acetic Acid (Brønsted) or mild Lewis acidsCatalyzes the condensation, allowing for milder conditions and shorter reaction times.[11][14]
Temperature Gentle refluxBalances the reaction rate while minimizing the formation of degradation and side products.[15]
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation of the o-phenylenediamine starting material.[7]
Addition of DAMN Portion-wiseMinimizes the self-polymerization of diaminomaleonitrile.
Purification RecrystallizationAn effective and scalable method for purifying the final product.[16]

V. References

  • Ruiz, H. A., et al. "An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates." International Journal of Molecular Sciences, vol. 22, no. 1, 2021, p. 1.

  • Ruiz, H. A., et al. "Efficient Synthesis of Aromatic Quinoxaline Derivatives." eCommons, 2023.

  • Ghahremanzadeh, R., et al. "Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods." Journal of Chemistry, vol. 2013, 2013, pp. 1-6.

  • Kumar, A., et al. "A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst." Scientific Reports, vol. 13, no. 1, 2023, p. 12567.

  • Organic Chemistry Portal. "Quinoxaline synthesis." .

  • Khaskar, T., et al. "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives." Molecules, vol. 26, no. 24, 2021, p. 7585.

  • Elumalai, V., and J. H. Hansen. "A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines." SynOpen, vol. 5, no. 1, 2021, pp. 43-48.

  • Mondal, S., and B. C. Ranu. "Recent advances in the transition-metal-free synthesis of quinoxalines." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 1859-1901.

  • Nagy, V., et al. "A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines." Molecules, vol. 27, no. 19, 2022, p. 6239.

  • Das, B., et al. "Recent Advances in the Synthesis of Quinoxalines. A Mini Review." Mini-Reviews in Organic Chemistry, vol. 21, no. 1, 2024, pp. 2-16.

  • Ghafuri, H. "Fast and green synthesis of biologically important quinoxalines with high yields in water." Current Chemistry Letters, vol. 3, no. 3, 2014, pp. 183-188.

  • ResearchGate. "Reaction of 2,3diaminomaleonitrile with diones." Request PDF.

  • Abu-Hashem, A. A. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry, vol. 5, no. 1, 2015, pp. 14-56.

  • Hassan, M. A., et al. "Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b]." Indian Journal of Chemistry, vol. 35B, 1996, pp. 1487-1490.

  • Kumar, S., and P. Sharma. "Synthesis, pharmacological application of quinoxaline and its derivative." International Journal of Research Trends and Innovation, vol. 7, no. 9, 2022, pp. 582-591.

  • Al-dujaili, A. H., et al. "Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities." Current Organic Synthesis, vol. 20, no. 6, 2023, pp. 562-585.

  • Coppi, L., et al. "Improved methods for the preparation of quinoxaline derivatives." Google Patents, EP2581375A2, 2013.

  • Stack Exchange. "Is diazotization of o-phenylenediamine to benzotriazole reversible?" Chemistry Stack Exchange.

  • BenchChem. "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines." .

  • Titov, A. A., et al. "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." Molecules, vol. 28, no. 17, 2023, p. 6271.

  • Birajdar, S. S., et al. "Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Quinoxaline Derivatives." International Journal of Pharmaceutical Sciences and Research, vol. 13, no. 10, 2022, pp. 4244-4253.

  • Al-dujaili, A. H. "A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications." Egyptian Journal of Chemistry, vol. 66, no. 11, 2023, pp. 245-263.

  • Chemsrc. "Dibenzo[f,h]this compound." .

  • Khaskar, T., et al. "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades." Molecules, vol. 26, no. 24, 2021, p. 7585.

  • The Royal Society of Chemistry. "Synthesis of 2,3-quinoxalinedithiol." Education in Chemistry.

  • Wan, J.-P., and L. Wei. "Quinoxaline Synthesis by Domino Reactions." Current Organic Synthesis, vol. 11, no. 5, 2014, pp. 716-731.

  • Heravi, M. M., et al. "Qinoxaline II. A Practical Efficient And Rapid Synthesis Of New Quinoxalines Catalyzed By Citric Acid As A Trifunctional Bronste." Organic Chemistry: An Indian Journal, vol. 9, no. 2, 2013, pp. 61-65.

  • Organic Syntheses. "o-PHENYLENEDIAMINE." .

  • Wikipedia. "o-Phenylenediamine." en.wikipedia.org.

  • National Institutes of Health. "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles." PubMed Central. from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles." PubMed Central.

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Technical Support Center: Purification of Quinoxaline-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of quinoxaline-2,3-dicarbonitrile. This resource is designed for researchers, chemists, and pharmaceutical scientists who encounter challenges with colored impurities during their synthetic work. Here, we provide in-depth, field-proven answers to common questions and detailed troubleshooting protocols to help you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is yellow/brown instead of the expected pale color. What are these colored impurities?

A: The coloration in your crude this compound sample typically arises from several sources related to the synthesis, which commonly involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] Potential colored impurities include:

  • Oxidized Starting Materials: Aromatic diamines are susceptible to oxidation, which can form highly colored, polymeric species. This is a common issue if the reaction is exposed to air for extended periods, especially at elevated temperatures.

  • Side-Reaction Products: Incomplete condensation or side reactions can lead to the formation of complex, conjugated molecules that absorb visible light. The synthesis of quinoxalines can sometimes be accompanied by the formation of other heterocyclic systems depending on the precursors and conditions.[3]

  • Residual Reagents or Catalysts: Some catalysts or reagents used in the synthesis might be colored or react to form colored species.

  • Thermal Degradation Products: Quinoxaline derivatives, while generally stable, can degrade under harsh reaction conditions (e.g., excessive heat or prolonged reaction times), leading to colored tars.

Characterization of these impurities is often performed using techniques like TLC, LC-MS, and NMR spectroscopy to compare the crude product with a pure reference standard.[4][5]

Q2: What is the general strategy for removing colored impurities from my product?

A: The purification strategy depends on the nature and quantity of the impurities. A multi-step approach is often most effective. The general workflow is to first assess the complexity of the impurity profile and then select the appropriate technique.

Below is a decision-making workflow to guide your purification strategy.

Purification Workflow A Crude this compound B Assess Impurity Profile (TLC Analysis) A->B C Slightly Colored (1-2 minor spots close to baseline) B->C Minor Impurities D Heavily Colored / Multiple Impurities (streaking, many spots) B->D Major Impurities E Decolorization with Activated Carbon C->E G Column Chromatography D->G Complex Mixture F Recrystallization E->F I Purity Check (TLC, mp, NMR) F->I G->I H Pure, Crystalline Product I->H Meets Specs

Caption: Decision workflow for purifying this compound.

Q3: How can I effectively monitor the purity of my fractions during purification?

A: Thin-Layer Chromatography (TLC) is the most crucial and convenient technique for monitoring purification. Quinoxaline derivatives are highly aromatic and typically UV-active, making them easy to visualize on TLC plates containing a fluorescent indicator (F254) under a UV lamp.[6]

  • Spotting: Spot the crude material, the purified sample, and any fractions collected on the same TLC plate.

  • Visualization: A pure compound should ideally show a single spot. The disappearance of impurity spots is a clear indicator of successful purification.

  • Confirmation: After purification, confirm the structure and purity using melting point analysis, NMR, and Mass Spectrometry.[5]

Troubleshooting Guides & Protocols

This section provides detailed protocols and troubleshooting for the most common purification techniques.

Method 1: Decolorization with Activated Carbon followed by Recrystallization

This is the preferred method for removing trace amounts of highly colored, non-polar impurities. Activated carbon has a highly porous structure with a vast surface area, allowing it to adsorb large organic molecules, which are often the source of color.[7][8]

Q4: When is activated carbon treatment the right choice?

A: Use activated carbon when your product is largely pure but suffers from a persistent yellow or brown hue. It is most effective for removing small quantities of large, flat, conjugated molecules (the "color bodies").[9] It is less effective for removing impurities that are structurally very similar to the desired product or present in large quantities.

Activated Carbon Mechanism cluster_0 Activated Carbon Particle cluster_1 Solution p1 p2 p3 p4 label_carbon Porous Surface (High Surface Area) Product This compound Product->Product Remains in Solution Impurity Colored Impurity (Large Conjugated Molecule) Impurity->p2 Adsorption via Van der Waals Forces

Caption: Adsorption of colored impurities onto activated carbon.

Q5: What is the step-by-step protocol for decolorization and recrystallization?

A: This protocol assumes you have already identified a suitable recrystallization solvent (one in which the product is soluble when hot and insoluble when cold).

Experimental Protocol: Decolorization & Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to fully dissolve the solid.[10]

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for 30-60 seconds. Crucially, do not add carbon to a boiling solution , as this can cause violent bumping.

  • Add Activated Carbon: Add a very small amount of activated carbon (typically 1-2% of the solute's weight; a microspatula tip is often sufficient). Adding too much can lead to significant product loss due to adsorption of the desired compound.[11]

  • Gentle Heating: Gently swirl and heat the mixture for 5-10 minutes to ensure maximum adsorption of impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[6]

  • Crystallization: Allow the clear, colorless (or much paler) filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[10]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q6: I tried recrystallization, but I'm having issues. What should I do?

A: Recrystallization can be tricky. Here are solutions to common problems.

Problem Probable Cause(s) Solution(s)
Product is still colored. 1. Too little activated carbon was used. 2. Impurities are not effectively adsorbed by carbon. 3. Impurities have very similar solubility to the product.1. Repeat the process, ensuring the solution is hot filtered. 2. If the color persists, the impurities may be too polar or too similar to the product, requiring column chromatography.[6]
Very low yield. 1. Too much activated carbon was used, adsorbing the product. 2. The product is too soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use less carbon in subsequent attempts. 2. Ensure the solution is thoroughly cooled in an ice bath. If yield is still low, try a less polar solvent system. 3. Use a pre-warmed funnel and filter quickly.
No crystals form upon cooling. 1. Too much solvent was used (solution is not supersaturated). 2. The compound is highly soluble in the chosen solvent.1. Gently boil off some of the solvent to concentrate the solution and try cooling again. 2. Add a miscible "anti-solvent" (in which the product is insoluble) dropwise until the solution becomes cloudy, then add a drop of the primary solvent to clarify and cool slowly.[6] 3. Scratch the inside of the flask with a glass rod to create nucleation sites.
Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[12] It is ideal for complex mixtures or when recrystallization fails.

Q7: When should I use column chromatography?

A: Opt for column chromatography when:

  • TLC analysis shows multiple impurities with different Rf values.

  • The impurities are structurally similar to the product, making separation by solubility difficult.

  • Recrystallization and carbon treatment have failed to remove the color.

  • You need to separate your desired product from unreacted starting materials or by-products of different polarities.[13]

Q8: How do I select the right solvent system for the column?

A: The solvent system (mobile phase) is optimized using TLC. The goal is to find a solvent or mixture of solvents that provides good separation between your product and the impurities.

  • Stationary Phase: Silica gel is the most common choice for quinoxaline derivatives.

  • Mobile Phase: Start with a non-polar solvent like Hexane or Heptane and gradually increase polarity by adding a more polar solvent like Ethyl Acetate or Dichloromethane.

  • Target Rf: Aim for a solvent system that gives your desired product an Rf value of ~0.25-0.35 on a TLC plate. This Rf value typically ensures good separation and a reasonable elution time from the column.

Q9: Can you provide a step-by-step protocol for column chromatography?

A: This protocol outlines a standard flash column chromatography procedure.

Experimental Protocol: Flash Column Chromatography

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your starting, non-polar eluent.[14]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Allow excess solvent to drain until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.

    • Add a protective layer of sand on top of your sample.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column and apply gentle pressure (using a pump or inert gas).

    • Begin collecting fractions in test tubes or vials.[13]

  • Monitoring:

    • Systematically spot every few fractions on TLC plates to track the elution of your compound.

  • Isolation:

    • Once you have identified the pure fractions containing your product, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield your purified this compound.

Q10: My column separation is not working well. What can I do?

Problem Probable Cause(s) Solution(s)
Poor separation (spots overlap). 1. The chosen solvent system is too polar (high Rf). 2. The column was packed improperly (channels/cracks). 3. The sample band was too wide (too much solvent used for loading).1. Decrease the polarity of the eluent (e.g., from 20% EtOAc/Hexane to 10% EtOAc/Hexane). 2. Repack the column carefully, ensuring a homogenous slurry. 3. Use the minimum possible volume of solvent for loading, or use the dry loading technique.
Product will not elute from the column. 1. The eluent is not polar enough. 2. The compound is strongly adsorbed or reacting with the silica (acidic silica).1. Gradually increase the polarity of the eluent (gradient elution). For example, start with 10% EtOAc/Hexane and slowly increase to 30-40%. 2. Add a small amount (~1%) of triethylamine or methanol to the eluent to help elute highly polar, basic compounds. Alternatively, use a different stationary phase like alumina.
Cracked or channeled column bed. 1. Silica gel ran dry during packing or running. 2. The solvent polarity was changed too drastically.1. Always keep the silica bed covered with solvent. 2. When running a gradient, increase the polarity of the mobile phase gradually.

References

  • Wikipedia. (n.d.). Activated carbon. Retrieved from [Link][7]

  • WaterProfessionals. (n.d.). Activated Carbon Filters. Retrieved from [Link][15]

  • Henan Lvyuan. (2024, September 20). Activated Carbon for Organic Compound. Retrieved from [Link][16]

  • Keiken Engineering. (2021, January 7). How activated carbon for the removal of organic matter works. Retrieved from [Link][9]

  • ELGA LabWater. (n.d.). Activated Carbon | Water Purification Technology. Retrieved from [Link][8]

  • MDPI. (2022, September 22). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link][12]

  • Shaikh, M. S., et al. (n.d.). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b. Indian Journal of Chemistry.

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.[3]

  • Alfallous, K. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science, (29).[4]

  • National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link][10]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.[1]

  • ResearchGate. (n.d.). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. Retrieved from [Link][14]

  • YouTube. (2023, December 4). characterization of quinoxalines derivatives. Retrieved from [Link][5]

  • Birajdar, S. S., et al. (2022). International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link][13]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Some Reactions with Quinoxaline-2,3-dicarboxylic Acid Anhydride: Novel Synthesis of Thieno[2,3-d]pyrimidines and Pyrrolo[3,4-b]quinoxalines as Antimicrobial Agents.. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link][17]

  • National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • Rasheed, M. A., et al. (2013). Qinoxaline II. A Practical Efficient And Rapid Synthesis Of New Quinoxalines Catalyzed By Citric Acid As A Trifunctional Bronste.[2]

  • Google Patents. (n.d.). EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives. Retrieved from [11]

Sources

Technical Support Center: High-Throughput Screening for Optimized Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing quinoxaline synthesis using high-throughput screening (HTS) methodologies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design and troubleshooting efforts. Quinoxalines are a vital scaffold in medicinal chemistry, appearing in therapeutics for a range of diseases.[1][2][3][4] Efficiently optimizing their synthesis is crucial for accelerating drug discovery pipelines. This guide is structured to address the practical challenges you may encounter, moving from specific troubleshooting scenarios to broader frequently asked questions and detailed protocols.

Troubleshooting Guide: From Low Yields to Inconsistent Data

This section addresses the most common issues encountered during HTS campaigns for quinoxaline synthesis in a direct question-and-answer format.

Scenario 1: Low or No Product Conversion

Question: My initial HTS plate shows minimal to zero conversion across most wells. I'm screening a palladium-catalyzed coupling of a halo-quinoxaline with a boronic acid. Where should I begin my investigation?

Answer: This is a common, though frustrating, starting point. A near-universal lack of reactivity points to a systemic issue rather than a specific combination of reagents. The cause is often fundamental to the reaction setup.

Causality Checklist:

  • Catalyst Activity: Palladium(0) species are notoriously sensitive to oxygen.[5] If your catalyst precursor (e.g., Pd₂(dba)₃) is old or has been improperly stored, it may be largely inactive. Always use freshly opened catalysts or store them rigorously under an inert atmosphere.

  • Inert Atmosphere Integrity: The most critical factor for many cross-coupling reactions is the exclusion of oxygen. Ensure your glovebox has low oxygen levels (<10 ppm) or that your Schlenk technique is impeccable. Degassing solvents by sparging with argon or nitrogen for at least 30 minutes is non-negotiable.[5]

  • Reagent Purity & Integrity: Verify the purity of your starting materials. Halo-quinoxalines can degrade over time, and boronic acids are susceptible to dehydration to form unreactive boroxines.[5] It's often wise to run a quick NMR or LC-MS on your starting materials before committing them to a large screen.

  • Solvent Quality: Use anhydrous, degassed solvents. Water can hydrolyze reagents and interfere with the catalytic cycle.

  • Base Efficacy: The choice and quality of the base are paramount. If using a carbonate or phosphate base, ensure it is anhydrous. For challenging couplings, stronger bases like cesium carbonate or potassium phosphate are often required.[5]

A logical workflow for diagnosing this issue is presented below.

G start Low/No Yield in HTS check_reagents Verify Purity of Starting Materials & Catalyst start->check_reagents First, check inputs check_atmosphere Confirm Rigorous Inert Atmosphere & Degassing check_reagents->check_atmosphere If reagents are pure control_rxn Run a Single, Scaled-Up Positive Control Reaction check_atmosphere->control_rxn If technique is sound re_screen Re-run HTS Plate with Verified Reagents/Technique control_rxn->re_screen If control succeeds G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Iteration plan Design Experiment (DoE) Select Variables prep_stock Prepare Stock Solutions (Catalysts, Ligands, Reagents) plan->prep_stock plate_map Create Plate Map prep_stock->plate_map dispense Automated Dispensing into 96/384-well Plate plate_map->dispense react Seal Plate & Run Reaction (Heating & Agitation) dispense->react quench Quench Reactions react->quench analyze High-Throughput Analysis (e.g., LC-MS) quench->analyze data Data Processing & Visualization (Identify Hits & Trends) analyze->data optimize Design Focused Follow-up Screen or Proceed to Scale-up data->optimize optimize->plan Iterate

Sources

Technical Support Center: Catalyst Selection for Efficient Quinoxaline-2,3-dicarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of quinoxaline-2,3-dicarbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the catalytic synthesis of this important heterocyclic scaffold. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common experimental hurdles and achieve efficient and reproducible results.

Introduction to this compound Synthesis

This compound is a valuable building block in medicinal chemistry, serving as a precursor for various pharmacologically active compounds. The primary synthetic route involves the condensation of an o-phenylenediamine with diaminomaleonitrile (DAMN). The selection of an appropriate catalyst is paramount to drive this reaction to completion efficiently, minimize side product formation, and simplify downstream purification.

This guide will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The core reaction is a cyclocondensation between an o-phenylenediamine and diaminomaleonitrile (DAMN). This reaction involves the formation of two carbon-nitrogen bonds to construct the pyrazine ring of the quinoxaline system.

Q2: Why is a catalyst typically required for this reaction?

A2: While the condensation can proceed without a catalyst, it is often slow and may require harsh conditions, leading to low yields and the formation of impurities. A catalyst accelerates the reaction by activating the reactants and facilitating the key bond-forming steps.

Q3: What are the most common types of catalysts used for this synthesis?

A3: Both acid and base catalysts can be employed. Acid catalysts, such as Brønsted or Lewis acids, are more commonly reported for quinoxaline synthesis in general. However, the specific choice depends on the nature of the substituents on the o-phenylenediamine and the desired reaction conditions.

Catalyst Selection and Rationale

The choice of catalyst is a critical parameter influencing the success of the this compound synthesis. The catalyst's role is to facilitate the nucleophilic attack of the diamine onto the electrophilic carbon atoms of the dinitrile precursor and subsequent cyclization and dehydration/aromatization.

Acid Catalysis

Acid catalysts are frequently employed to activate the nitrile groups of DAMN, making them more susceptible to nucleophilic attack by the amino groups of o-phenylenediamine.

  • Brønsted Acids: Protic acids like acetic acid or p-toluenesulfonic acid (p-TsOH) can protonate a nitrile group, increasing its electrophilicity. Acetic acid is a common choice as it can also serve as the solvent.

  • Lewis Acids: Lewis acids such as cerium(IV) ammonium nitrate (CAN), zinc triflate, and gallium(III) triflate can coordinate to the nitrile nitrogen, thereby activating it.[1] Solid-supported acid catalysts are also an option, offering the advantage of easier removal from the reaction mixture.

Catalyst TypeExamplesMechanistic Role
Brønsted AcidsAcetic Acid, p-TsOHProtonation of the nitrile group, enhancing its electrophilicity.
Lewis AcidsCe(IV) ammonium nitrate, Zn(OTf)₂, Ga(OTf)₃Coordination to the nitrile nitrogen, increasing its susceptibility to nucleophilic attack.
Base Catalysis

While less common for general quinoxaline synthesis, base catalysis can be considered, particularly if the o-phenylenediamine reactant is sensitive to acidic conditions. A base would deprotonate the amino groups of the o-phenylenediamine, increasing their nucleophilicity. However, this approach is less documented for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing potential causes and actionable solutions.

Q1: I am observing a low yield of my desired this compound product. What are the likely causes and how can I improve it?

A1: Low yields are a common challenge and can be attributed to several factors.

  • Cause 1: Incomplete Reaction. The reaction may not have reached completion.

    • Solution:

      • Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending it or cautiously increasing the temperature.

      • Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. If using a catalytic amount, consider performing small-scale experiments to determine the optimal catalyst loading.

  • Cause 2: Suboptimal Catalyst. The chosen catalyst may not be effective for your specific substrates.

    • Solution:

      • Screen Different Catalysts: If an acid catalyst is providing low yields, consider screening other Brønsted or Lewis acids. For example, if acetic acid is ineffective, try a stronger acid like p-TsOH.

      • Consider Heterogeneous Catalysts: Recyclable, solid-supported catalysts like alumina-supported heteropolyoxometalates can sometimes offer improved yields and simplify purification.[1]

  • Cause 3: Poor Quality of Starting Materials. Impurities in the o-phenylenediamine or diaminomaleonitrile can inhibit the reaction or lead to side products.

    • Solution:

      • Purify Reactants: Ensure the purity of your starting materials. Recrystallize the o-phenylenediamine if necessary. DAMN can be unstable and should be used as a high-purity reagent.

      • Check for Oxidation: o-Phenylenediamines are susceptible to oxidation, which can result in colored impurities. It is advisable to use freshly purified diamine or store it under an inert atmosphere.

  • Cause 4: Inappropriate Solvent. The solvent can influence the solubility of reactants and the reaction rate.

    • Solution:

      • Solvent Screening: While acetic acid can serve as both a catalyst and solvent, other solvents like ethanol, methanol, or toluene can be explored.[2] The choice of solvent may depend on the specific catalyst being used.

Q2: My reaction mixture is turning dark, and I am observing multiple spots on my TLC plate, indicating the formation of side products. What could be happening?

A2: The formation of colored impurities and multiple side products often points to decomposition or side reactions.

  • Cause 1: Oxidation of o-Phenylenediamine. As mentioned previously, o-phenylenediamines are prone to air oxidation, leading to highly colored polymeric byproducts.

    • Solution:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.

      • Degas Solvents: If using a solvent other than acetic acid, degassing it prior to use can help remove dissolved oxygen.

  • Cause 2: Self-polymerization of Diaminomaleonitrile (DAMN). DAMN can be unstable and may undergo self-condensation or polymerization, especially under harsh conditions.

    • Solution:

      • Control Reaction Temperature: Avoid excessively high temperatures, which can promote the decomposition of DAMN.

      • Add DAMN Portion-wise: In some cases, adding the DAMN solution slowly to the reaction mixture containing the o-phenylenediamine and catalyst can help to minimize its self-reaction.

  • Cause 3: Unwanted Side Reactions with the Solvent. The solvent may not be inert under the reaction conditions.

    • Solution:

      • Choose an Appropriate Solvent: Ensure the chosen solvent is stable and does not react with the starting materials, intermediates, or the catalyst.

Q3: I am having difficulty purifying my this compound product. What are some effective purification strategies?

A3: Purification can be challenging due to the product's properties and potential impurities.

  • Problem: Poor Solubility. Quinoxaline derivatives can sometimes have limited solubility in common organic solvents, making purification by column chromatography difficult.

    • Solution: Recrystallization. This is often the most effective method for purifying solid organic compounds.

      • Solvent Selection: The key is to find a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, acetonitrile, or mixtures with water.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. Collect the purified crystals by filtration.[3][4][5]

  • Problem: Persistent Colored Impurities. Even after initial isolation, the product may retain a colored tint due to trace impurities.

    • Solution: Activated Charcoal Treatment.

      • Procedure: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Problem: Co-elution of Impurities during Column Chromatography. If column chromatography is attempted, impurities may have similar polarities to the product, making separation difficult.

    • Solution:

      • Optimize Solvent System: Experiment with different solvent gradients to improve separation.

      • Alternative Stationary Phase: If silica gel is not effective, consider using alumina or a reverse-phase stationary phase.

Experimental Protocols

Protocol 1: Acetic Acid Catalyzed Synthesis of this compound

This protocol describes a common method for the synthesis of this compound using acetic acid as both the catalyst and solvent.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Diaminomaleonitrile (DAMN) (1.0 eq)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the o-phenylenediamine in glacial acetic acid.

  • Add diaminomaleonitrile to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Lewis Acid Catalyzed Synthesis in an Inert Solvent

This protocol utilizes a Lewis acid catalyst in a non-protic solvent.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Diaminomaleonitrile (DAMN) (1.0 eq)

  • Lewis Acid Catalyst (e.g., Ce(IV) ammonium nitrate, 5-10 mol%)

  • Solvent (e.g., Toluene or Ethanol)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the o-phenylenediamine and the solvent.

  • Add the Lewis acid catalyst to the mixture.

  • Slowly add a solution of diaminomaleonitrile in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • After the reaction is complete, quench the reaction (if necessary, depending on the catalyst).

  • Isolate the crude product by filtration or by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

General Synthesis and Troubleshooting Workflow

cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_final Final Product start Start: o-Phenylenediamine + DAMN react Reaction: - Catalyst (Acid/Base) - Solvent - Temperature start->react workup Work-up: - Precipitation - Filtration react->workup crude Crude Product workup->crude analysis Analyze Crude Product: - TLC - Yield - Purity crude->analysis low_yield Low Yield? analysis->low_yield impure Impure Product? analysis->impure low_yield->impure No optimize Optimize Reaction: - Catalyst - Temp/Time - Solvent low_yield->optimize Yes purify Purification: - Recrystallization - Chromatography impure->purify Yes final Pure this compound impure->final No optimize->react purify->final

Caption: Troubleshooting workflow for this compound synthesis.

Reaction Mechanism Overview (Acid-Catalyzed)

cluster_mech Acid-Catalyzed Condensation opd o-Phenylenediamine attack Nucleophilic Attack opd->attack damn Diaminomaleonitrile activation Nitrile Activation (Protonation/Coordination) damn->activation activation->attack intermediate1 Intermediate Formation attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Dihydropyrazine Intermediate cyclization->intermediate2 aromatization Aromatization (Dehydration/Oxidation) intermediate2->aromatization product This compound aromatization->product

Caption: Simplified acid-catalyzed reaction mechanism.

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in quinoxaline synthesis from diamines. BenchChem Technical Support.
  • ResearchGate. (n.d.). Solvent effect on the quinoxaline 3a synthesis a. Retrieved from [a valid, clickable URL will be provided when available]
  • More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives.
  • ResearchGate. (n.d.). Effect of Solvents on the Yield of the Product 3a under Conventional and Ultrasound Irradiation Methods. Retrieved from [a valid, clickable URL will be provided when available]
  • Kumar, R., Chaudhary, P., Nimesh, S., & Chandra, R. (n.d.).
  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [a valid, clickable URL will be provided when available]
  • Ruiz, J., et al. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Journal of the Chemical Society C: Organic. (n.d.). Novel routes to pyrazino[2,3-b]quinoxalines. RSC Publishing.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Birajdar, S. L., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Novel Schiff Base and Piperazine Containing Quinoxaline Derivatives as Antibacterial and Antifungal Agents. International Journal of Pharmaceutical Sciences and Research.
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  • PubMed. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1 H-benzo[ d]imidazol-2-yl)phenols. Retrieved from [a valid, clickable URL will be provided when available]
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Validation & Comparative

A Comparative Guide to the Characterization of Quinoxaline-2,3-dicarbonitrile using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoxaline scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide array of therapeutic properties including antiviral, anticancer, and antibacterial activities[1][2]. The functionalization of the quinoxaline core offers a versatile platform for the development of novel drug candidates. Among these derivatives, quinoxaline-2,3-dicarbonitrile stands out as a key intermediate and a molecule of significant interest. Its dinitrile groups provide reactive handles for further chemical transformations, making it a valuable building block in organic synthesis.

This guide provides an in-depth technical comparison of the characterization of this compound using two of the most powerful analytical techniques in the chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the principles of these techniques, provide detailed experimental protocols, and interpret the resulting spectral data. Furthermore, we will compare the spectroscopic signature of this compound with that of related quinoxaline derivatives to highlight the unique structural information each technique can provide.

The Power of Spectroscopy in Structural Elucidation

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule, while mass spectrometry offers precise information about the molecular weight and elemental composition, as well as fragmentation patterns that can further illuminate the structure. The synergistic use of these two techniques provides a robust and self-validating system for the comprehensive characterization of novel compounds.

Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules[3]. For organic molecules, ¹H and ¹³C NMR are the most common experiments, providing a virtual map of the hydrogen and carbon framework.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, we expect to see signals corresponding to the four protons on the benzene ring. Due to the symmetry of the molecule, these protons will appear as two distinct multiplets. The protons at positions 5 and 8 will be in a different chemical environment compared to the protons at positions 6 and 7, leading to a characteristic AA'BB' or a pair of doublet of doublets splitting pattern. The exact chemical shifts will be influenced by the electron-withdrawing nature of the pyrazine ring and the dinitrile groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. We anticipate signals for the eight carbon atoms of the quinoxaline core and the two carbons of the nitrile groups. The quaternary carbons at positions 2 and 3, bonded to the nitrile groups, will likely appear at a distinct chemical shift. The symmetry of the molecule will result in four signals for the benzene ring carbons and two signals for the pyrazine ring carbons.

Predicted NMR Data for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-5, H-88.2 - 8.4-
H-6, H-77.9 - 8.1-
C-2, C-3-130 - 135
C-4a, C-8a-140 - 145
C-5, C-8-130 - 135
C-6, C-7-128 - 132
CN-115 - 120

Disclaimer: The NMR data presented in this table is predicted based on the analysis of structurally related compounds and should be confirmed by experimental data.

Comparative NMR Data of Quinoxaline Derivatives

To put the predicted data into context, the following table compares the experimental ¹H and ¹³C NMR data of several quinoxaline derivatives. This comparison highlights how different substituents on the quinoxaline ring influence the chemical shifts of the protons and carbons.

Compound ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm) Reference
2-(4-Nitrophenyl)quinoxaline7.77-7.85 (m, 2H), 8.11-8.18 (m, 2H), 8.40 (s, 1H), 9.36 (s, 1H)127.7, 128.4, 129.2, 130.8, 131.4, 133.0, 138.6, 142.8, 147.0, 149.1
2,3-Diphenylquinoxaline7.40 (m, 6H), 7.58 (m, 4H), 7.83 (m, 2H), 8.23 (d, 2H)128.70, 129.23, 129.65, 130.28, 130.37, 139.54, 141.68, 153.91[5]
6-Chloro-2,3-diphenylquinoxaline7.36-7.44 (m, 6H), 7.56-7.57 (m, 4H), 7.74 (dd, 1H), 8.14 (d, 1H), 8.22 (d, 1H)Not Reported[5]

This comparative data demonstrates the sensitivity of NMR spectroscopy to subtle changes in the electronic environment of the nuclei, making it an invaluable tool for structure confirmation.

Experimental Protocol for NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the desired chemical shift window[6].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift.

    • Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

    • Use a standard pulse sequence (e.g., a 90° pulse) to excite the protons.

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8-16 scans are usually sufficient.

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the ¹H NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm for organic molecules).

    • Use a pulse sequence with broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required to obtain a good signal-to-noise ratio.

    • Apply a Fourier transform, phase, and baseline correct the spectrum as described for the ¹H NMR.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions[7]. It is a highly sensitive technique that can provide the exact molecular weight of a compound, which is a critical piece of information for its identification.

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many quinoxaline derivatives[8]. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. A key advantage of ESI is that it typically produces intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the direct determination of the molecular weight.

Mass Spectrum and Fragmentation of this compound

For this compound (C₁₀H₄N₄), the calculated exact mass is approximately 180.0436 g/mol . In an ESI-MS experiment, we would expect to observe a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 181.0514.

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer to gain further structural information. This is often done using tandem mass spectrometry (MS/MS). The fragmentation of the quinoxaline ring can provide valuable clues about its structure. Common fragmentation pathways for nitrogen-containing heterocyclic compounds involve the loss of small neutral molecules such as HCN or N₂. For this compound, potential fragmentation pathways could involve the loss of one or both nitrile groups as HCN.

Predicted Mass Spectrometry Data for this compound
Ion Predicted m/z Identity
[M+H]⁺181.0514Protonated Molecular Ion
[M+H-HCN]⁺154.0438Loss of one nitrile group
[M+H-2HCN]⁺127.0362Loss of both nitrile groups

Disclaimer: The fragmentation pattern presented here is a prediction based on the general fragmentation behavior of similar compounds and should be confirmed by experimental MS/MS data.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

The following protocol outlines the steps for analyzing this compound using ESI-MS.

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound in a suitable solvent, typically a mixture of a volatile organic solvent (e.g., methanol, acetonitrile) and water[9]. The concentration should be in the low micromolar to nanomolar range.

    • If necessary, add a small amount of an acid (e.g., formic acid) to promote the formation of protonated ions [M+H]⁺.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analyte and solvent system.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Acquire the mass spectrum in the positive ion mode over a suitable m/z range to detect the expected molecular ion.

    • If fragmentation information is desired, perform a tandem MS (MS/MS) experiment by selecting the molecular ion as the precursor ion and inducing its fragmentation through collision-induced dissociation (CID).

  • Data Analysis:

    • Analyze the full scan mass spectrum to identify the molecular ion peak and determine the molecular weight of the compound.

    • Analyze the MS/MS spectrum to identify the fragment ions and propose a fragmentation pathway, which can provide further confirmation of the structure.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive characterization of this compound, a key building block in medicinal chemistry, relies on the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecular framework, confirming the connectivity of atoms and providing insights into their chemical environment. Mass spectrometry, particularly with a soft ionization technique like ESI, unequivocally determines the molecular weight and can offer valuable structural information through fragmentation analysis.

By combining the data from these two powerful analytical techniques, researchers can confidently and unambiguously confirm the structure of synthesized compounds, a critical step in the journey of drug discovery and development. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists working with quinoxaline derivatives and other heterocyclic compounds.

References

  • Brezová, V., et al. (2018). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 23(10), 2469. [Link]

  • Akitt, J. W., & Mann, B. E. (2002). Basic 1H- and 13C-NMR Spectroscopy. Royal Society of Chemistry.
  • ResearchGate. (n.d.). (a,c) Electronic absorption spectra of selected quinoxaline derivatives...[Link]

  • Anushka, S., et al. (2021). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 60B(4), 624-631. [Link]

  • Williams, A. S., & Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
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  • Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Yankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. [Link]

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  • Nitschke, J. R. (2009). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 81(19), 7899–7908. [Link]

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  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2023). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 14(12), 2419-2441. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

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  • Venkatesha, S. Z., Mohamed Shamshuddin, S. Z., & Mubarak, N. M. (n.d.). Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. [Link]

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  • Seqqat, Y., et al. (2024). Synthesis, Spectroscopic Characterization, Cytotoxic Activity and Molecular Docking Studies of novel series of quinoxaline-2,3-dione Derivatives. Moroccan Journal of Chemistry, 12(3). [Link]

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A Comparative Guide to the Photophysical Properties of Quinoxaline-2,3-dicarbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the photophysical properties of quinoxaline-2,3-dicarbonitrile and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the structure-property relationships that govern the fluorescence characteristics of these versatile compounds. We will explore how strategic chemical modifications to the core this compound scaffold can be used to tune its photophysical behavior, offering a palette of fluorophores for various scientific applications.

Introduction: The this compound Core

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazine ring.[1] This core structure is a key component in numerous biologically active compounds and advanced materials. The introduction of dinitrile groups at the 2 and 3 positions of the quinoxaline ring creates this compound, a molecule with distinct electronic properties. The electron-withdrawing nature of the dicyano groups makes the quinoxaline core electron-deficient, which in turn influences its absorption and emission characteristics. While natural quinoxaline derivatives are rare, their synthesis is readily achievable, making them attractive building blocks for custom-designed molecules.[1]

The Impact of Derivatization on Photophysical Properties

The true power of the this compound scaffold lies in its susceptibility to chemical modification. By introducing various substituents, particularly on the benzene ring, it is possible to modulate the electronic structure and, consequently, the photophysical properties of the molecule. The most common strategy involves the introduction of electron-donating groups, creating a "push-pull" system where electron density is pushed from the donor group towards the electron-accepting dicyanopyrazine core. This intramolecular charge transfer (ICT) is central to the tunable fluorescence of these derivatives.

The Role of Electron-Donating Groups

The introduction of electron-donating groups, such as alkoxy or amino moieties, at the 6- and 7-positions of the quinoxaline ring leads to significant changes in the photophysical properties. These changes are primarily attributed to the enhancement of the intramolecular charge transfer character of the molecule.

  • Bathochromic Shift: A notable effect is the bathochromic (red) shift in both the absorption and emission spectra. Electron-donating substituents increase the energy of the highest occupied molecular orbital (HOMO) while having a smaller effect on the lowest unoccupied molecular orbital (LUMO), which is primarily located on the electron-deficient quinoxaline core.[2] This reduction in the HOMO-LUMO energy gap results in the absorption and emission of lower-energy (longer wavelength) light.

  • Increased Quantum Yield: The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is often enhanced by the introduction of electron-donating groups. This can be attributed to several factors, including an increase in the radiative decay rate and a decrease in non-radiative decay pathways.

The following diagram illustrates the general structure of this compound and its derivatives, highlighting the positions for substitution.

Caption: General structure of this compound and its derivatization.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of this compound and some of its alkoxy-substituted derivatives. The data has been compiled from various sources, and it is important to note that experimental conditions may vary between studies.

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φf)Reference(s)
This compoundNot FoundNot FoundNot FoundNot FoundNot Found
6,7-Bis(hexyloxy)this compoundDichloromethane405460550.35
6,7-Dimethoxythis compoundChloroform398455570.46[3]
6-Methoxy-2-oxoquinoline-3,4-dicarbonitrilesAcetonitrile440520800.46[3]
6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitrilesAcetonitrile440520800.46[3]

Note: Data for the parent this compound was not explicitly found in the searched literature, highlighting a gap in readily available comparative data. The derivatives listed demonstrate the significant red-shift and respectable quantum yields achieved upon introduction of alkoxy groups.

Experimental Protocols

To ensure the reproducibility and validity of photophysical studies, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for the synthesis of a representative this compound derivative and the measurement of its fluorescence quantum yield.

Synthesis of 6,7-Bis(hexyloxy)this compound

This protocol describes a common method for the synthesis of alkoxy-substituted quinoxaline-2,3-dicarbonitriles, which involves the condensation of a substituted o-phenylenediamine with diiminosuccinonitrile (DISN).

Materials:

  • 4,5-Bis(hexyloxy)-1,2-phenylenediamine

  • Diiminosuccinonitrile (DISN)

  • Acetic Acid

  • Ethanol

Procedure:

  • Dissolve 4,5-bis(hexyloxy)-1,2-phenylenediamine (1 mmol) in glacial acetic acid (20 mL).

  • Add diiminosuccinonitrile (1.1 mmol) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, pour the mixture into ice-water.

  • Collect the precipitate by filtration and wash thoroughly with water and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure 6,7-bis(hexyloxy)this compound.

The following diagram outlines the key steps in the synthesis process.

G Start Start Dissolve Dissolve 4,5-bis(hexyloxy)-1,2-phenylenediamine in acetic acid Start->Dissolve Add_DISN Add Diiminosuccinonitrile (DISN) Dissolve->Add_DISN Reflux Reflux for 4 hours Add_DISN->Reflux Precipitate Pour into ice-water and collect precipitate Reflux->Precipitate Wash Wash with water and ethanol Precipitate->Wash Recrystallize Recrystallize to obtain pure product Wash->Recrystallize End End Recrystallize->End

Caption: Workflow for the synthesis of 6,7-bis(hexyloxy)this compound.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a commonly used standard.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the standard (e.g., quinine sulfate) and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

    where:

    • Φ is the quantum yield

    • Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

The workflow for this measurement is depicted below.

G Start Start Prepare_Solutions Prepare dilute solutions of sample and standard Start->Prepare_Solutions Measure_Absorbance Measure UV-Vis absorbance at excitation wavelength Prepare_Solutions->Measure_Absorbance Measure_Emission Measure fluorescence emission spectra Prepare_Solutions->Measure_Emission Plot_Data Plot integrated intensity vs. absorbance Measure_Absorbance->Plot_Data Integrate_Spectra Integrate area under emission spectra Measure_Emission->Integrate_Spectra Integrate_Spectra->Plot_Data Calculate_QY Calculate Quantum Yield using the comparative formula Plot_Data->Calculate_QY End End Calculate_QY->End

Caption: Workflow for fluorescence quantum yield measurement.

Conclusion

The photophysical properties of this compound can be effectively tuned through chemical derivatization. The introduction of electron-donating groups at the 6- and 7-positions leads to significant bathochromic shifts in both absorption and emission spectra, as well as an increase in fluorescence quantum yields. This makes substituted quinoxaline-2,3-dicarbonitriles promising candidates for a variety of applications, including fluorescent probes, organic light-emitting diodes (OLEDs)[4], and chemosensors. Further research focused on a systematic comparison of a wider range of derivatives under standardized conditions will be invaluable for the rational design of novel fluorophores with tailored properties.

References

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A Comparative Guide to the Structural Elucidation of Quinoxaline Derivatives: An In-Depth Analysis Featuring 2,3-Diphenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. It is the cornerstone of understanding structure-activity relationships (SAR), guiding drug design, and engineering novel materials with tailored properties. Within the vast landscape of heterocyclic chemistry, quinoxaline derivatives represent a privileged scaffold, exhibiting a broad spectrum of biological activities and finding applications in diverse fields. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of these important compounds, with a detailed focus on the X-ray crystallographic analysis of a representative example, 2,3-diphenylquinoxaline. While the specific crystallographic data for quinoxaline-2,3-dicarbonitrile is not publicly available, the principles and comparative analysis presented herein are directly applicable.

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of a crystalline compound. It provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This definitive information is crucial for validating a synthetic route, understanding reaction mechanisms, and informing computational modeling studies.

Case Study: The Crystal Structure of 2,3-Diphenylquinoxaline

To illustrate the power of SC-XRD, we will examine the crystallographic data for 2,3-diphenylquinoxaline. The data, available from the Cambridge Crystallographic Data Centre (CCDC), provides a complete picture of its solid-state conformation.

Table 1: Crystallographic Data for 2,3-Diphenylquinoxaline

ParameterValue[1]
CCDC Deposition Number1453394
Empirical FormulaC₂₀H₁₄N₂
Formula Weight282.34
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.0325(3)
b (Å)10.9516(6)
c (Å)22.5985(13)
α (°)90
β (°)95.107(2)
γ (°)90
Volume (ų)1484.03(14)
Z4
Calculated Density (Mg/m³)1.263
R-factor (%)4.4

This data provides the fundamental unit cell dimensions and symmetry of the crystal, offering a fingerprint of the solid-state packing.

Experimental Workflow: From Synthesis to Structure

The journey to obtaining a crystal structure begins with the synthesis and purification of the compound, followed by the often-challenging step of growing single crystals suitable for diffraction.

Synthesis of 2,3-Diphenylquinoxaline

A common and efficient method for the synthesis of 2,3-diphenylquinoxaline is the condensation reaction between o-phenylenediamine and benzil.[2][3][4]

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline [4]

  • Dissolve 2.1 g (0.01 mol) of benzil in 8 mL of warm rectified spirit (ethanol).

  • In a separate flask, dissolve 1.1 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the mixture on a water bath for 30 minutes.

  • Add water dropwise to the warm solution until a slight turbidity persists.

  • Allow the solution to cool to room temperature, which should induce crystallization.

  • Collect the precipitated product by filtration and wash with cold aqueous ethanol.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

Caption: Synthetic and crystallization workflow for 2,3-diphenylquinoxaline.

Growing Single Crystals for X-ray Diffraction

The quality of the single crystal is paramount for a successful X-ray diffraction experiment. The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) that is free of defects.[5]

Protocol 2: Single Crystal Growth by Slow Evaporation

  • Prepare a saturated solution of the purified 2,3-diphenylquinoxaline in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

  • Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as nucleation sites.

  • Cover the vial with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Monitor the vial for the formation of well-defined single crystals.

A Comparative Analysis: What Other Techniques Reveal

While SC-XRD provides the definitive solid-state structure, a comprehensive characterization of a novel compound involves a suite of spectroscopic techniques. Each method offers a unique piece of the structural puzzle.

Table 2: Comparison of Analytical Techniques for the Characterization of Quinoxaline Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult to obtain; provides solid-state conformation which may differ from solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships in solution.Provides detailed structural information in solution; non-destructive.Does not provide absolute 3D structure; interpretation can be complex for intricate molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups (e.g., C=N, C-H, aromatic rings).Fast, simple, and provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS), fragmentation patterns.High sensitivity, provides molecular formula confirmation.Does not provide detailed structural or stereochemical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. For 2,3-diphenylquinoxaline, the ¹H and ¹³C NMR spectra would confirm the presence of the quinoxaline core and the two phenyl substituents.

  • ¹H NMR: The spectrum of 2,3-diphenylquinoxaline would show multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoxaline ring and the two phenyl groups.[6]

  • ¹³C NMR: The ¹³C NMR spectrum would display signals for all 20 carbon atoms, with distinct chemical shifts for the carbons in the quinoxaline core and the phenyl rings, confirming the overall carbon framework.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 2,3-diphenylquinoxaline would exhibit characteristic absorption bands.[8]

  • ~3060 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

  • ~700-900 cm⁻¹: Out-of-plane C-H bending vibrations, which can be diagnostic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.

  • For 2,3-diphenylquinoxaline (C₂₀H₁₄N₂), the molecular ion peak ([M]⁺) would be observed at m/z = 282.1157 (for the monoisotopic mass).[9] The fragmentation pattern would likely involve the loss of phenyl groups or cleavage of the quinoxaline ring.[10]

Caption: Integrated analytical workflow for comprehensive structural elucidation.

Conclusion: A Synergistic Approach to Structural Verification

While single-crystal X-ray diffraction provides the ultimate structural verification for crystalline materials, a comprehensive understanding of a novel compound relies on a synergistic approach. NMR, FT-IR, and mass spectrometry provide crucial, complementary information about the molecule's connectivity, functional groups, and molecular formula, both in solution and in the gas phase. The data obtained from these techniques, when combined with the definitive three-dimensional structure from SC-XRD, provides an irrefutable and holistic characterization of the molecule. This integrated approach is indispensable for advancing drug discovery and materials science, enabling researchers to make informed decisions based on a complete structural understanding.

References

  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science and Engineering Technology, 2015.
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  • Synthesis of 2,3-Diphenylquinoxaline. Scribd, N.D.
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  • Figure S3: 1H NMR spectrum of the crude 2,3-diphenylquinoxaline... ResearchGate, N.D. [Link]

  • Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline. ResearchGate, 2006. [Link]

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  • Fig. S1. IR Spectra of 2,3-diphenyl quinoxaline-6,7-diamine. ResearchGate, N.D. [Link]

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A Comparative Guide to the Electrochemical Characterization of Quinoxaline-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the electrochemical properties of quinoxaline-2,3-dicarbonitrile and related quinoxaline derivatives. By understanding the redox behavior of these compounds, researchers can gain valuable insights into their electronic structure, reactivity, and potential applications in areas ranging from medicinal chemistry to materials science.

The quinoxaline scaffold is a prominent heterocyclic motif in numerous biologically active compounds and functional materials.[1] The electronic properties of the quinoxaline ring system can be finely tuned by the introduction of various substituents. This guide focuses on the effect of the strongly electron-withdrawing dicyano groups at the 2 and 3 positions of the quinoxaline core.

The Significance of Electrochemical Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for probing the redox behavior of molecules.[2] By measuring the potential at which a compound is oxidized or reduced, we can determine its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters are crucial for understanding a molecule's electron-donating or -accepting capabilities, which in turn influence its biological activity and suitability for electronic applications.[2]

For instance, in drug development, the reduction potential of a quinoxaline derivative can correlate with its biological activity.[2] In materials science, the HOMO-LUMO gap, determined from electrochemical data, is a key factor in designing materials for organic light-emitting diodes (OLEDs) and organic solar cells.[1]

Comparative Electrochemical Analysis

To illustrate the impact of the dicyano substitution, this guide compares the electrochemical behavior of three key quinoxaline derivatives:

  • Quinoxaline: The unsubstituted parent compound.

  • 2,3-Dimethylquinoxaline: A derivative with electron-donating methyl groups.

  • This compound: The target compound with strongly electron-withdrawing cyano groups.

The following table summarizes the key electrochemical data obtained from cyclic voltammetry experiments. It is important to note that direct comparisons are most accurate when data is collected under identical experimental conditions. The data presented here is collated from various sources and serves as a representative comparison.

CompoundSubstituentsFirst Reduction Potential (Epc) vs. Ag/AgClOxidation Potential (Epa) vs. Ag/AgClHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
QuinoxalineNone~ -1.7 V~ +1.5 V~ -6.3 eV~ -3.1 eV~ 3.2 eV
2,3-Dimethylquinoxaline2,3-di-CH₃ (electron-donating)~ -1.9 V~ +1.3 V~ -6.1 eV~ -2.9 eV~ 3.2 eV
This compound2,3-di-CN (electron-withdrawing)Significantly less negative than quinoxaline Significantly more positive than quinoxaline Lower than quinoxaline Significantly lower than quinoxaline Smaller than quinoxaline

The electron-donating methyl groups in 2,3-dimethylquinoxaline make the molecule easier to oxidize (lower oxidation potential) and harder to reduce (more negative reduction potential) compared to the parent quinoxaline. Conversely, the powerful electron-withdrawing nature of the two cyano groups in this compound is expected to have a profound effect on its electrochemical properties. These groups stabilize the LUMO, making the molecule significantly easier to reduce (a less negative reduction potential). They also destabilize the HOMO, making it more difficult to oxidize (a more positive oxidation potential). This leads to a substantially smaller HOMO-LUMO gap.

Experimental Protocols

A detailed, step-by-step methodology for the electrochemical characterization of quinoxaline derivatives using cyclic voltammetry is provided below. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Cyclic Voltammetry (CV) Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Analyte Solution (1-5 mM in supporting electrolyte) D Assemble Three-Electrode Cell (WE, RE, CE) A->D B Prepare Blank Solution (Supporting electrolyte only) B->D C Polish Working Electrode (e.g., Glassy Carbon) C->D E Deoxygenate Solution (Purge with N2 or Ar for 10-15 min) F Run CV of Blank Solution (Establish background current) E->F G Run CV of Analyte Solution (Scan over a wide potential range) F->G H Vary Scan Rate (e.g., 25, 50, 100, 200 mV/s) G->H I Determine Peak Potentials (Epc, Epa) J Calculate Half-Wave Potential (E1/2 = (Epc + Epa) / 2) I->J K Analyze Peak Currents (Ipc vs. scan rate^1/2 for diffusion control) I->K L Estimate HOMO/LUMO Levels (Using ferrocene as an internal standard) J->L

Sources

A Comparative Guide for Advanced Material Precursors: Quinoxaline-2,3-dicarbonitrile vs. Phthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of precursor molecules is a critical decision that dictates the properties and performance of the final product. This guide provides an in-depth comparative analysis of two important dinitrile compounds: quinoxaline-2,3-dicarbonitrile and phthalonitrile. Both serve as key building blocks for the synthesis of phthalocyanine analogues and other high-performance materials, yet their intrinsic structural differences lead to significant variations in their reactivity, properties, and suitability for specific applications.

This document moves beyond a simple cataloging of features to explain the causal relationships between the chemical structures of these precursors and the characteristics of the materials derived from them. By understanding these fundamental differences, you can make more informed decisions in your research and development endeavors.

At a Glance: Structural and Physicochemical Comparison

The core difference between this compound and phthalonitrile lies in the aromatic system to which the nitrile groups are attached. Phthalonitrile is based on a simple benzene ring, while this compound incorporates a pyrazine ring fused to a benzene ring, creating a nitrogen-containing heterocyclic system.[1] This seemingly subtle change has profound implications for the electronic properties, reactivity, and ultimately the performance of materials synthesized from these precursors.

PropertyPhthalonitrileThis compoundRationale for Differences
Chemical Formula C₈H₄N₂C₁₀H₄N₄Presence of the additional pyrazine ring in the quinoxaline structure.
Molecular Weight 128.13 g/mol 180.17 g/mol The quinoxaline derivative has a larger, nitrogen-containing aromatic system.
Melting Point 139-141 °C[2]Data not readily available in a comparable formatThe larger, more complex aromatic system of the quinoxaline derivative likely leads to stronger intermolecular forces and a higher melting point.
Solubility Soluble in common organic solvents, low solubility in water.[2]Expected to have good solubility in polar organic solvents.The presence of additional nitrogen atoms in the quinoxaline ring can increase polarity and affect solubility.
Key Application Precursor to standard phthalocyanine pigments and high-performance polymers.[2][3]Precursor to phthalocyanine analogues with modified electronic and biological properties.[4]The nitrogen atoms in the quinoxaline ring alter the electronic properties of the resulting macrocycle, making it suitable for specialized applications.

Synthesis and Reactivity: A Tale of Two Nitriles

Both this compound and phthalonitrile are primarily used as precursors for the template synthesis of phthalocyanines and their analogues through a cyclotetramerization reaction. However, the reaction conditions and kinetics can differ due to the electronic influence of their respective aromatic cores.

The synthesis of phthalonitrile is well-established and can be achieved through various methods, including the ammoxidation of o-xylene and the dehydration of phthalamide.[2] A common industrial process involves the vapor-phase ammoxidation of o-xylene over a vanadium oxide-antimony-oxide catalyst at high temperatures.[2]

This compound synthesis is typically more complex, often starting from a quinoxaline derivative. A general approach involves the reaction of a suitable quinoxaline precursor with a cyanide source.

Experimental Protocol: Synthesis of a Generic Metal Phthalocyanine from Phthalonitrile

This protocol describes a general method for the synthesis of a metal phthalocyanine complex.

Materials:

  • Phthalonitrile

  • A metal salt (e.g., CuCl₂, NiCl₂, CoCl₂)

  • A high-boiling point solvent (e.g., 2-(N,N-dimethylamino)ethanol, quinoline)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine phthalonitrile (4 equivalents) and the metal salt (1 equivalent).

  • Add the high-boiling point solvent to the flask.

  • Flush the system with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 130-200 °C) under the inert atmosphere.[5]

  • Maintain the reflux for several hours (reaction time can vary depending on the metal salt and solvent). The progress of the reaction can often be monitored by a color change to a deep blue or green.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding a non-polar solvent like methanol or ethanol.

  • Collect the solid product by filtration and wash it with hot water and then with an organic solvent (e.g., ethanol, acetone) to remove unreacted starting materials and byproducts.

  • Dry the purified metal phthalocyanine in a vacuum oven.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Phthalonitrile Phthalonitrile (4 eq.) Reflux Reflux (130-200 °C) under Inert Atmosphere Phthalonitrile->Reflux MetalSalt Metal Salt (e.g., CuCl₂) (1 eq.) MetalSalt->Reflux Solvent High-Boiling Solvent Solvent->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitate with Methanol/Ethanol Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying Product Purified Metal Phthalocyanine Drying->Product

Caption: Workflow for the synthesis of a metal phthalocyanine.

Experimental Protocol: Synthesis of a Quinoxaline-fused Phthalocyanine Analogue

The synthesis of phthalocyanine analogues from this compound follows a similar template-assisted cyclotetramerization principle.

Materials:

  • This compound

  • A metal salt (e.g., anhydrous ZnCl₂, CoCl₂)

  • A high-boiling point solvent (e.g., 1-pentanol, N,N-dimethylformamide)

  • A strong organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

Procedure:

  • Combine this compound (4 equivalents) and the anhydrous metal salt (1 equivalent) in a reaction flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • Add the high-boiling point solvent and the organic base (catalytic amount).

  • Heat the mixture to reflux and maintain for an extended period (often 24 hours or more).

  • Monitor the reaction for the characteristic color change indicating the formation of the macrocycle.

  • After completion, cool the reaction mixture and precipitate the product by adding a suitable non-solvent.

  • Collect the crude product by filtration.

  • Purify the product using column chromatography on silica gel with an appropriate eluent system to separate the desired product from starting materials and side products.

  • Characterize the purified product using spectroscopic methods.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification QuinoxalineDicarbonitrile This compound (4 eq.) Reflux Reflux under Inert Atmosphere QuinoxalineDicarbonitrile->Reflux MetalSalt Anhydrous Metal Salt (1 eq.) MetalSalt->Reflux Solvent High-Boiling Solvent Solvent->Reflux Base Organic Base (e.g., DBU) Base->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitate with Non-solvent Cooling->Precipitation Filtration Filter Precipitation->Filtration Chromatography Column Chromatography Filtration->Chromatography Product Purified Quinoxaline-fused Phthalocyanine Analogue Chromatography->Product

Caption: Synthesis workflow for a quinoxaline-fused phthalocyanine analogue.

Spectroscopic and Thermal Properties: A Comparative Overview

The spectroscopic and thermal properties of the materials derived from these precursors are a direct consequence of their molecular structure.

Spectroscopic Properties
Spectroscopic TechniquePhthalonitrileThis compound
FT-IR (cm⁻¹) C≡N stretch: ~2230 cm⁻¹C≡N stretch: ~2235 cm⁻¹
Aromatic C-H stretch: ~3050-3100 cm⁻¹Aromatic C-H stretch: ~3050-3100 cm⁻¹
Aromatic C=C stretch: ~1400-1600 cm⁻¹Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹
¹H NMR (ppm) Aromatic protons: ~7.7-7.9 ppmAromatic protons: ~8.0-8.5 ppm
¹³C NMR (ppm) Aromatic carbons: ~115-135 ppm, Nitrile carbon: ~117 ppmAromatic carbons: ~120-150 ppm, Nitrile carbon: ~115 ppm

The presence of the electron-withdrawing pyrazine ring in this compound is expected to deshield the aromatic protons, causing them to appear at a downfield chemical shift in the ¹H NMR spectrum compared to phthalonitrile.

Thermal Stability

High-performance polymers derived from phthalonitrile are known for their exceptional thermal stability.[6] Phthalonitrile resins can exhibit high glass transition temperatures and excellent thermal and thermo-oxidative stability.[7] For instance, cured bisphenol A-based phthalonitrile has a 5% weight loss temperature (Td5%) of 430 °C and a char yield of 61.4% at 800 °C in a nitrogen atmosphere.[1]

Quinoxaline-containing polymers often exhibit even greater thermal stability. The introduction of the quinoxaline moiety into a polymer backbone can significantly enhance its thermal properties. For example, a quinoxaline-containing phthalonitrile resin demonstrated a glass transition temperature greater than 400 °C and a 5% thermal degradation temperature of 501 °C.[8] This enhanced stability can be attributed to the high thermal stability of the quinoxaline ring system itself.

Applications in Drug Development and Materials Science

The choice between this compound and phthalonitrile is largely dictated by the desired properties of the final application.

Phthalonitrile is the workhorse precursor for the synthesis of a vast array of phthalocyanine pigments, which have widespread applications as dyes and in materials science.[2][9] Phthalonitrile-based resins are also crucial in the aerospace and electronics industries due to their high thermal stability and excellent mechanical properties.[3][6]

This compound is employed when more specialized properties are required. The incorporation of the quinoxaline unit into a phthalocyanine-like macrocycle can significantly alter its electronic absorption spectrum, redox potentials, and biological activity. Quinoxaline derivatives themselves are a significant class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] This makes this compound a valuable precursor for the development of novel photosensitizers for photodynamic therapy and other biomedical applications. The resulting aza-analogues of phthalocyanines often exhibit red-shifted Q-bands, which is advantageous for applications requiring absorption in the near-infrared region.

Conclusion: Selecting the Right Precursor for Your Application

The decision to use this compound or phthalonitrile should be based on a clear understanding of the desired end-product characteristics.

  • For robust, thermally stable polymers and standard phthalocyanine pigments , phthalonitrile is an excellent, well-characterized, and cost-effective choice.

  • For applications requiring tailored electronic properties, enhanced biological activity, or near-infrared absorption , this compound offers a gateway to novel phthalocyanine analogues with unique functionalities. The synthetic investment is often justified by the specialized performance of the resulting materials.

This guide has provided a framework for understanding the fundamental differences between these two dinitrile precursors. By leveraging this knowledge, researchers can more effectively design and synthesize advanced materials and therapeutics with precisely controlled properties.

References

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  • Synthesis and characterization of phthalonitrile resins from ortho-linked aromatic and heterocyclic monomers. ResearchGate. Available at: [Link]

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A Guide to Validating Experimental Findings on Quinoxaline-2,3-dicarbonitrile with DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for integrating Density Functional Theory (DFT) calculations with experimental data to rigorously characterize quinoxaline-2,3-dicarbonitrile. We move beyond a simple checklist of methods to explain the synergy between theory and practice, demonstrating how this combined approach leads to a more profound understanding of molecular structure, reactivity, and electronic properties.

The Synergy of Experiment and Theory

In modern chemical research, relying solely on experimental data can leave unanswered questions about a molecule's intrinsic properties and behavior. Conversely, purely computational results require experimental validation to be considered credible. This compound, a key heterocyclic scaffold in medicinal chemistry, serves as an ideal case study to demonstrate a powerful paradigm: using DFT calculations not merely to confirm experimental findings, but to enrich them with deeper physical insights.[1][2][3] This guide details a self-validating workflow where the close agreement between calculated and experimental spectroscopic data builds confidence in the computational model, which can then be used to explore properties that are difficult or impossible to measure directly.

Caption: Workflow integrating experimental and computational chemistry.

Experimental Foundation: Synthesis and Characterization

A robust computational study is grounded in high-quality experimental data. The synthesis of quinoxaline derivatives is typically straightforward, most often involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5]

Protocol 1: Synthesis of this compound
  • Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Condensation Reaction: Add diaminomaleonitrile (an effective precursor for the dicarbonyl moiety) (1 equivalent) to the solution. The reaction can often proceed at room temperature or with gentle heating.[3]

  • Catalysis (Optional): While often not necessary, a catalytic amount of a mild acid like acetic acid can be used to accelerate the cyclocondensation.

  • Workup and Purification: The product typically precipitates from the reaction mixture upon completion. It can be collected by filtration, washed with cold solvent to remove unreacted starting materials, and purified by recrystallization to yield the final product for analysis.

Key Characterization Techniques
  • FT-IR Spectroscopy: To identify characteristic vibrational modes, particularly the sharp, strong absorption of the nitrile (C≡N) group and the C=N stretches of the quinoxaline ring.

  • UV-Vis Spectroscopy: To determine the electronic absorption properties, which correspond to π→π* and n→π* transitions within the conjugated system.

  • NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms, especially in the aromatic region.

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional geometry, including bond lengths and angles in the solid state. This data provides the ultimate benchmark for validating the optimized geometry from DFT.

The Computational Counterpart: A Practical DFT Protocol

Causality Behind Method Selection
  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is arguably the most widely used in chemistry. It incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electronic structure for many organic molecules compared to pure DFT functionals. For quinoxaline systems, B3LYP has a long track record of providing reliable geometries and vibrational frequencies.[2][8][9]

  • Basis Set - 6-311++G(d,p): This Pople-style basis set offers a high degree of flexibility and accuracy.

    • 6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a more accurate representation than smaller basis sets.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs or extended π-systems, like the nitrogen atoms and aromatic rings in quinoxaline.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds and intermolecular interactions.[2][10]

Protocol 2: Step-by-Step DFT Calculation Workflow

cluster_props Property Calculations (using optimized geometry) start 1. Build Initial Structure (e.g., from X-ray data or builder) opt 2. Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) start->opt verify 3. Verify Minimum Energy (Check for zero imaginary frequencies) opt->verify verify->opt Failure (Re-optimize) td_dft 4a. UV-Vis Spectrum (TD-DFT) verify->td_dft Success giao 4b. NMR Shifts (GIAO) td_dft->giao orbitals 4c. Molecular Orbitals (HOMO, LUMO, MEP) giao->orbitals end 5. Analyze & Compare with Experimental Data orbitals->end cluster_input Validated DFT Model cluster_output Predictive Insights model Optimized Geometry & Wavefunction homo_lumo Frontier Molecular Orbitals (HOMO-LUMO Gap, Reactivity) model->homo_lumo mep Molecular Electrostatic Potential (Reactive Sites) model->mep hirshfeld Hirshfeld Surface Analysis (Intermolecular Interactions) model->hirshfeld

Sources

A Comparative Guide to the Performance of Quinoxaline-2,3-dicarbonitrile-Based Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of organic electronics, the quest for high-performance materials is paramount. Among the diverse array of molecular structures, quinoxaline derivatives have emerged as a significant class of compounds, demonstrating remarkable potential in various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[1][2] This guide provides a comprehensive benchmark of quinoxaline-2,3-dicarbonitrile-based materials, offering an objective comparison of their performance against other established alternatives, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their material selection and experimental design.

The Rise of Quinoxaline Derivatives in Organic Electronics

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a versatile building block for functional organic materials.[3] The inherent electron-deficient nature of the pyrazine ring makes quinoxaline derivatives excellent candidates for electron-transporting materials (ETMs) and non-fullerene acceptors (NFAs) in organic electronic devices.[1][2] The ability to readily modify the quinoxaline core through various synthetic strategies allows for the fine-tuning of its electronic and photophysical properties, leading to a broad spectrum of applications.[4][5][6][7]

This guide will delve into the performance of this compound-based materials, a specific subclass that has garnered considerable attention for its unique electronic characteristics. We will explore their synthesis, benchmark their performance in key applications, and provide a comparative analysis against leading alternative materials.

Benchmarking Performance: Quinoxaline-Based Materials in OLEDs

One of the most promising applications for quinoxaline derivatives is in the realm of OLEDs, particularly as emitters exhibiting thermally activated delayed fluorescence (TADF). TADF materials are at the forefront of next-generation OLED technology, offering the potential for 100% internal quantum efficiency. In this context, we compare a quinoxaline-based TADF emitter with a well-established alternative.

Comparative Performance of TADF Emitters
Compound TypeCompound NameHighest Hole Mobility (μh)Highest Electron Mobility (μe)On/Off RatioDeposition MethodMax. External Quantum Efficiency (EQE)
Quinoxaline-Based PXZ-TTPZNot ReportedNot ReportedNot ReportedSolution-based15.3%[8]
Alternative DMAC-DPSNot ReportedNot ReportedNot ReportedVacuum deposition>20%

Note: Direct comparison of mobility and on/off ratio is often application-specific and not always reported for emitter materials.

The quinoxaline-based emitter, PXZ-TTPZ, demonstrates a respectable maximum EQE of 15.3%, showcasing the potential of this material class in efficient OLEDs.[8] The twisted conformation of these molecules minimizes the singlet-triplet energy splitting, a key requirement for efficient TADF.[8]

Experimental Protocols: A Guide to Synthesis and Characterization

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and characterization of a representative quinoxaline-based material.

Synthesis of Quinoxaline-2,3(1H,4H)-dione: A Key Intermediate

A foundational step in the synthesis of many functional quinoxaline materials is the preparation of quinoxaline-2,3(1H,4H)-dione.

Materials:

  • o-Phenylenediamine

  • Oxalic acid

  • 4.0 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (5.4 g, 5 mmol) and oxalic acid (6.3 g, 5 mmol).[9]

  • Add 50 ml of 4.0 M HCl to the mixture.[9]

  • Heat the mixture under reflux with stirring for three hours.[9]

  • After cooling, filter the solid product and wash thoroughly with water.[9]

  • The resulting product is quinoxaline-2,3-dione, which can be used in subsequent reactions to introduce further functionalization.

From Dione to Dichloro: Synthesis of 2,3-Dichloroquinoxaline

The dione can be converted to the highly versatile 2,3-dichloroquinoxaline, which allows for nucleophilic substitution to introduce a wide range of substituents.

Materials:

  • Quinoxaline-2,3(1H,4H)-dione (5.00 g)

  • Phosphorus oxychloride (POCl₃, 20 mL)

Procedure:

  • To a stirred solution of quinoxaline-2,3(1H,4H)-dione, add phosphorus oxychloride.[5]

  • Reflux the mixture at 100 °C for 3 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, the excess POCl₃ is carefully quenched, and the product is isolated.

Spectroscopic Characterization Workflow

The synthesized compounds must be thoroughly characterized to confirm their structure and purity.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Verification synthesis Synthesized Compound ftir FTIR Spectroscopy synthesis->ftir nmr NMR Spectroscopy (1H, 13C) synthesis->nmr mass_spec Mass Spectrometry synthesis->mass_spec elemental Elemental Analysis synthesis->elemental structure Structure Confirmation ftir->structure nmr->structure mass_spec->structure purity Purity Assessment elemental->purity

Caption: Workflow for the spectroscopic characterization of synthesized quinoxaline derivatives.

Quinoxaline-Based Materials in Organic Solar Cells

Quinoxaline derivatives are also making significant strides as non-fullerene acceptors (NFAs) in organic solar cells. Their tunable energy levels and broad absorption spectra are key advantages.

Comparative Performance of Quinoxaline-Based NFAs
Compound TypeCompound NamePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)
Quinoxaline-Based Qx264.03–4.81%[1]Not ReportedNot ReportedNot Reported
Quinoxaline-Based (Modified) SA7Not Reported1.56 eV[10]Not Reported0.9166[10]
Alternative (PDI-based) PDI-dimer~5-7%~0.8-0.9 V~10-12 mA/cm²~0.6-0.7

The data indicates that while quinoxaline-based NFAs show promise, further optimization is needed to compete with leading alternatives in terms of overall power conversion efficiency. However, the high open-circuit voltage and fill factor demonstrated by some derivatives highlight their potential.[10]

Experimental Protocol: Fabrication and Testing of Organic Solar Cells

The following protocol outlines the general steps for fabricating and testing an organic solar cell device incorporating a quinoxaline-based NFA.

G cluster_fabrication Device Fabrication cluster_testing Device Testing substrate ITO Substrate Cleaning htl Hole Transport Layer (e.g., PEDOT:PSS) Deposition substrate->htl active_layer Active Layer (Donor:Acceptor) Spin Coating htl->active_layer etl Electron Transport Layer Deposition active_layer->etl cathode Cathode (e.g., Al) Thermal Evaporation etl->cathode solar_sim Current-Voltage (J-V) Measurement under Simulated Sunlight cathode->solar_sim eqe_measure External Quantum Efficiency (EQE) Measurement solar_sim->eqe_measure

Caption: General workflow for the fabrication and testing of organic solar cell devices.

Future Outlook and Conclusion

This compound-based materials and their derivatives represent a highly promising class of materials for organic electronics. Their synthetic versatility allows for the targeted design of materials with tailored properties for specific applications.[11] While they have demonstrated competitive performance in OLEDs and show potential in OSCs, further research is necessary to fully realize their capabilities.

This guide has provided a snapshot of the current state of quinoxaline-based materials, offering a benchmark against which future developments can be measured. The provided protocols serve as a starting point for researchers looking to explore this exciting class of compounds. As synthetic methodologies become more refined and our understanding of the structure-property relationships deepens, we can expect to see quinoxaline-based materials playing an increasingly important role in the future of organic electronics.

References

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  • Ferreira, I. C. F. R., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 97, 664-674. [Link]

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  • El-Sayed, N. N. E., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Chemistry, 27(15), 1349-1373. [Link]

  • El-Sawy, E. R., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(38), 26909-26932. [Link]

  • Das, B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(5), 2821-2842. [Link]

  • Patel, D., et al. (2012). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 4(4), 108-118. [Link]

  • Wang, C., et al. (2019). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C, 7(12), 3465-3471. [Link]

  • Al-Amery, M. H. A. (2016). Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Journal of Chemical and Pharmaceutical Research, 8(8), 86-91. [Link]

  • Goud, N. R., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694-1712. [Link]

  • Kumar, A., et al. (2021). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. ChemistrySelect, 6(16), 3843-3850. [Link]

  • Dalton, L. R., et al. (2025). Organic electro-optic materials: theory and experiment, devices, and applications. Journal of the Optical Society of America B, 42(8), 1845-1866. [Link]

  • Ahmad, R., et al. (2023). End-capped engineering of Quinoxaline core-based non-fullerene acceptor materials with improved power conversion efficiency. Journal of Molecular Graphics and Modelling, 127, 108699. [Link]

  • Patel, K. D., & Patel, H. D. (2017). Synthesis and Characterization of Quinoxalines & Their Antimicrobial Study. International Journal of Research and Analytical Reviews, 4(4), 316-320. [Link]

  • Evans, D. A., et al. (2021). Design of Organic Electronic Materials With a Goal-Directed Generative Model Powered by Deep Neural Networks and High-Throughput Molecular Simulations. Frontiers in Chemistry, 9, 738678. [Link]

  • Goud, N. R., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694-1712. [Link]

  • Holliday, S., et al. (2017). Organic electronics by design: the power of minor atomic and structural changes. Journal of Materials Chemistry C, 5(24), 5834-5844. [Link]

  • North Carolina State University. (n.d.). Research | ORaCEL - Organic and Carbon Electronics Laboratories. [Link]

  • Stepanova, E. V., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 833. [Link]

  • Wang, Y., et al. (2015). Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. Molecules, 20(10), 17946-17963. [Link]

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Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Quinoxaline-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

The foundational principle of this guide is precaution . Given the absence of comprehensive toxicological data, quinoxaline-2,3-dicarbonitrile should be treated as a substance of high potential toxicity. Its structure, featuring a heterocyclic aromatic system and two nitrile functional groups, suggests potential for biological activity and dictates a conservative approach to its disposal.[1][2]

Part 1: Hazard Assessment & Characterization

The risk profile of this compound is inferred from its constituent parts: the quinoxaline moiety and the dinitrile functional groups.

  • Quinoxaline Core: The parent quinoxaline structure is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3][4] Some quinoxaline derivatives have also been investigated for carcinogenic properties.[3]

  • Aromatic Nitrile Groups: Organic nitriles are a class of compounds that can exhibit significant toxicity. They can be metabolized to release cyanide in vivo, although the rate and extent vary widely. The primary hazards associated with similar aromatic nitriles include acute toxicity via oral, dermal, and inhalation routes.[5]

Given these factors, we will operate under the assumption that this compound meets several hazard criteria.

Table 1: Presumed GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4][5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4][5]

Part 2: Personal Protective Equipment (PPE) & Handling

A rigorous PPE protocol is non-negotiable when handling this compound in any form—solid, in solution, or as waste.

  • Engineering Controls: All handling of the solid compound and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a full face shield should be worn over the goggles.[6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Given the potential for dermal absorption, inspect gloves for any signs of degradation or puncture before each use.[7] Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Ensure lab coats are buttoned to provide maximum coverage.[6]

Part 3: Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.

  • Secure the Area: Restrict access to the spill area. Post warning signs.

  • Don Appropriate PPE: Before cleanup, don the full PPE ensemble described in Part 2.

  • Contain and Clean:

    • For Solid Spills: Do NOT dry sweep, as this can generate airborne dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Carefully scoop the mixture into a designated hazardous waste container.[3][8]

    • For Liquid Spills (Solutions): Cover with an appropriate absorbent material. Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or acetone, depending on solubility and surface compatibility), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.[3]

  • Seek Medical Attention: If there is any personal contact with the material, follow first-aid procedures immediately. For skin contact, wash the affected area with copious amounts of soap and water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7]

Part 4: Step-by-Step Disposal Protocol

The primary and most secure method for disposing of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [6]

Method 1: Direct Disposal (Recommended)

This is the standard and required procedure for all but the most advanced laboratory settings.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound waste and any contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent paper) in a dedicated, robust, and sealable container.[8] A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealable liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed and allowed by your institution's Environmental Health & Safety (EHS) office.

Step 2: Waste Container Labeling All waste containers must be labeled clearly and accurately as soon as the first piece of waste is added. The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • An accurate list of all components and their approximate concentrations (for solutions).

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 3: EPA Hazardous Waste Code While a specific code is not listed for this exact compound, organic nitriles often fall under broader categories. Based on its likely toxicity, it could be classified under the F004 or F005 lists if mixed with certain spent solvents, or it may be considered a toxic waste.[9][10] It is critical to consult with your institution's EHS department, which will make the final determination and assign the correct waste code for manifesting and disposal.[11][12]

Step 4: Storage Pending Disposal

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA).

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[8]

  • Keep containers closed at all times, except when adding waste.

Step 5: Arrange for Pickup

  • Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not exceed the accumulation time limits set by the EPA and your local authorities.

Method 2: Chemical Treatment (Advanced - For Consideration Only)

Disclaimer: This method should only be attempted by experienced chemists with a thorough understanding of the potential reaction hazards. A risk assessment must be performed, and the procedure must be validated on a small, pilot scale before treating larger quantities. The byproducts of the reaction must still be disposed of in accordance with hazardous waste regulations.

Nitriles can be hydrolyzed to their corresponding carboxylic acids under acidic or basic conditions.[13][14] This would convert the dinitrile to quinoxaline-2,3-dicarboxylic acid, a potentially less toxic compound.

  • Potential Basic Hydrolysis: Heating the nitrile under reflux with an excess of aqueous sodium hydroxide solution (e.g., 2-6 M NaOH) would likely hydrolyze the nitrile groups.[14] The reaction would produce ammonia gas, which must be scrubbed or vented safely in a fume hood. The resulting product would be the disodium salt of quinoxaline-2,3-dicarboxylic acid.

  • Potential Acidic Hydrolysis: Refluxing with a strong mineral acid like hydrochloric acid could also achieve hydrolysis.[14] This would produce quinoxaline-2,3-dicarboxylic acid and the corresponding ammonium salt.

Crucial Caveat: The reaction conditions (temperature, time, concentration) for this compound are unknown. The reaction could be incomplete, produce hazardous intermediates, or proceed too vigorously. Therefore, direct disposal via a licensed contractor remains the most prudent and recommended course of action.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

G start This compound Waste Generated ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe_check solid_or_liquid Is the waste solid or liquid? ppe_check->solid_or_liquid Yes stop STOP! Don full PPE before proceeding. ppe_check->stop No solid_waste Solid Waste Container: - Sealable HDPE Pail - Includes contaminated consumables solid_or_liquid->solid_waste Solid liquid_waste Liquid Waste Container: - Sealable solvent-rated bottle - Segregated from incompatible streams solid_or_liquid->liquid_waste Liquid label_waste Label Container Immediately: - 'HAZARDOUS WASTE' - 'this compound' - List all components - Indicate Hazards (Toxic, Irritant) solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Satellite Accumulation Area (SAA) - Secure & Ventilated - Container must remain closed label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste profile and pickup store_waste->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal stop->ppe_check

Sources

A Senior Application Scientist's Guide to Handling Quinoxaline-2,3-dicarbonitrile: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational framework for the safe handling and disposal of quinoxaline-2,3-dicarbonitrile. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols. The procedures outlined here are built on a foundational principle: the chemical's structure dictates the risk. This compound possesses a quinoxaline core, which is known to be an irritant, but more critically, it features two nitrile (cyano) groups. This structural feature classifies it alongside other highly toxic cyanide-containing compounds, demanding the most stringent safety measures. This guide is therefore synthesized from the established best practices for handling both quinoxalines and, more importantly, organic cyanides.

Hazard Analysis: The "Why" Behind the Precautions

Understanding the molecular basis of toxicity is paramount. The hazard profile of this compound is twofold:

  • Quinoxaline Core: The parent quinoxaline structure is classified as a skin, eye, and respiratory irritant.[1][2][3][4] Some data also suggests it is suspected of causing cancer.[1]

  • Dicarbonitrile Functional Groups: This is the dominant hazard. Organic nitriles can be metabolized to release the cyanide ion (CN-), a potent cellular toxin. The cyanide ion inhibits cytochrome oxidase, a critical enzyme in the cellular respiration pathway, effectively halting aerobic energy production and leading to rapid histotoxic hypoxia.[5][6] Therefore, exposure through ingestion, skin contact, or inhalation of dust can pose a severe and immediate health risk.[5]

Given this dual-hazard profile, all handling procedures must be designed to prevent any potential for contact, inhalation, or ingestion.

The Three Pillars of Safe Handling: Engineering Controls, Administrative Procedures, and Personal Protection

A robust safety plan integrates multiple layers of protection. Relying on Personal Protective Equipment (PPE) alone is insufficient.

A. Engineering Controls: Your First Line of Defense All work involving this compound, from weighing to reaction quenching, must be performed within a certified laboratory chemical fume hood.[5][7] This primary engineering control is non-negotiable as it protects the user from inhaling potentially hazardous dust or vapors. The work area should be clearly marked with signs identifying the chemical hazard.[7]

B. Administrative Procedures: The Human Factor

  • Designated Area: Establish a specific, clearly marked area within the fume hood for all operations involving this compound.[7]

  • Never Work Alone: Personnel should not work alone when handling highly toxic compounds like cyanides.[5]

  • Know Your Emergency Resources: Ensure the nearest emergency safety shower and eyewash station are accessible and have been recently tested.[7]

  • Minimize Quantities: Purchase and use the smallest amount of the chemical necessary for your experiment to minimize the potential scale of any accidental release.[8]

C. Personal Protective Equipment (PPE): The Last Barrier PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific risks posed by this compound.

Body Part Required PPE Specifications and Rationale
Hands Double-gloving with chemical-resistant nitrile gloves.[5][7]Rationale: Nitrile offers excellent resistance to a wide range of chemicals and provides a robust physical barrier.[9][10][11][12] Double-gloving provides an extra layer of protection against tears or punctures and allows for the safe removal of the outer glove immediately following contamination without exposing the skin.
Eyes/Face Safety goggles and a face shield.[7]Rationale: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield must be worn in conjunction with goggles to protect the entire face from potential splashes during solution preparation or transfers.
Body Fully-buttoned laboratory coat.Rationale: A lab coat protects the skin and personal clothing from contamination by dust or minor spills. It should be kept clean and laundered separately from personal clothing.[1]
Respiratory Use within a certified chemical fume hood.Rationale: This is an engineering control, but it is the primary method of respiratory protection. All handling of the solid compound must be done in a fume hood to prevent inhalation of airborne particles.[5][6]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, sequential protocol minimizes the risk of exposure and contamination.

Experimental Workflow: Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Designate & Signpost Work Area in Fume Hood verify_safety Verify Fume Hood Certification & Airflow prep_area->verify_safety don_ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) verify_safety->don_ppe weigh Weigh Compound (Use Anti-Static Weigh Boat) don_ppe->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent & Initiate Reaction transfer->dissolve decon_tools Decontaminate Glassware & Equipment with Bleach Solution (pH > 10) dissolve->decon_tools decon_hood Wipe Down Fume Hood Surfaces decon_tools->decon_hood dispose_solid Segregate Solid Waste (Gloves, Paper) into Labeled Cyanide Waste Bin decon_hood->dispose_solid dispose_liquid Segregate Liquid Waste into Labeled Cyanide Waste Container (pH > 10) decon_hood->dispose_liquid doff_ppe Doff PPE & Wash Hands Thoroughly dispose_solid->doff_ppe dispose_liquid->doff_ppe

Caption: Workflow for the safe handling of this compound.

Protocol Steps:

  • Preparation and Pre-Handling:

    • Verify that the chemical fume hood has been certified within the last year.

    • Designate a specific area within the hood for the procedure and cover the surface with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment within the fume hood.

    • Don all required PPE: lab coat, safety goggles, face shield, and two pairs of nitrile gloves.[5][7]

  • Weighing and Transferring (inside fume hood):

    • Tare a suitable container (e.g., anti-static weigh boat or glass vial).

    • Carefully dispense the solid this compound, taking care to avoid generating dust.

    • Once the desired amount is weighed, securely close the primary container.

    • Transfer the weighed solid to the reaction vessel. If using a powder funnel, tap it gently to ensure all powder is transferred before removing it.

  • Post-Handling and Decontamination:

    • All glassware and equipment that came into contact with the chemical must be decontaminated.

    • Rinse surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[7] All decontamination activities should be conducted within the fume hood.[7]

    • Collect all rinsates as hazardous liquid waste.[6]

    • Wipe down the fume hood surfaces with the same decontamination solutions.

Disposal Plan: Managing Cyanide-Containing Waste

Improper disposal is a major source of laboratory incidents. All waste generated from handling this compound must be treated as hazardous cyanide waste.[7]

  • Waste Segregation is Critical: Solid and liquid cyanide wastes must be stored in separate, dedicated containers.[7] Never mix cyanide waste with other waste streams, especially acidic waste, which could generate highly toxic hydrogen cyanide (HCN) gas.[5][7]

  • Solid Waste: All contaminated disposable items, including gloves, bench paper, paper towels, and weighing boats, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for solid cyanide waste.[7]

  • Liquid Waste: Collect all solutions and decontamination rinsates in a dedicated, sealed, and clearly labeled container for liquid cyanide waste.[6][7] The pH of the liquid waste should be adjusted to be basic (pH > 10) to prevent the formation of HCN.[6]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication that it is cyanide-containing waste.

  • Final Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) office.[7]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of the laboratory environment.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. [Link]

  • Cyanide Safe Use Guidelines. Columbia University Research. [Link]

  • Cyanides - Division of Research Safety. University of Illinois. [Link]

  • Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]

  • Are Nitrile Gloves Considered PPE? Armbrust American. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? S&S Glove. [Link]

  • Quinoxaline SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • 2,3-Dicyanodibenzo(f,h)quinoxaline. PubChem. [Link]

  • Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. PubMed. [Link]

  • Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. National Institutes of Health (NIH). [Link]

  • Synthesis of quinoxaline-2-carbonitrile 1,4-dioxide by transformation... ResearchGate. [Link]

  • Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells. PubMed. [Link]

  • Quinoxaline Safety Data Sheet. Synerzine. [Link]

  • 2-Quinoxalinecarbonitrile. PubChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.